Product packaging for Dipropyl trisulfide(Cat. No.:CAS No. 6028-61-1)

Dipropyl trisulfide

货号: B1219010
CAS 编号: 6028-61-1
分子量: 182.4 g/mol
InChI 键: GAZXPZNJTZIGBO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Dipropyl trisulfide, also known as 1, 3-dipropyltrisulfane or 4, 5, 6-trithianonane, belongs to the class of organic compounds known as organic trisulfides. These are organosulfur compounds with the general formula RSSSR' (R, R'=alkyl, aryl). This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound is a garlic, green, and onion tasting compound that can be found in garden onion and onion-family vegetables. This makes this compound a potential biomarker for the consumption of these food products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14S3 B1219010 Dipropyl trisulfide CAS No. 6028-61-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-(propyltrisulfanyl)propane
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InChI

InChI=1S/C6H14S3/c1-3-5-7-9-8-6-4-2/h3-6H2,1-2H3
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InChI Key

GAZXPZNJTZIGBO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSSSCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H14S3
Source PubChem
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DSSTOX Substance ID

DTXSID5047401
Record name Dipropyl trisulfide
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Molecular Weight

182.4 g/mol
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Physical Description

colourless liquid with powerful, diffusive garlic-like odour
Record name Dipropyl trisulfide
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Boiling Point

86.00 to 89.00 °C. @ 1.50 mm Hg
Record name Dipropyl trisulfide
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Solubility

slightly, almost insoluble in water; soluble in alcohol and oils
Record name Dipropyl trisulfide
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Record name Dipropyl trisulfide
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Density

0.952
Record name Dipropyl trisulfide
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CAS No.

6028-61-1
Record name Dipropyl trisulfide
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Record name Di-n-propyl trisulfide
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Record name Trisulfide, dipropyl
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Record name Dipropyl trisulfide
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Record name Dipropyl trisulphide
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Record name DIPROPYL TRISULFIDE
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Record name Dipropyl trisulfide
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Natural Occurrence of Dipropyl Trisulfide in Allium Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Allium, encompassing a diverse range of staple culinary and medicinal plants such as onions, garlic, and leeks, is renowned for its distinctive flavor and aroma profiles. These sensory characteristics are primarily attributed to a complex array of organosulfur compounds. Among these, dipropyl trisulfide stands out as a significant volatile constituent. This technical guide provides a comprehensive overview of the natural occurrence of this compound in various Allium species, its biosynthesis, and the analytical methodologies employed for its quantification. The information is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of these bioactive compounds.

Natural Occurrence and Quantitative Data

This compound is a naturally occurring organic trisulfide found in several Allium species.[1] Its concentration can vary significantly based on the species, cultivar, growing conditions, and the part of the plant being analyzed. The formation of this compound is typically initiated by tissue damage, which allows for enzymatic reactions to occur. The following table summarizes the quantitative data on this compound concentrations reported in various Allium species. It is important to note that direct comparisons between studies can be challenging due to variations in experimental methodologies and reporting units.[2]

Allium SpeciesCommon NamePlant PartConcentrationExtraction MethodAnalytical MethodReference
Allium cepa L.OnionEssential Oil11.11% (relative)Not SpecifiedNot Specified[3]
Allium fistulosum L.Welsh OnionLeaves6% (relative)HS-SPMEGC-MS[4]
Allium fistulosum L. var. PereiranaPereirana OnionNot Specified12.53% (area)HS-SPMEGC-MS[4]
Allium hookeriHooker's OnionRoots2.74 mg/100 gLow-temperature dryingGC/MS Olfactory System[5]
Allium ampeloprasumLeekNot SpecifiedPresentNot SpecifiedNot Specified[1][6]
Allium cornutum Clementi ex Visiani, 1842Triploid OnionHeadspacePredominantHS-GC-MSGC-MS[7]

Biosynthesis of this compound

The formation of this compound in Allium species is an enzymatic process triggered by cellular disruption. The precursor to this compound is S-propyl-L-cysteine sulfoxide, also known as isoalliin (B1237514). When the plant tissue is damaged (e.g., by cutting or crushing), the enzyme alliinase, which is physically separated from its substrate in intact cells, comes into contact with isoalliin.[2] Alliinase catalyzes the conversion of isoalliin into highly reactive sulfenic acid intermediates. These unstable compounds then undergo a series of non-enzymatic reactions, including condensation and rearrangement, to form a variety of volatile sulfur compounds, including this compound.[2]

This compound Biosynthesis cluster_tissue Intact Plant Tissue cluster_disruption Tissue Disruption (Cutting/Crushing) cluster_formation Volatile Compound Formation Isoalliin S-propyl-L-cysteine sulfoxide (Isoalliin) SulfenicAcid Propenesulfenic Acid (Unstable Intermediate) Isoalliin->SulfenicAcid Alliinase Alliinase Alliinase (Enzyme) DPTS This compound SulfenicAcid->DPTS Non-enzymatic reactions OtherSulfides Other Volatile Sulfur Compounds SulfenicAcid->OtherSulfides Non-enzymatic reactions

Biosynthesis of this compound in Allium species.

Experimental Protocols for Analysis

The identification and quantification of this compound in Allium species are predominantly carried out using chromatographic techniques, particularly Gas Chromatography coupled with Mass Spectrometry (GC-MS). Headspace Solid-Phase Microextraction (HS-SPME) is a common sample preparation method for extracting volatile compounds.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile organic compounds in solid and liquid samples.

  • Sample Preparation: A known weight of fresh or processed Allium tissue is placed in a sealed vial.

  • Extraction: An SPME fiber coated with a specific stationary phase (e.g., polydimethylsiloxane (B3030410) - PDMS) is exposed to the headspace above the sample. The vial may be heated to facilitate the release of volatile compounds.

  • Desorption: The SPME fiber, now containing the adsorbed volatile compounds, is inserted into the heated injection port of a gas chromatograph, where the analytes are thermally desorbed onto the GC column.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

  • Gas Chromatography: The desorbed volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., HP-5 MS fused-silica capillary column).[8] The column temperature is typically programmed to increase over time to elute a wide range of compounds.

  • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (e.g., by electron impact). The resulting ions are separated by their mass-to-charge ratio, producing a unique mass spectrum for each compound.

  • Identification and Quantification: this compound is identified by comparing its retention time and mass spectrum to that of a known standard or by matching its mass spectrum to a library database (e.g., Wiley9 library).[9] Quantification can be achieved by using an internal or external standard calibration curve.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Allium Sample (e.g., Bulb, Leaves) Homogenize Homogenization/ Cutting Sample->Homogenize HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Homogenize->HS_SPME GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) HS_SPME->GC_MS Identification Compound Identification (Mass Spectra Library) GC_MS->Identification Quantification Quantification (Internal/External Standard) GC_MS->Quantification

Workflow for the analysis of this compound.

Biological Activities and Significance

Organosulfur compounds from Allium species, including trisulfides, are known for a wide range of biological activities. This compound, as a component of the essential oils of these plants, contributes to their overall bioactive properties, which include antioxidant and antimicrobial effects.[3][4] Further research is ongoing to fully elucidate the specific therapeutic potential of isolated this compound.

Conclusion

This compound is a key organosulfur constituent of various Allium species, contributing significantly to their characteristic aroma and potential biological activities. Its formation is a direct result of enzymatic processes initiated by tissue damage. The quantification and characterization of this compound are reliably achieved through modern analytical techniques such as HS-SPME coupled with GC-MS. The data and methodologies presented in this guide offer a foundational understanding for researchers and professionals in the fields of food science, natural product chemistry, and drug development, facilitating further exploration into the properties and applications of this important compound.

References

The Biosynthesis of Dipropyl Trisulfide from Isoalliin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropyl trisulfide is a volatile organosulfur compound found in plants of the Allium genus, contributing to their characteristic aroma and flavor. Beyond its sensory attributes, this compound is gaining attention for its potential biological activities. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound originating from the precursor molecule, isoalliin (B1237514) (S-propyl-L-cysteine sulfoxide). This document details the enzymatic and non-enzymatic reactions involved, summarizes available quantitative data, provides methodological frameworks for key experiments, and visualizes the core biochemical pathway. This guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The characteristic flavors and aromas of Allium species, such as onions and leeks, are produced by a complex mixture of volatile organosulfur compounds.[1] These compounds are generated through a cascade of enzymatic and subsequent non-enzymatic reactions when the plant tissue is disrupted.[1] A key precursor in this process is isoalliin, or S-propyl-L-cysteine sulfoxide (B87167).[1] Through the action of the enzyme alliinase, isoalliin is converted into a series of reactive intermediates that ultimately lead to the formation of various sulfur-containing molecules, including the subject of this guide, this compound.[1][2] Understanding the biosynthesis of this compound is crucial for harnessing its potential applications in the food and pharmaceutical industries.

The Biosynthetic Pathway

The formation of this compound from isoalliin is a two-stage process involving an initial enzymatic step followed by a series of non-enzymatic reactions.

Enzymatic Conversion of Isoalliin

The biosynthesis is initiated when tissue damage brings the cytoplasmic substrate, isoalliin, into contact with the vacuolar enzyme alliinase (EC 4.4.1.4).[3] Alliinase, a pyridoxal-5'-phosphate (PLP) dependent enzyme, catalyzes the cleavage of the C-S bond in isoalliin.[4] This β-elimination reaction yields two primary products: 2-aminoacrylate and the highly reactive and unstable intermediate, 1-propanesulfenic acid.[5] The 2-aminoacrylate is subsequently hydrolyzed to pyruvate (B1213749) and ammonia.[6]

Non-Enzymatic Cascade to this compound

The propanesulfenic acid intermediate is highly unstable and rapidly undergoes a series of non-enzymatic reactions. Two molecules of 1-propanesulfenic acid condense to form one molecule of dipropyl thiosulfinate. This thiosulfinate is also unstable and can undergo further decomposition and rearrangement reactions. One of the key pathways for its transformation is the dismutation or disproportionation that leads to the formation of dipropyl disulfide and this compound.[2] The stability of thiosulfinates is influenced by factors such as pH and temperature, with greater stability observed in slightly acidic conditions (pH 4.5-5.5).[7][8]

Quantitative Data

Precise quantitative data for the biosynthesis of this compound specifically from isoalliin is limited in publicly available literature. However, data on alliinase activity with various substrates and the analysis of volatile compounds in Allium species provide valuable insights.

Alliinase Enzyme Kinetics

Table 1: Alliinase Substrate Specificity

SubstrateRelative Activity/AffinitySource SpeciesReference
(+)-S-allyl-L-cysteine sulfoxide (Alliin)Highest Specific ActivityVarious Allium Species[9][10]
S-propyl-L-cysteine sulfoxide (Isoalliin)Lower activity than alliin (B105686)Allium spp.[9]
(+)-S-methyl-L-cysteine sulfoxide (Methiin)VariableAllium spp.[9]
Product Yield

Direct quantitative yields of this compound from a controlled enzymatic reaction with isoalliin are not well-documented. The final concentration of this compound in plant extracts is highly variable and depends on the Allium species, cultivar, growing conditions, and analytical methods used.[1] For instance, the content of this compound can be affected by processing methods such as heating.[12]

Experimental Protocols

The following sections outline generalized protocols for key experiments in the study of this compound biosynthesis.

Synthesis and Purification of Isoalliin

The precursor, isoalliin, can be chemically synthesized for in vitro studies. A common method involves the following steps:

  • Synthesis of S-2-propenyl-L-cysteine (Deoxyalliin): This is achieved by reacting L-cysteine with allyl bromide.[13]

  • Isomerization to S-1-propenyl-L-cysteine (Deoxyisoalliin): The deoxyalliin is then isomerized using a base-catalyzed reaction to form a mixture of cis and trans isomers of deoxyisoalliin.[13]

  • Separation of Isomers: The cis and trans forms of deoxyisoalliin are separated using reversed-phase high-performance liquid chromatography (RP-HPLC).[13]

  • Oxidation to Isoalliin: The purified trans-deoxyisoalliin is oxidized using an oxidizing agent such as hydrogen peroxide to yield a mixture of (+)- and (-)-trans-isoalliin.[13]

  • Final Purification: The diastereomers of trans-isoalliin are separated by RP-HPLC to obtain the desired stereoisomer.[13]

In Vitro Biosynthesis of this compound

This protocol provides a framework for the enzymatic synthesis and subsequent analysis of this compound.

  • Enzyme Preparation: Purify alliinase from a suitable source, such as garlic, or use a commercially available enzyme preparation.[14]

  • Reaction Setup:

    • Prepare a buffered solution (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.5).

    • Add a known concentration of synthesized isoalliin to the buffer.

    • Initiate the reaction by adding a specific activity of purified alliinase.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.

  • Extraction of Volatiles:

    • For analysis of volatile products, headspace solid-phase microextraction (HS-SPME) is a suitable technique.[15]

    • Place a known volume of the reaction mixture in a sealed headspace vial.

    • Expose an appropriate SPME fiber to the headspace above the reaction mixture for a set time to adsorb the volatile compounds.

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

    • Thermally desorb the trapped volatiles from the SPME fiber in the heated injection port of a GC-MS system.

    • Separate the compounds on a suitable capillary column (e.g., Rxi-5ms).[15]

    • Identify this compound and other sulfur compounds based on their mass spectra and retention times compared to authentic standards.

    • Quantify the products using an internal standard method.

Table 2: Example GC-MS Parameters for Volatile Sulfur Compound Analysis

ParameterSetting
Injector Split/splitless, 250°C
Column Rxi-5ms (30 m x 0.25 mm ID, 1.0 µm film thickness)
Carrier Gas Helium, constant flow (e.g., 1 mL/min)
Oven Program Initial 35°C (hold 1 min), ramp to 220°C at 15°C/min, then to 300°C at 45°C/min
MS Detector Electron Impact (EI) ionization (70 eV), scan range m/z 35-350

Note: These parameters are illustrative and should be optimized for the specific instrument and application.[15][16]

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the key steps in the biosynthesis of this compound from isoalliin.

Biosynthesis_Pathway cluster_enzymatic Enzymatic Stage cluster_non_enzymatic Non-Enzymatic Stage Isoalliin Isoalliin (S-propyl-L-cysteine sulfoxide) Propanesulfenic_Acid 1-Propanesulfenic Acid Isoalliin->Propanesulfenic_Acid + 2-Aminoacrylate Pyruvate_Ammonia Pyruvate + Ammonia Propanesulfenic_Acid_2 1-Propanesulfenic Acid (x2) Alliinase Alliinase (EC 4.4.1.4) Alliinase->Propanesulfenic_Acid Dipropyl_Thiosulfinate Dipropyl Thiosulfinate Dipropyl_Trisulfide This compound Dipropyl_Thiosulfinate->Dipropyl_Trisulfide Dismutation/ Rearrangement Other_Sulfur_Compounds Other Sulfur Compounds (e.g., Dipropyl disulfide) Dipropyl_Thiosulfinate->Other_Sulfur_Compounds Propanesulfenic_Acid_2->Dipropyl_Thiosulfinate Condensation

Caption: Biosynthetic pathway of this compound from isoalliin.

Experimental_Workflow cluster_synthesis In Vitro Reaction cluster_analysis Analysis Start Isoalliin + Alliinase in Buffer Incubation Incubation (Controlled Temp. & Time) Start->Incubation HS_SPME Headspace SPME Incubation->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Data Identification & Quantification GC_MS->Data

Caption: Experimental workflow for in vitro biosynthesis and analysis.

Conclusion

The biosynthesis of this compound from isoalliin is a fascinating example of how stable precursor molecules in plants can be rapidly converted into a diverse array of volatile compounds upon tissue damage. While the general pathway involving alliinase and subsequent non-enzymatic reactions is established, this guide highlights the need for more detailed quantitative studies. Specifically, the determination of the kinetic parameters of alliinase with isoalliin and the quantification of product yields under controlled in vitro conditions would greatly enhance our understanding. The experimental frameworks provided herein offer a starting point for researchers to further investigate this pathway, which holds potential for applications in flavor chemistry, natural product synthesis, and drug discovery.

References

Chemical and physical properties of dipropyl trisulfide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of Dipropyl Trisulfide

Introduction

This compound (DPTS) is an organosulfur compound and a key volatile constituent found in plants of the Allium genus, such as onions, leeks, and garlic.[1][2] It is a significant contributor to the characteristic sharp, sulfurous, and garlic-like aroma of these vegetables.[2][3] As a member of the organic trisulfide class of compounds, DPTS is characterized by a chain of three sulfur atoms flanked by propyl groups.[4] Beyond its role in flavor and fragrance applications, interest is growing in the biological activities of organosulfur compounds, making a detailed understanding of the physicochemical properties of this compound essential for researchers in natural products, food science, and drug development.

This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, details relevant experimental protocols for its synthesis and analysis, and explores its putative biological signaling pathways based on current knowledge of related organosulfur molecules.

Chemical and Physical Properties

The fundamental identification, physicochemical, solubility, and chromatographic data for this compound are summarized in the following tables. This information is critical for its handling, characterization, and application in experimental settings.

Table 1: General and Identification Properties of this compound

Property Value Source(s)
Molecular Formula C₆H₁₄S₃ [5][6]
Molecular Weight 182.37 g/mol [7]
IUPAC Name 1-(propyltrisulfanyl)propane [5]
Synonyms Di-n-propyl trisulfide, Propyl trisulfide [5][8]
CAS Number 6028-61-1 [5][6]
Appearance Colorless to pale yellow clear liquid [3][6][9]

| Odor | Powerful, diffusive, sulfurous, garlic-like |[1][2][3] |

Table 2: Physicochemical Data for this compound

Property Value Conditions Source(s)
Melting Point -76.0 °C [7]
Boiling Point 86.0 - 89.0 °C @ 1.50 mmHg [5][9]
98.0 °C @ 4.00 mmHg [9]
69 - 72 °C @ 1.6 Torr [2]
Density 1.054 g/cm³ [7]
1.047 - 1.057 g/mL @ 20 °C [10]
Specific Gravity 0.952 @ 25 °C [9]
Refractive Index 1.5390 - 1.5490 @ 20 °C [10]
1.542 - 1.590 @ 20 °C [9]
Vapor Pressure 0.024 mmHg @ 25 °C (estimated) [9]

| Flash Point | 75.0 °C (167.0 °F) | Tagliabue Closed Cup |[9] |

Table 3: Solubility and Partitioning Data for this compound

Property Value Source(s)
Solubility in Water Insoluble / Slightly Soluble [5][6][9]
28.31 mg/L @ 25 °C (estimated) [9]
Solubility in Organic Solvents Soluble in alcohol and oils [3][5][9]
logP (o/w) 3.964 (estimated) [9]

| | 3.37 |[4] |

Table 4: Kovats Retention Index for this compound

Column Type Value Source(s)
Standard Non-polar 1292.9, 1294, 1302, 1309, 1312, 1313, 1314 [5][8]
Semi-standard Non-polar 1318, 1327, 1328, 1337.3 [5]

| Standard Polar | 1662, 1672, 1683, 1703.2, 1713, 1721, 1738 |[5] |

Experimental Protocols

Detailed and reproducible experimental methods are fundamental for scientific research. This section provides protocols for the chemical synthesis and analytical quantification of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved by the reaction of a propyl halide with a polysulfide-generating reagent. A common challenge is controlling the length of the polysulfide chain to favor the trisulfide over the disulfide and other homologues.[11] The following protocol is adapted from established methods for synthesizing dialkyl polysulfides.[11][12]

Methodology: Synthesis from 1-Bromopropane (B46711) and Sodium Polysulfide

  • Preparation of Sodium Trisulfide Solution: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) in water. To this solution, add two molar equivalents of elemental sulfur powder. Heat the mixture gently (e.g., 60 °C) with vigorous stirring until all the sulfur has dissolved to form a deep reddish-brown solution of sodium polysulfides, enriched in trisulfide.

  • Reaction with 1-Bromopropane: Cool the sodium trisulfide solution to room temperature. Slowly add 1-bromopropane dropwise from the dropping funnel to the vigorously stirred solution. An exothermic reaction may occur; maintain the temperature below 40 °C using an ice bath if necessary.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for 4-6 hours or until gas chromatography (GC) analysis of an aliquot indicates the consumption of the starting material.

  • Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as diethyl ether or dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with a saturated sodium chloride (brine) solution to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by vacuum distillation to yield pure this compound. Collect the fraction boiling at 86-89 °C at 1.5 mmHg.[9]

G reactants Reactants: - Sodium Sulfide (Na₂S·9H₂O) - Elemental Sulfur (S) - 1-Bromopropane prep_s3 Step 1: Prepare Aqueous Sodium Trisulfide Solution reactants->prep_s3 reaction Step 2: Add 1-Bromopropane & React at Room Temp prep_s3->reaction workup Step 3: Organic Extraction (e.g., Diethyl Ether) reaction->workup wash Step 4: Wash Organic Phase (Water & Brine) workup->wash dry Step 5: Dry & Concentrate (MgSO₄ & Rotary Evaporation) wash->dry purify Step 6: Vacuum Distillation dry->purify product Final Product: Pure this compound purify->product

Workflow for the Synthesis of this compound.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for the separation, identification, and quantification of volatile compounds like this compound from complex matrices.[13] Headspace solid-phase microextraction (HS-SPME) is a preferred solvent-free method for sample preparation.[13]

Methodology: HS-SPME GC-MS Analysis

  • Sample Preparation (HS-SPME):

    • Place a known quantity of the liquid or homogenized solid sample into a 20 mL headspace vial.

    • Add a salt (e.g., 1 g NaCl) to the vial to increase the ionic strength of the matrix, which promotes the release of volatile analytes into the headspace.[13]

    • Seal the vial and place it in a heating block (e.g., 60 °C) for an equilibration period (e.g., 15 minutes).[13]

    • Expose a suitable SPME fiber (e.g., DVB/CAR/PDMS) to the vial's headspace for a defined extraction time (e.g., 30 minutes) at the same temperature.[13]

  • GC-MS Analysis:

    • Injection: Retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250 °C) for thermal desorption of the analytes onto the column.

    • Gas Chromatograph (GC) Parameters:

      • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

      • Oven Program: An initial temperature of 40 °C held for 2 minutes, then ramped at 5 °C/min to 250 °C and held for 5 minutes.

    • Mass Spectrometer (MS) Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 300.

      • Source Temperature: 230 °C.

  • Data Analysis:

    • Identification: Identify this compound by comparing its retention time and mass spectrum with that of a certified reference standard or by matching the spectrum against a library (e.g., NIST).[8]

    • Quantification: For quantitative analysis, operate the MS in Selected Ion Monitoring (SIM) mode using characteristic ions.[13] Create a calibration curve using standards of known concentrations to determine the analyte concentration in the sample.

G sample Sample Matrix (Liquid or Solid) hs_spme Step 1: Headspace SPME - Vial Sealing - Equilibration (Heat + Salt) - Fiber Exposure sample->hs_spme desorption Step 2: Thermal Desorption in GC Injector hs_spme->desorption gc_sep Step 3: GC Separation (Capillary Column) desorption->gc_sep ms_detect Step 4: MS Detection (EI, Scan or SIM mode) gc_sep->ms_detect data_proc Step 5: Data Processing ms_detect->data_proc identification Identification: - Retention Time - Mass Spectrum Match data_proc->identification quantification Quantification: - Calibration Curve - Peak Area Integration data_proc->quantification G dpts This compound (DPTS) ros ↑ Reactive Oxygen Species (ROS) dpts->ros bcl2 Bcl-2 (Anti-apoptotic) Inhibited ros->bcl2 inhibition bax Bax (Pro-apoptotic) Activated ros->bax activation mito Mitochondrial Disruption (Cytochrome c Release) bcl2->mito bax->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis (Programmed Cell Death) cas3->apoptosis

References

A Deep Dive into the Solubility of Dipropyl Trisulfide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide offers a comprehensive overview of the solubility of dipropyl trisulfide, a key organosulfur compound found in plants of the Allium genus. This document is intended for researchers, scientists, and professionals in the fields of drug development, food science, and chemical engineering who require a thorough understanding of the solubility characteristics of this compound.

This compound is a volatile, colorless to pale yellow liquid with a characteristic sulfurous odor. Its solubility is a critical parameter in various applications, including its use as a flavoring agent, its potential therapeutic applications, and in the design of extraction and purification processes.

Qualitative Solubility Profile

General assessments indicate that this compound is soluble in alcohols and oils, while being almost insoluble in water.[1] One source provides an estimated water solubility of 28.31 mg/L at 25°C.[2] The lipophilic nature of the propyl groups combined with the polarizability of the trisulfide linkage contributes to its favorable solubility in organic solvents.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of dipropyl disulfide in various organic solvents, which can be used as a reference for this compound.

SolventMolar Mass ( g/mol )Temperature (°C)Solubility (g/L)
Acetone58.08253129.56
Acetonitrile41.05251242.51
n-Butanol74.1225863.83
sec-Butanol74.1225743.71
tert-Butanol74.12251085.81
n-Butyl acetate116.16253165.01
Chloroform119.38255491.42
Cyclohexane84.16253279.88
Cyclohexanone98.14256655.1
1,2-Dichloroethane98.96253174.12
Dichloromethane84.93254463.49
Diethyl ether74.12252152.88
Dimethylformamide (DMF)73.09252757.16
Dimethyl sulfoxide (B87167) (DMSO)78.13252978.82
1,4-Dioxane88.11253730.17
Ethanol46.0725610.12
Ethyl acetate88.11252052.72
Ethylene glycol62.072579.57
n-Heptane100.21251795.51
n-Hexane86.1825860.98
Isobutanol74.1225671.02
Isopropanol60.1025669.94
Methanol32.0425375.52
Methyl isobutyl ketone (MIBK)100.16251339.39
n-Octanol130.2325639.98
n-Pentanol88.1525506.64
n-Propanol60.1025718.33
Propylene glycol76.0925172.31
Tetrahydrofuran (THF)72.11257155.47
Toluene92.14252538.21

Data for dipropyl disulfide, presented as a proxy for this compound.

Additionally, for the related compound diallyl trisulfide, the solubility in ethanol, DMSO, and dimethyl formamide (B127407) (DMF) is reported to be approximately 3, 5, and 10 mg/mL, respectively.[3]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent, based on the widely accepted shake-flask method (OECD Guideline 105).

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (accurate to ± 0.1 mg)

  • Vials with screw caps (B75204) and PTFE septa

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (PTFE, 0.22 µm)

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be visually present.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary study can determine the optimal equilibration time.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solute to settle.

    • To separate the undissolved solute, centrifuge the vials at a high speed.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining microscopic particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.

    • Dilute the filtered sample solution with the solvent as necessary to fall within the concentration range of the calibration curve.

    • Analyze the diluted sample solution using the same analytical method.

    • Determine the concentration of this compound in the sample from the calibration curve.

  • Calculation:

    • Calculate the solubility of this compound in the solvent at the specified temperature, taking into account any dilution factors. The result is typically expressed in g/L or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Solubility_Workflow prep Preparation of Saturated Solution equil Equilibration (Constant Temp. Shaking) prep->equil Excess Solute sep Phase Separation (Centrifugation & Filtration) equil->sep Saturated Solution analysis Quantitative Analysis (HPLC/GC) sep->analysis Clear Filtrate result Solubility Determination analysis->result Concentration Data

Figure 1. Experimental workflow for determining the solubility of this compound.

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. The provided data for a close structural analog and the detailed experimental protocol offer valuable resources for researchers and professionals working with this compound. Further experimental studies are encouraged to establish a comprehensive and definitive quantitative solubility profile for this compound across a wider array of organic solvents.

References

An In-depth Technical Guide on the Core Mechanism of Action of Dipropyl Trisulfide in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl trisulfide (DPTS) is an organosulfur compound naturally found in plants of the Allium genus, such as onions and leeks.[1][2] As a structural analogue of the more extensively studied diallyl trisulfide (DATS) found in garlic, DPTS is believed to share similar mechanisms of action, including antioxidant, anti-inflammatory, and anticancer properties.[3][4] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound in biological systems. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes the putative signaling pathways through which DPTS may exert its biological effects. While research specifically on DPTS is less abundant compared to other garlic-derived organosulfur compounds, this guide extrapolates from the broader knowledge base to offer a thorough understanding of its therapeutic potential and to guide future research endeavors.

Physicochemical Properties

PropertyValue
Molecular Formula C6H14S3
Molecular Weight 182.37 g/mol
CAS Number 6028-61-1
Appearance Colorless to light yellow liquid
Odor Sulfurous, alliaceous
Boiling Point 86-89 °C @ 1.50 mm Hg
Specific Gravity 0.952 g/mL at 25 °C
Solubility Insoluble in water, soluble in organic solvents

(Data sourced from PubChem CID 22383 and other chemical suppliers)[1][5]

Biological Activities and Mechanisms of Action

The biological activities of this compound are multifaceted, involving a range of cellular and molecular mechanisms that collectively contribute to its potential therapeutic effects. These effects are largely attributed to its ability to modulate key signaling pathways involved in oxidative stress, inflammation, and cell proliferation.

Antioxidant Activity and Induction of Phase II Enzymes

A key mechanism underlying the chemopreventive and antioxidant effects of organosulfur compounds is the activation of the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[6]

Mechanism: Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[7] Electrophilic compounds like organosulfur compounds can interact with cysteine residues on Keap1, leading to a conformational change that results in the release of Nrf2.[8] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. This binding initiates the transcription of a battery of Phase II detoxification and antioxidant enzymes, such as Glutathione S-transferase (GST), NAD(P)H:quinone oxidoreductase 1 (NQO1), and heme oxygenase-1 (HO-1).[6][9] These enzymes play a crucial role in detoxifying carcinogens and protecting cells from oxidative damage. While direct evidence for DPTS activating this pathway is still emerging, studies on the related compound diallyl disulfide (DADS) have demonstrated its ability to promote the nuclear translocation of Nrf2 and upregulate its downstream target genes.[6]

Quantitative Data on Antioxidant Activity

Direct quantitative data on the intrinsic in vitro antioxidant properties of pure this compound is limited. However, a study on an essential oil of Allium cepa (onion), which contained this compound, reported a maximum antioxidant activity of 51.79% at a concentration of 100 mg/mL in a DPPH assay, which was significantly lower than the 99.67% activity of ascorbic acid at the same concentration.[10]

Compound/ExtractAssayIC50 Value / % InhibitionReference
Onion Essential Oil (contains DPTS)DPPH51.79% inhibition at 100 mg/mL[10]
Ascorbic AcidDPPH~2.4 - 8.5 µg/mL[10]
TroloxDPPH~3.8 - 4.0 µg/mL[10]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.[11]

  • Reagent Preparation:

    • Prepare a 0.1 mM stock solution of DPPH in methanol (B129727) or ethanol (B145695) and store it in the dark.

    • Prepare a series of dilutions of this compound in the same solvent.

    • Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the DPPH working solution to each well.

    • Add an equal volume of the different concentrations of this compound, the positive control, or the solvent (as a blank) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.[10]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm DPTS This compound Keap1_Nrf2 Keap1-Nrf2 Complex DPTS->Keap1_Nrf2 Induces conformational change Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE ARE Nucleus->ARE Binds to PhaseII_Enzymes Phase II Enzymes (GST, NQO1, HO-1) ARE->PhaseII_Enzymes Activates Transcription Cellular_Protection Cellular Protection & Antioxidant Response PhaseII_Enzymes->Cellular_Protection Leads to

Caption: Proposed activation of the Keap1-Nrf2 pathway by this compound.

Anti-inflammatory Effects

This compound is suggested to exert anti-inflammatory effects, primarily through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway. Oxidative stress is a potent activator of NF-κB, which regulates the expression of genes involved in inflammation.[11]

Mechanism: In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, including reactive oxygen species (ROS), can lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Organosulfur compounds are thought to inhibit this pathway, thereby reducing the inflammatory response.[12] A study on a mixture of dipropyl polysulfides, including this compound, demonstrated hepatoprotective effects in a model of Concanavalin A-induced hepatitis by attenuating inflammation.[3][4] The pretreatment with the dipropyl polysulfide mixture significantly reduced the mRNA levels of adhesion molecules and the protein levels of inflammatory cytokines in the liver.[3]

NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., ROS) IKK IKK Inflammatory_Stimuli->IKK Activates DPTS This compound DPTS->IKK Potential Inhibition IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB_p P-IκB NFkB_free NF-κB IkB_p->NFkB_free Degradation of IκB Releases NF-κB Nucleus Nucleus NFkB_free->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

The anticancer activity of this compound is likely mediated through the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation by modulating key signaling pathways.

Mechanism: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. Studies on DATS have shown that it can inhibit this pathway, leading to decreased cell viability and the induction of apoptosis.[13][14] DATS has been shown to inactivate Akt, a key protein in this pathway, which in turn can trigger the mitochondrial translocation of pro-apoptotic proteins like BAD and initiate caspase-mediated apoptosis in cancer cells.[15] It is hypothesized that DPTS may share a similar mechanism of action.

Quantitative Data on Anticancer Activity

CompoundCell LineAssayIC50 ValueReference
Diallyl trisulfide (DATS)BGC-823 (gastric cancer)Cell Viability115.2 ± 4.3 µmol/L (24h)[16]

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell viability and to determine its half-maximal inhibitory concentration (IC50).[17]

  • Materials:

    • Target cancer cell lines

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Complete cell culture medium

    • 96-well plates

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest DPTS concentration).

    • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

    • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve to determine the IC50 value.[18]

PI3K_Akt_Pathway DPTS This compound PI3K PI3K DPTS->PI3K Potential Inhibition Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival, Growth, Proliferation mTOR->Cell_Survival Promotes

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

Other Potential Biological Activities
  • Hepatoprotective Effects: A mixture of dipropyl polysulfides, including DPTS, has been shown to have hepatoprotective effects against Concanavalin A-induced hepatitis in mice by reducing inflammation and hepatocyte death.[3][4] Studies on DATS have also demonstrated its ability to protect the liver from damage induced by toxins like valproate and lipopolysaccharide/D-galactosamine.[19][20]

  • Cardiovascular Effects: Organosulfur compounds from garlic, particularly DATS, are known to have cardioprotective effects, which are partly attributed to the release of hydrogen sulfide (B99878) (H2S).[21][22][23][24][25] H2S has antioxidant, anti-inflammatory, and anti-apoptotic properties in the cardiovascular system. It is plausible that DPTS could also exert cardioprotective effects through similar mechanisms.

  • Neuroprotective Effects: There is growing interest in the neuroprotective potential of organosulfur compounds. DATS has been shown to be neuroprotective in models of brain injury and doxorubicin-induced neurotoxicity.[9][12][26] The ability of these lipophilic compounds to cross the blood-brain barrier makes them attractive candidates for neurological research.[9]

Experimental Workflows

A general workflow for investigating the biological effects of this compound in vitro is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Stock_Solution Prepare DPTS Stock Solution (e.g., in DMSO) Working_Solutions Prepare Working Dilutions in Culture Medium Stock_Solution->Working_Solutions Treat_Cells Treat Cells with DPTS and Vehicle Control Working_Solutions->Treat_Cells Seed_Cells Seed Cells in Multi-well Plates Seed_Cells->Treat_Cells Incubate Incubate for Desired Time Period Treat_Cells->Incubate Viability Cell Viability Assay (e.g., MTT) Incubate->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Incubate->Apoptosis ROS ROS Production Assay (e.g., DCFDA) Incubate->ROS Western_Blot Western Blot (for signaling proteins) Incubate->Western_Blot

Caption: General workflow for in vitro studies with this compound.

Conclusion

This compound is an organosulfur compound with significant potential for therapeutic applications, largely inferred from the activities of its structural analogs and related compounds. The primary mechanisms of action are believed to involve the modulation of key cellular signaling pathways, including the activation of the Keap1-Nrf2 antioxidant response and the inhibition of pro-inflammatory (NF-κB) and pro-survival (PI3K/Akt) pathways. While direct quantitative data and detailed mechanistic studies on pure this compound are still limited, the existing evidence provides a strong rationale for further investigation. The experimental protocols and hypothesized signaling pathways presented in this guide offer a framework for researchers to systematically explore and validate the biological activities and therapeutic potential of this compound. Future research should focus on elucidating the specific molecular targets of DPTS and quantifying its effects in various biological systems to fully understand its mechanism of action.

References

An In-depth Technical Guide to the Flavor and Aroma Profile of Dipropyl Trisulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl trisulfide (DPTS) is an organosulfur compound recognized as a significant contributor to the characteristic flavor and aroma of plants belonging to the Allium genus, such as onions, garlic, and leeks.[1][2] Chemically, it is an organic trisulfide with the molecular formula C₆H₁₄S₃.[3] Its potent and distinctive sensory properties make it a key molecule in the food and flavor industry for creating and enhancing savory, sulfurous, and alliaceous flavor profiles.[2][4] This guide provides a comprehensive technical overview of the flavor and aroma profile of this compound, including its sensory characteristics, analytical methodologies for its quantification, and a discussion of the potential signaling pathways involved in its perception.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, analysis, and application in various experimental settings.

PropertyValueReference
Molecular Formula C₆H₁₄S₃[3]
Molecular Weight 182.4 g/mol [3]
CAS Number 6028-61-1[3]
Appearance Colorless to pale yellow liquid[3]
Odor Powerful, diffusive, garlic-like, sulfurous, green[1][5]
Boiling Point 86.00 to 89.00 °C @ 1.50 mm Hg[3]
Density 1.047 - 1.057 g/mL at 20°C[5]
Refractive Index 1.5390 - 1.5490 at 20°C[5]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and oils[5]

Sensory Profile: Flavor and Aroma

The sensory characteristics of this compound are potent and complex, defined by a dominant sulfurous and alliaceous character. The perception of its flavor and aroma is highly dependent on its concentration.

General Description

This compound is primarily described as having a strong garlic, onion, and green onion flavor.[2] Its aroma is characterized as sulfurous, alliaceous, pungent, and green, with some reports noting slight tropical and vegetative nuances.[6]

Quantitative Sensory Data

Quantitative sensory analysis provides specific thresholds for the detection and recognition of this compound's flavor and aroma. This data is crucial for understanding its impact in a food matrix or pharmaceutical formulation.

ParameterValueConditionsReference
Odor Threshold 0.00091 ppmIn air[1]
Taste Profile Alliaceous, sulfurous, green, and garlic-like with a tin-like metallic undernote and with minty and tropical nuances.At 2.00 ppm in solution[6]

Experimental Protocols for Analysis

The accurate characterization and quantification of this compound require specific analytical methodologies. The following sections detail established protocols for both sensory and instrumental analysis.

Sensory Evaluation: Odor Threshold Determination

The determination of the odor detection threshold is a fundamental aspect of sensory analysis. The following protocol, based on the ascending forced-choice method, is a standard approach.[7]

Objective: To determine the lowest concentration of this compound detectable by a sensory panel.

Materials:

  • This compound

  • Ethanol (for stock solution)

  • Odor-free, purified water

  • Glass sniffing bottles with Teflon-lined caps

  • Pipettes and volumetric flasks for dilutions

Procedure:

  • Panelist Selection: Recruit 15-20 panelists. Screen for individuals who are non-smokers and have no medical conditions that could impair their sense of smell.

  • Stock Solution Preparation: Prepare a stock solution of this compound in ethanol at a concentration of 100 ppm.

  • Serial Dilutions: Create a series of dilutions in odor-free water, starting from a concentration below the expected threshold (e.g., 0.1 ppb) and increasing in logarithmic steps.

  • Sample Presentation (Ascending Forced-Choice Method):

    • For each concentration level, present three samples to each panelist: two blanks (odor-free water) and one sample containing this compound.

    • Randomize the order of presentation.

    • Instruct panelists to sniff each sample and identify the one that is different from the other two.

    • Begin with the lowest concentration and proceed to higher concentrations.

  • Threshold Determination: The individual detection threshold is the lowest concentration at which a panelist correctly identifies the odd sample in two consecutive presentations.

  • Data Analysis: The group's detection threshold is calculated as the geometric mean of the individual thresholds.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis select_panel Select & Train Panelists prep_stock Prepare Stock Solution (100 ppm in Ethanol) select_panel->prep_stock prep_dilutions Prepare Serial Dilutions in Water prep_stock->prep_dilutions present_samples Present Samples (Ascending Forced-Choice) prep_dilutions->present_samples identify_sample Panelist Identifies 'Different' Sample present_samples->identify_sample determine_threshold Determine Individual Threshold identify_sample->determine_threshold calculate_mean Calculate Geometric Mean (Group Threshold) determine_threshold->calculate_mean

Sensory Evaluation Workflow for Odor Threshold Determination.
Instrumental Analysis: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

HS-SPME-GC-MS is a highly sensitive and robust method for the quantification of volatile compounds like this compound in complex matrices.[8]

Objective: To extract, identify, and quantify this compound from a sample matrix.

Materials and Reagents:

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • 20 mL headspace vials with septa

  • Heating block or water bath

  • Sodium chloride (NaCl)

  • Internal standard (e.g., deuterated analog or a compound with similar chemical properties not present in the sample)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation:

    • Place a known amount of the liquid or homogenized solid sample into a headspace vial.

    • Add a known amount of internal standard.

    • Add NaCl to the vial to increase the ionic strength of the aqueous phase, which enhances the partitioning of volatile analytes into the headspace.

    • Immediately seal the vial.

  • HS-SPME Extraction:

    • Equilibration: Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to allow volatiles to equilibrate in the headspace.

    • Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) at the same temperature.

  • GC-MS Analysis:

    • Desorption: Transfer the SPME fiber to the GC injection port for thermal desorption of the analytes onto the column.

    • Gas Chromatography:

      • Injector Temperature: 250°C (splitless mode)

      • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min

      • Oven Temperature Program: Start at 40°C for 2 min, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min and hold for 5 min.

    • Mass Spectrometry:

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 35-350

      • Acquisition Mode: Full Scan for identification and/or Selected Ion Monitoring (SIM) for quantification. Key ions for this compound are m/z 182 (molecular ion), 108, and 75.

  • Data Analysis:

    • Identify this compound based on its retention time and mass spectrum compared to a pure standard.

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of calibration standards.

    • Calculate the concentration of this compound in the sample using the calibration curve.

GCMS_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing prep_sample Prepare Sample in Vial with Internal Standard & NaCl equilibration Equilibration in Headspace prep_sample->equilibration extraction SPME Fiber Extraction equilibration->extraction desorption Thermal Desorption in GC Inlet extraction->desorption gc_separation GC Separation desorption->gc_separation ms_detection MS Detection (Full Scan/SIM) gc_separation->ms_detection identification Identification (Retention Time & Mass Spectrum) ms_detection->identification quantification Quantification (Calibration Curve) identification->quantification

HS-SPME-GC-MS Analysis Workflow for this compound.
Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It is used to identify which volatile compounds in a complex mixture are responsible for its characteristic aroma. In a GC-O setup, the effluent from the GC column is split, with one portion going to a detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist can assess the odor of the eluting compounds.

Aroma Extract Dilution Analysis (AEDA): A common approach in GC-O is AEDA, where a sample extract is serially diluted and each dilution is analyzed by GC-O. The most potent odorants will be detectable even at high dilutions. This allows for the determination of the Flavor Dilution (FD) factor for each odor-active compound, providing a semi-quantitative measure of its aroma potency.

Potential Signaling Pathways for Perception

The perception of flavor and aroma is a complex process involving the interaction of chemical compounds with specific receptors in the oral and nasal cavities, leading to the transmission of signals to the brain.

Olfactory Perception

The detection of volatile compounds like this compound begins with their interaction with olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium. The specific OR that binds to this compound has not yet been deorphanized, a common challenge in olfactory research.[9]

The general signaling cascade for olfactory perception is as follows:

  • Binding: this compound binds to a specific OR.

  • G Protein Activation: This binding activates a coupled G protein (Gαolf).

  • Second Messenger Production: The activated Gαolf stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels, causing an influx of cations (Na⁺ and Ca²⁺).

  • Depolarization: The influx of positive ions depolarizes the neuron.

  • Action Potential: If the depolarization reaches a threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is further processed.

Gustatory and Chemosensory Perception (Pungency)

The "taste" of this compound, particularly its pungent and somewhat irritating qualities, is likely mediated by chemosensory receptors rather than traditional taste receptors for sweet, sour, salty, bitter, and umami. The Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1, are known to be activated by various pungent compounds, including organosulfur compounds from Allium species.[7]

While direct evidence for this compound is limited, related polysulfides and hydrogen sulfide (B99878) have been shown to activate TRPA1.[7][10] Therefore, a plausible signaling pathway for the pungent sensation of this compound involves the activation of these channels on nociceptive sensory neurons in the oral cavity.

Hypothetical Signaling Pathway for Pungency:

  • TRPA1/TRPV1 Activation: this compound, or its breakdown products, activates TRPA1 and/or TRPV1 channels on sensory nerve endings.

  • Cation Influx: The opening of these non-selective cation channels leads to an influx of Ca²⁺ and Na⁺.

  • Depolarization and Action Potential: This influx causes depolarization of the neuron, and if the threshold is reached, an action potential is fired.

  • Signal to Brain: The signal is transmitted via the trigeminal nerve to the brain, where it is interpreted as a pungent or irritating sensation.

Pungency_Signaling_Pathway DPTS This compound TRPA1_V1 TRPA1 / TRPV1 Channels (on Sensory Neurons) DPTS->TRPA1_V1 Activation Cation_Influx Ca²⁺ / Na⁺ Influx TRPA1_V1->Cation_Influx Opening Depolarization Neuronal Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Brain via Trigeminal Nerve Action_Potential->Brain Pungency Perception of Pungency/Irritation Brain->Pungency

Hypothetical Signaling Pathway for the Pungent Sensation of this compound.

Conclusion

This compound is a pivotal compound in the flavor chemistry of Allium species and a valuable tool in the creation of savory flavors. Its sensory profile is characterized by a potent, sulfurous, and garlic-like aroma and taste. The detailed analytical protocols provided in this guide, including sensory evaluation and HS-SPME-GC-MS, offer robust methodologies for its characterization and quantification. While the specific olfactory receptor for this compound remains to be identified, the general olfactory signaling pathway is well-understood. Furthermore, the activation of TRP channels by related sulfur compounds provides a strong hypothesis for the mechanism behind its pungent sensory perception. This technical guide serves as a foundational resource for researchers and scientists working with this important flavor compound.

References

The Volatile Chemistry of Allium: A Technical Guide to Dipropyl Trisulfide in Onions and Garlic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropyl trisulfide, a prominent organosulfur compound, is a key contributor to the characteristic pungent aroma and flavor of onions (Allium cepa), garlic (Allium sativum), and other Allium species. Beyond its sensory attributes, this volatile molecule is gaining increasing attention within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth exploration of this compound, covering its biosynthesis, chemical properties, and prevalence in onions and garlic. It offers detailed experimental protocols for its extraction, isolation, and quantification. Furthermore, this guide delves into the current understanding of its biological effects and modulation of key signaling pathways, presenting valuable information for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

The genus Allium, encompassing hundreds of species including the culinary staples onion and garlic, is renowned for its unique flavor profiles, largely attributable to a complex mixture of volatile organosulfur compounds. Among these, this compound (C₆H₁₄S₃) stands out as a significant contributor to the sharp, persistent aroma released upon the cutting or crushing of these plants.[1] The formation of this compound and related compounds is a result of an enzymatic cascade initiated by tissue damage.

While historically appreciated for their culinary value, Allium species have also been integral to traditional medicine for centuries. Modern scientific investigation has begun to unravel the molecular basis for these therapeutic properties, with many studies focusing on the bioactive organosulfur constituents. This compound, as one of these key compounds, is the subject of ongoing research to elucidate its potential health benefits and mechanisms of action. This guide serves as a comprehensive technical resource for professionals engaged in the study of this compound, from its fundamental chemistry to its potential applications in drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid characterized by a strong, pungent, garlic-like odor.[2] It is sparingly soluble in water but soluble in organic solvents.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₁₄S₃[4]
Molecular Weight 182.37 g/mol [5]
CAS Number 6028-61-1[6]
Appearance Colorless to pale yellow liquid[7]
Odor Powerful, diffusive, garlic-like[2]
Boiling Point 69-72 °C at 1.6 Torr[2]
Density ~1.076 g/cm³[2]
Solubility in Water Insoluble[3][7]

Biosynthesis of this compound in Allium Species

The formation of this compound in onions and garlic is a secondary metabolic process initiated by cellular disruption. The primary precursors are S-alk(en)yl-L-cysteine sulfoxides (ACSOs), which are odorless and non-volatile amino acid derivatives. In onions, the principal precursor is S-propyl-L-cysteine sulfoxide (B87167) (propiin).[8]

Upon tissue damage, the enzyme alliinase, which is physically separated from its substrate in intact cells, comes into contact with propiin. Alliinase catalyzes the rapid conversion of propiin into highly reactive sulfenic acids, pyruvate, and ammonia.[8] The unstable sulfenic acids then undergo spontaneous, non-enzymatic condensation and rearrangement reactions to form a variety of volatile sulfur compounds, including thiosulfinates, which are themselves unstable and decompose to form various sulfides, disulfides, and trisulfides, including this compound.[8]

Biosynthesis of this compound Propiin S-Propyl-L-cysteine sulfoxide (Propiin) SulfenicAcid Propane-1-sulfenic acid (unstable intermediate) Propiin->SulfenicAcid Alliinase Alliinase (activated by tissue damage) Alliinase->Propiin catalyzes Thiosulfinate Propyl propanethiosulfinate (unstable) SulfenicAcid->Thiosulfinate Condensation DPTS This compound Thiosulfinate->DPTS Decomposition OtherSulfur Other Volatile Sulfur Compounds (e.g., Dipropyl disulfide) Thiosulfinate->OtherSulfur Decomposition

Biosynthesis of this compound.

Quantitative Data of this compound in Onions and Garlic

The concentration of this compound can vary significantly depending on the Allium species, cultivar, growing conditions, storage, and processing methods.[9] The following tables summarize some reported quantitative data.

Table 2: Concentration of this compound in Onion (Allium cepa)

Onion Variety/FormConcentrationAnalytical MethodReference(s)
Onion Essential Oil17.10% (relative abundance)GC-MS[10]
Fresh Onion155.38 µg/gGC-O[11]
Diced Onion BulbNot specified, but a major componentGC-MS[12]

Table 3: Concentration of this compound in Welsh Onion (Allium fistulosum)

VarietyPlant PartConcentration (% of total volatile compounds)Analytical MethodReference(s)
PereiranaEssential Oil12.53%HS-SPME/GC-MS[13]
PereiranaChopped1.08%HS-SPME/GC-MS[13]

Table 4: Concentration of this compound in Allium hookeri

Drying MethodConcentration (mg/100 g)Analytical MethodReference(s)
Low-temperature dried2.74GC/MS[14]
Hot-air/long-time driedSignificantly decreased (90.15% reduction)GC/MS[14]

Experimental Protocols

Extraction and Isolation of this compound

The volatile nature of this compound necessitates specific extraction techniques to minimize loss and degradation.

This is a common method for extracting essential oils from plant materials.

  • Apparatus: Steam generator, still pot, condenser, collection flask.

  • Procedure:

    • Finely chop or grind fresh onion or garlic bulbs (e.g., 1 kg).

    • Place the plant material in the still pot and add water (1:1 ratio).

    • Pass steam through the plant material for 2.5-3 hours.

    • The steam and volatilized compounds are condensed and collected.

    • The essential oil layer containing this compound is separated from the aqueous layer.

This method is suitable for laboratory-scale extraction.

  • Solvent: Dichloromethane is reported to be efficient for extracting a wide range of organosulfides.[13]

  • Procedure:

    • Homogenize fresh, chopped onion or garlic with the selected solvent.

    • Macerate the mixture at room temperature for 24 hours with occasional stirring.

    • Filter the mixture to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C.

    • Store the crude extract in a sealed, dark vial at 4°C.

A green and highly selective extraction method.

  • Apparatus: Supercritical fluid extractor.

  • Supercritical Fluid: Carbon dioxide (CO₂).

  • Procedure:

    • Freeze-dry and grind fresh onion or garlic.

    • Pack the ground material into the extraction vessel.

    • Set the SFE system parameters (e.g., Pressure: 10-40 MPa, Temperature: 35-50°C, CO₂ flow rate: 2-5 L/min).

    • Perform the extraction for 1-3 hours.

    • The extracted oil is collected in a separator.

Extraction Workflow Start Fresh Onion/Garlic Prep Sample Preparation (Chopping/Grinding) Start->Prep SD Steam Distillation Prep->SD SE Solvent Extraction Prep->SE SFE Supercritical Fluid Extraction (SFE) Prep->SFE CrudeExtract Crude Essential Oil/ Extract SD->CrudeExtract SE->CrudeExtract SFE->CrudeExtract Analysis GC-MS Analysis (Identification & Quantification) CrudeExtract->Analysis Purification Preparative GC (Purification) CrudeExtract->Purification Final Pure Dipropyl Trisulfide Purification->Final

Workflow for extraction and analysis.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for the separation, identification, and quantification of volatile compounds like this compound.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or semi-polar capillary column (e.g., HP-5ms) is typically used.

  • Carrier Gas: Helium or hydrogen.

  • Injection: A split/splitless injector is used. The injection volume is typically 1 µL.

  • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 40°C, holding for a few minutes, then ramping up to 250°C.

  • MS Parameters: Electron ionization (EI) at 70 eV. The mass range is scanned from m/z 40 to 400.

  • Quantification:

    • External Standard Method: Prepare a series of standard solutions of pure this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration.

    • Inject the sample extract and determine the peak area of this compound.

    • Calculate the concentration in the sample using the calibration curve.

    • An internal standard (e.g., diallyl disulfide) can be used to improve accuracy and precision.[13]

Biological Activities and Signaling Pathways

While research specifically on this compound is still emerging, studies on the closely related diallyl trisulfide (DATS) from garlic provide insights into potential mechanisms of action. This compound is being investigated for its antioxidant, antimicrobial, and anticancer properties.

Antioxidant and Chemopreventive Effects

Organosulfur compounds from Allium species are known to exert antioxidant effects, both directly by scavenging reactive oxygen species (ROS) and indirectly by upregulating endogenous antioxidant defense systems. One of the key pathways involved is the Keap1-Nrf2 signaling pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Electrophilic compounds like this compound can react with cysteine residues on Keap1, leading to a conformational change and the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), promoting the transcription of phase II detoxification and antioxidant enzymes such as Glutathione S-transferase (GST).

Keap1-Nrf2 Pathway cluster_0 DPTS This compound Keap1Nrf2 Keap1-Nrf2 Complex (Cytoplasm) DPTS->Keap1Nrf2 modifies Keap1 Nrf2 Nrf2 Keap1Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Transcription Transcription of Antioxidant Genes (e.g., GST) ARE->Transcription activates

Activation of the Keap1-Nrf2 pathway.
Modulation of Cell Proliferation and Apoptosis

Analogous to DATS, this compound may influence signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt and NF-κB pathways. Inhibition of these pathways can lead to the induction of apoptosis in cancer cells.

  • PI3K/Akt Pathway: This pathway is a key regulator of cell survival. Inhibition of Akt phosphorylation can promote apoptosis.

  • NF-κB Pathway: This pathway is involved in inflammation and cell survival. Inhibition of NF-κB activation can have anti-inflammatory and pro-apoptotic effects.

Dose-Response Data

Limited quantitative data is available for the biological activity of this compound. One study reported its inhibitory effects on the growth of various tumor cell lines.

Table 5: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineCancer TypeConcentration% InhibitionReference(s)
LeukemiaLeukemia10 µmol/LSignificant inhibition[4]
Breast CancerBreast Cancer10 µmol/LModerate inhibition[4]

A generalized protocol for determining the half-maximal inhibitory concentration (IC₅₀) involves treating cancer cell lines with a range of this compound concentrations (e.g., 1 µM to 100 µM) for a specific duration (e.g., 24, 48, or 72 hours) and assessing cell viability using an MTT assay.[7]

Conclusion

This compound is a significant volatile compound in onions and garlic, contributing to their characteristic sensory properties and holding promise as a bioactive molecule. This technical guide has provided a comprehensive overview of its chemistry, biosynthesis, and prevalence, along with detailed experimental protocols for its study. The exploration of its effects on key signaling pathways, such as Keap1-Nrf2, PI3K/Akt, and NF-κB, opens avenues for further research into its potential therapeutic applications, particularly in chemoprevention and as a lead compound in drug development. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and scientists working to unlock the full potential of this intriguing natural product.

References

The Therapeutic Potential of Dipropyl Trisulfide: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropyl trisulfide (DPTS), a naturally occurring organosulfur compound found in plants of the Allium genus, has emerged as a molecule of significant interest for its potential health benefits. This technical guide provides a comprehensive overview of the current scientific understanding of DPTS, with a focus on its anticancer, anti-inflammatory, and antioxidant properties. While research on DPTS is ongoing, this document synthesizes the available quantitative data, details relevant experimental protocols, and elucidates the key signaling pathways implicated in its mechanism of action. Much of the detailed mechanistic understanding is extrapolated from its close structural analog, diallyl trisulfide (DATS), providing a strong framework for future research and drug development endeavors.

Introduction

Organosulfur compounds derived from dietary sources, particularly Allium vegetables like garlic and onions, have long been associated with a range of health-promoting effects. This compound (C6H14S3) is a key contributor to the characteristic aroma and flavor of these plants and has demonstrated promising bioactive properties.[1][2] This whitepaper will delve into the scientific evidence supporting the health benefits of DPTS consumption, with a focus on its molecular mechanisms.

Anticancer Activity

This compound has demonstrated notable antiproliferative and pro-apoptotic effects across various cancer cell lines. Its anticancer activity is multifaceted, involving the induction of cell cycle arrest and programmed cell death.

Quantitative Data: Antiproliferative Effects

The inhibitory effects of this compound on the growth of several cancer cell lines have been documented. The following table summarizes the available quantitative data. For comparative purposes, data for diallyl trisulfide (DATS) is also included.

Cell LineCancer TypeCompoundConcentration (µM)Growth Inhibition (%)Reference
SRLeukemiaThis compound10~5[3]
NCI-H522Non-Small Cell LungThis compound10~5[3]
HCT-116Colon CancerThis compound10~10[3]
MCF7Breast CancerThis compound10~10[3]
PC-3Prostate CancerThis compound-Induces G2-M arrest[4]
RKOColon CancerDiallyl trisulfide24h: 16.5, 48h: 10.5, 72h: 10.2 (IC50)50[5]
HT-29Colon CancerDiallyl trisulfide24h: 12.3, 48h: 11.5, 72h: 10.5 (IC50)50[5]
BCPAPPapillary Thyroid CarcinomaDiallyl trisulfide515.49[6]
BCPAPPapillary Thyroid CarcinomaDiallyl trisulfide1042.84[6]
BCPAPPapillary Thyroid CarcinomaDiallyl trisulfide2058.78[6]
Signaling Pathways in Anticancer Activity

The anticancer effects of organosulfur compounds like DPTS are believed to be mediated through the modulation of several key signaling pathways.

This compound has been shown to induce apoptosis in cancer cells.[4] While the precise mechanisms for DPTS are still under investigation, studies on the related compound DATS suggest the involvement of both intrinsic and extrinsic apoptotic pathways. This includes the generation of reactive oxygen species (ROS), modulation of the Bax/Bcl-2 ratio, and activation of caspases.[7][8][9]

DPTS This compound ROS ↑ Reactive Oxygen Species (ROS) DPTS->ROS Mitochondria Mitochondria ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothesized Intrinsic Apoptosis Pathway for DPTS.

DPTS has been observed to cause G2/M phase cell cycle arrest in prostate cancer cells.[4] This is a common mechanism for anticancer compounds, preventing the proliferation of malignant cells.

Experimental Protocols

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of DPTS (e.g., 10, 25, 50, 100, 200 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.[1][10]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with DPTS at the determined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer.[1]

cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis a Seed Cells b Treat with DPTS a->b c Harvest Cells b->c d Resuspend in Binding Buffer c->d e Add Annexin V-FITC & PI d->e f Incubate e->f g Flow Cytometry Analysis f->g

Experimental Workflow for Apoptosis Assay.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators.

Quantitative Data: Inhibition of Inflammatory Mediators

Studies have shown that DPTS can inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells.

AssayCompoundConcentrationInhibitionReference
Nitric Oxide (NO) ProductionThis compoundNot specifiedSignificant inhibition[11]
Prostaglandin E2 (PGE2) ProductionThis compoundNot specifiedSignificant inhibition[11]
TNF-α, IL-6, IL-8 Production (in A549 cells)Diallyl trisulfide5 µM, 10 µMInhibition[12]
Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of DPTS are likely mediated through the inhibition of pro-inflammatory signaling pathways, primarily the NF-κB pathway.[13][14]

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK DPTS This compound DPTS->TLR4 DPTS->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation ↓ Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammation

Hypothesized NF-κB Signaling Pathway Inhibition by DPTS.
Experimental Protocols

This assay measures the ability of a compound to inhibit the production of inflammatory mediators in LPS-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture and Treatment: Culture RAW 264.7 cells in 96-well plates and pre-treat with different concentrations of DPTS for 1 hour before stimulation with LPS (e.g., 100 ng/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

  • Prostaglandin E2 (PGE2) Measurement: Quantify the concentration of PGE2 in the culture supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.[11]

Antioxidant Activity

This compound contributes to cellular antioxidant defenses, primarily through the induction of phase II detoxifying enzymes.

Quantitative Data: Antioxidant Capacity

Direct quantitative data for the in vitro antioxidant capacity of DPTS is limited. However, it has been shown to increase the levels of glutathione-S-transferase in vitro.[15][16]

Assay/ParameterThis compound (DPTS)Diallyl Trisulfide (DATS) - for comparisonReference
DPPH Radical ScavengingNo quantitative data availableReduces DPPH radical concentration[16]
ABTS Radical ScavengingNo quantitative data availableDemonstrates ABTS radical scavenging activity[16]
Induction of Phase II EnzymesIncreases levels of glutathione-S-transferase in vitroActivates antioxidant enzymes like glutathione (B108866) S-transferase and catalase[15][16]
Signaling Pathways in Antioxidant Activity

The induction of phase II antioxidant enzymes by organosulfur compounds is largely mediated by the Keap1-Nrf2 signaling pathway.

DPTS This compound Keap1 Keap1 DPTS->Keap1 Inactivation Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binding AntioxidantEnzymes ↑ Phase II Antioxidant Enzyme Expression (GST, NQO1) ARE->AntioxidantEnzymes

Hypothesized Keap1-Nrf2 Signaling Pathway Activation by DPTS.
Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol (B145695) and a series of dilutions of DPTS.

  • Assay Procedure: In a 96-well plate, add the DPTS dilutions to the DPPH working solution and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at approximately 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[16]

In Vivo Studies and Anti-hyperlipidemic Effects

In vivo studies on dipropyl disulfide have indicated its potential to inhibit cholesterol synthesis at low concentrations.[15] Research on DATS has shown that it can improve lipid metabolism in obese pregnant mice by increasing HDL-C and decreasing LDL-C levels.[17] Further in vivo research is necessary to fully elucidate the anti-hyperlipidemic effects of DPTS in various models.

Conclusion

This compound is a promising bioactive compound with demonstrated anticancer, anti-inflammatory, and antioxidant properties. While a significant portion of the detailed mechanistic understanding is currently extrapolated from its well-studied analog, diallyl trisulfide, the available evidence strongly supports the therapeutic potential of DPTS. This technical guide provides a foundation for researchers and drug development professionals to further explore the health benefits of this compound, with the ultimate goal of translating these findings into novel therapeutic strategies. Future research should focus on obtaining more direct quantitative data for DPTS, particularly from in vivo studies, and on further elucidating its precise molecular targets and signaling pathways.

References

Dipropyl trisulfide potential as a biomarker for Allium consumption

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dipropyl trisulfide (DPTS) is a volatile organosulfur compound found in several species of the Allium genus, most notably in leeks (Allium porrum). Its presence in biological matrices following the consumption of these vegetables positions it as a potential biomarker of dietary intake. Understanding the absorption, distribution, metabolism, and excretion (ADME) of DPTS is crucial for its validation and application in clinical and nutritional research. This technical guide provides a comprehensive overview of the current knowledge regarding DPTS, including its pharmacokinetic profile (largely extrapolated from its close analog, dipropyl disulfide), analytical methodologies for its detection, and potential signaling pathways it may influence. While specific pharmacokinetic data for DPTS is limited, the extensive research on dipropyl disulfide (DPDS) provides a robust framework for understanding its likely metabolic fate.

Introduction

The consumption of Allium vegetables, such as garlic, onions, and leeks, has long been associated with various health benefits, including reduced risk of cardiovascular disease and certain cancers.[1] These effects are largely attributed to their rich content of organosulfur compounds (OSCs).[2] this compound is a characteristic OSC found in the essential oil of leek, contributing to its distinct flavor and aroma.[3] The ability to accurately measure the intake of Allium vegetables is essential for epidemiological studies seeking to establish clear links between diet and health outcomes. Self-reported dietary data is often prone to inaccuracies, highlighting the need for objective biomarkers of consumption.[4] this compound, being a unique component of certain Allium species, presents itself as a promising candidate for such a biomarker.

Pharmacokinetics and Metabolism

While direct pharmacokinetic studies on this compound are scarce, a significant body of research on the closely related compound, dipropyl disulfide (DPDS), provides valuable insights into the likely metabolic pathways. It is reasonable to hypothesize that DPTS follows a similar metabolic fate involving reduction of the polysulfide chain followed by methylation and oxidation.

Absorption and Bioavailability

Following oral ingestion, DPDS exhibits very low systemic bioavailability as the parent compound.[5][6] It is primarily detected in the stomach, where it can be transformed into propyl mercaptan.[5][6] This suggests extensive first-pass metabolism, primarily in the liver.[5] A similar low bioavailability is expected for DPTS.

Distribution

Due to its rapid metabolism, the distribution of parent DPDS is limited.[5] However, its metabolites are distributed via the bloodstream to various tissues.[5]

Metabolism

The metabolism of DPDS is a multi-step process involving both Phase I and Phase II enzymatic reactions.[5]

  • Reduction: The disulfide bond of DPDS is initially reduced, likely by glutathione (B108866) S-transferases, to form propyl mercaptan.[7] It is highly probable that the trisulfide bond of DPTS undergoes a similar reduction to yield propyl mercaptan and propyl persulfide, which would be further reduced.

  • S-methylation: Propyl mercaptan is then S-methylated to form methylpropyl sulfide (B99878).[7]

  • S-oxidation: Methylpropyl sulfide subsequently undergoes sequential S-oxidation, catalyzed by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes, to form methylpropyl sulfoxide (B87167) (MPSO) and methylpropyl sulfone (MPSO₂).[5][7]

The resulting metabolites are more polar and thus more readily excreted from the body.[5]

Excretion

The primary route of excretion for DPDS metabolites is through urine.[5] Biliary excretion also plays a role, particularly for MPSO₂.[6] A portion of the administered dose can also be eliminated through exhaled air.[5]

Table 1: Pharmacokinetic Parameters of Dipropyl Disulfide and its Metabolites in Rats

CompoundAUC (h·mM)Cmax (mM)Tmax (h)Half-life (t½) (h)
Dipropyl Disulfide (DPDS)0.008--2.0
Methylpropyl Sulfide---8.25
Methylpropyl Sulfoxide (MPSO)9.64---
Methylpropyl Sulfone (MPSO₂)24.15--29.6
Data presented as mean values from a study in rats following a single oral administration of 200 mg/kg DPDS. '-' indicates data not reported.[3][6]

Experimental Protocols

The quantification of this compound and its metabolites in biological samples is essential for its validation as a biomarker. The protocols developed for the analysis of volatile sulfur compounds, particularly DPDS, are highly applicable.

In Vivo Pharmacokinetic Study in Rats (Adapted from DPDS studies)
  • Objective: To determine the pharmacokinetic parameters of DPTS and its metabolites after oral administration.

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[3]

  • Dosage and Administration: A single dose of DPTS (e.g., 200 mg/kg) is administered by gastric intubation.[6]

  • Sample Collection: Blood, stomach, intestine, liver, and bile samples are collected at various time points over 48 hours.[3]

  • Analytical Method: Concentrations of DPTS and its metabolites in the collected samples are quantified using gas chromatography coupled with mass spectrometry (GC-MS).[6]

Sample Preparation for GC-MS Analysis
  • Biological Matrix: Blood (plasma/serum), urine, or breath condensate.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): For liquid samples, extraction with an organic solvent such as dichloromethane (B109758) or hexane (B92381) can be employed.

    • Solid-Phase Microextraction (SPME): A solvent-free technique suitable for volatile compounds. The sample headspace is exposed to a coated fiber, which is then thermally desorbed in the GC injector.[8]

    • Headspace Analysis: Particularly useful for volatile compounds in solid or liquid samples. The vial containing the sample is heated to allow volatile compounds to partition into the headspace, which is then injected into the GC.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent, is typically used for the separation of volatile sulfur compounds.[8]

  • Injector: Splitless injection is often used to maximize the transfer of analytes to the column.[8]

  • Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).[8]

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) is commonly used.[9]

    • Acquisition Mode: Full scan mode is used for identification, while Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity.[8]

Table 2: Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment
182[CH₃CH₂CH₂SSSCH₂CH₂CH₃]⁺ (Molecular Ion)
119[CH₃CH₂CH₂SS]⁺
75[CH₃CH₂CH₂S]⁺
43[CH₃CH₂CH₂]⁺
Data sourced from NIST Mass Spectrometry Data Center.[10]

Signaling Pathways

Organosulfur compounds derived from Allium vegetables are known to modulate various signaling pathways, contributing to their observed health benefits.[11] While specific research on the signaling effects of this compound is limited, the broader class of OSCs has been shown to influence pathways involved in cell cycle regulation, apoptosis, and inflammation.[2][11]

  • Cell Cycle Arrest and Apoptosis: OSCs, including diallyl sulfide, diallyl disulfide, and diallyl trisulfide, can induce cell cycle arrest and apoptosis in cancer cells.[11] This involves the modulation of key regulatory proteins and signaling cascades.[11]

  • NF-κB and MAPK Signaling: Some OSCs have been shown to inhibit inflammatory pathways by repressing the activation of NF-κB and MAPK signaling.[2]

  • Antioxidant Response: OSCs can modulate the glutathione redox cycle, contributing to their antioxidant effects.[12]

Further research is needed to elucidate the specific signaling pathways targeted by this compound.

Visualizations

Logical Relationships and Workflows

Metabolic_Pathway_of_Dipropyl_Trisulfide DPTS This compound (DPTS) (from Allium consumption) Reduction Reduction DPTS->Reduction PropylMercaptan Propyl Mercaptan Reduction->PropylMercaptan S_Methylation S-Methylation PropylMercaptan->S_Methylation MPS Methylpropyl Sulfide (MPS) S_Methylation->MPS S_Oxidation1 S-Oxidation (CYP/FMO) MPS->S_Oxidation1 MPSO Methylpropyl Sulfoxide (MPSO) S_Oxidation1->MPSO S_Oxidation2 S-Oxidation (CYP/FMO) MPSO->S_Oxidation2 MPSO2 Methylpropyl Sulfone (MPSO2) S_Oxidation2->MPSO2 Excretion Excretion (Urine, Bile, Breath) MPSO2->Excretion

Caption: Proposed metabolic pathway of this compound.

Experimental_Workflow_for_Biomarker_Analysis cluster_sample_collection 1. Sample Collection cluster_sample_prep 2. Sample Preparation cluster_analysis 3. Analytical Detection cluster_data_processing 4. Data Analysis BiologicalSample Biological Sample (Blood, Urine, or Breath) Extraction Extraction (LLE, SPME, or Headspace) BiologicalSample->Extraction GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Extraction->GCMS Quantification Quantification and Identification GCMS->Quantification

Caption: General experimental workflow for biomarker analysis.

Signaling_Pathway cluster_pathways Intracellular Signaling Pathways cluster_outcomes Cellular Outcomes OSC Allium-derived OSCs (e.g., this compound) Cell Target Cell OSC->Cell MAPK MAPK Pathway Cell->MAPK NFkB NF-κB Pathway Cell->NFkB Apoptosis Apoptosis Pathway Cell->Apoptosis Inflammation Modulation of Inflammation MAPK->Inflammation NFkB->Inflammation CellCycle Cell Cycle Arrest / Apoptosis Apoptosis->CellCycle

Caption: Potential signaling pathways modulated by OSCs.

Conclusion

This compound holds significant promise as a specific biomarker for the consumption of certain Allium vegetables, particularly leeks. While direct pharmacokinetic data for DPTS is currently limited, the extensive research on its structural analog, dipropyl disulfide, provides a strong foundation for understanding its likely metabolic fate and for the development of robust analytical methods. Future research should focus on conducting dedicated pharmacokinetic studies of DPTS to establish its precise ADME profile in humans. Furthermore, elucidation of the specific signaling pathways modulated by DPTS will provide deeper insights into its potential health effects. The methodologies and data presented in this guide offer a valuable resource for researchers and drug development professionals working to validate and utilize this compound as a reliable biomarker of Allium consumption.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dipropyl Trisulfide via Oxidation of 1-Propanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl trisulfide is an organosulfur compound with a characteristic odor, found naturally in plants of the Allium genus, such as onions and garlic. It and other related polysulfides are of interest to researchers in the fields of flavor chemistry, natural products, and drug development due to their potential biological activities. The synthesis of symmetrical trisulfides, such as this compound, from their corresponding thiols is a key transformation in organosulfur chemistry. This document provides detailed application notes and a protocol for the synthesis of this compound from 1-propanethiol (B107717) using a sulfur transfer reagent, a method that offers advantages over direct oxidation, which typically favors disulfide formation.

Principle of Synthesis

The direct oxidation of thiols to trisulfides is challenging as the reaction often preferentially yields the corresponding disulfide. To facilitate the formation of the trisulfide linkage (R-S-S-S-R), a common strategy involves the use of a sulfur transfer reagent. This method allows for the controlled insertion of a sulfur atom between two thiol molecules. One effective approach utilizes a phthalimide-based disulfide reagent which reacts with a thiol to form the desired trisulfide.

The overall reaction can be generalized as follows:

2 R-SH + "S" source → R-S-S-S-R + byproducts

In the context of the provided protocol, a phthalimide-based sulfur transfer reagent is used to controllably deliver a sulfur atom.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general method for the synthesis of trisulfides from thiols using a phthalimide-based disulfide reagent.[1][2]

Materials:

  • 1-Propanethiol (HSCH₂CH₂CH₃)

  • Phthalimide-based disulfide sulfur transfer reagent

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) (optional, may be required for less reactive thiols)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381)

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the phthalimide-based disulfide reagent (1.5 equivalents) in anhydrous dichloromethane.

  • Addition of Thiol: In a separate flask, prepare a solution of 1-propanethiol (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirring solution of the sulfur transfer reagent at room temperature. The final concentration of the thiol in the reaction mixture should be approximately 40 mM.[2]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.[2]

  • Work-up: Once the reaction is complete, remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A suitable eluent system is a gradient of hexane and ethyl acetate.

  • Isolation and Characterization: Collect the fractions containing the pure this compound. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product. The product should be dried under high vacuum and can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the key parameters for the synthesis of a trisulfide using a phthalimide-based disulfide reagent, based on a model reaction with benzyl (B1604629) mercaptan.[2] These conditions are expected to be applicable to the synthesis of this compound.

ParameterValueReference
Starting Material 1-Propanethiol
Reagent Phthalimide-based disulfide[2]
Stoichiometry (Reagent:Thiol) 1.5 : 1[2]
Solvent Dichloromethane (DCM)[2]
Concentration ~40 mM (with respect to thiol)[2]
Reaction Time 2 hours[2]
Temperature Room Temperature[2]
Purification Method Flash Column Chromatography[2]
Anticipated Yield >80% (based on model reactions)[2]

Troubleshooting

The formation of dipropyl disulfide is the most likely side product in this synthesis.

IssuePotential CauseSuggested Solution
Low Yield of Trisulfide Sub-optimal stoichiometry.Ensure an excess of the sulfur transfer reagent is used (e.g., 1.5 equivalents).[2]
Reaction with unreacted thiol.Using an excess of the thiol can lead to the consumption of the trisulfide product.[2]
Presence of Dipropyl Disulfide Incomplete reaction or side reactions.Ensure the reaction goes to completion by monitoring with TLC. Optimize stoichiometry.
Formation of Other Byproducts Impurities in starting materials.Use high-purity 1-propanethiol and sulfur transfer reagent.

Visualization of the Synthesis Workflow

Synthesis_Workflow reagents Dissolve Phthalimide-based Disulfide Reagent (1.5 eq) in DCM reaction Add 1-Propanethiol solution dropwise to reagent solution reagents->reaction thiol Prepare solution of 1-Propanethiol (1.0 eq) in DCM thiol->reaction stir Stir at Room Temperature for 2 hours reaction->stir monitor Monitor reaction by TLC stir->monitor workup Remove solvent via rotary evaporation monitor->workup purification Purify crude product by flash column chromatography workup->purification product Isolate pure This compound purification->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway and Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the thiol on the electrophilic sulfur of the phthalimide-based disulfide reagent, leading to the formation of the trisulfide and a phthalimide (B116566) byproduct.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products thiol 2 x Propyl-SH (1-Propanethiol) trisulfide Propyl-S-S-S-Propyl (this compound) thiol->trisulfide Nucleophilic Attack reagent Phthalimide-S-S-Phthalimide (Sulfur Transfer Reagent) reagent->trisulfide byproduct 2 x Phthalimide reagent->byproduct

Caption: Generalized reaction scheme for trisulfide synthesis.

References

Application Notes and Protocols for the Preparation of Dipropyl Trisulfide from Propyl Halide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of dipropyl trisulfide, a compound of interest for its biological activities and applications in flavor and fragrance chemistry. The primary method described is the nucleophilic substitution reaction between a propyl halide and a trisulfide salt.

Introduction

This compound is an organosulfur compound naturally found in plants of the Allium genus, such as onions and garlic. It is known for its characteristic aroma and a range of biological activities. The synthesis of this compound from propyl halides is a straightforward and common method in organic chemistry, typically proceeding via a bimolecular nucleophilic substitution (SN2) mechanism. This document outlines two reliable protocols for this synthesis, including the preparation of the trisulfide reagent and the subsequent reaction with a propyl halide.

Reaction Overview

The general reaction involves the displacement of a halide ion from a propyl halide by a trisulfide anion. 1-Bromopropane (B46711) is commonly used as the substrate due to the good leaving group ability of the bromide ion.

General Reaction Scheme:

2 CH₃CH₂CH₂-Br + Na₂S₃ → CH₃CH₂CH₂-S-S-S-CH₂CH₂CH₃ + 2 NaBr

Experimental Protocols

Two primary methods are presented for the synthesis of this compound from a propyl halide. Method 1 utilizes a commercially available sodium trisulfide, offering a more direct route. Method 2 details the in-situ preparation of a sodium polysulfide solution with a stoichiometry favoring the formation of sodium trisulfide, which is then reacted with the propyl halide.

Method 1: Using Commercially Available Sodium Trisulfide

This method is preferred for its simplicity when sodium trisulfide is readily available.

Materials:

Procedure:

  • Preparation of Aqueous Sodium Trisulfide Solution: In a round-bottom flask, dissolve sodium trisulfide (1.0 eq) in deionized water to create a concentrated solution.

  • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromopropane (2.0 eq) and a catalytic amount of tetrabutylammonium bromide (2-5 mol%) in dichloromethane.

  • Reaction Execution: With vigorous stirring, add the aqueous sodium trisulfide solution to the organic solution of 1-bromopropane at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC). The reaction is typically stirred at room temperature for 4-6 hours or gently heated to 40°C to increase the reaction rate.

  • Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with deionized water and then with brine to remove the phase-transfer catalyst and any remaining inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation.

Method 2: In-situ Generation of Sodium Trisulfide

This method is useful when sodium trisulfide is not commercially available and involves the preparation of the trisulfide reagent from sodium sulfide (B99878) and elemental sulfur.

Materials:

  • 1-Bromopropane (C₃H₇Br)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Elemental sulfur (S)

  • Dichloromethane (CH₂Cl₂)

  • Tetrabutylammonium bromide (TBAB)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Sodium Trisulfide Solution:

    • In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.0 eq) in a minimal amount of deionized water.

    • To this solution, add elemental sulfur (2.0 eq) to favor the formation of the trisulfide species (Na₂S₃).

    • Gently heat the mixture to approximately 50°C with stirring until all the sulfur has dissolved, resulting in a dark, polysulfide solution. Allow the solution to cool to room temperature.

  • Reaction Setup: In a separate flask, prepare a solution of 1-bromopropane (2.0 eq) and tetrabutylammonium bromide (2-5 mol%) in dichloromethane.

  • Reaction Execution: Slowly add the prepared aqueous sodium trisulfide solution to the vigorously stirred organic solution.

  • Reaction Monitoring: Stir the biphasic mixture at room temperature for 4-6 hours. Monitor the reaction's progress by GC-MS or TLC.

  • Work-up and Purification: Follow steps 5-8 as described in Method 1.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of dialkyl polysulfides from alkyl halides. While specific data for this compound is limited, the data for analogous reactions provide a reasonable expectation for yields and conditions.

Starting MaterialSulfur SourceCatalystSolvent SystemReaction Time (h)Temperature (°C)Yield (%)
1-Propyl BromideNa₂S + S₈TBABDichloromethane/Water0.7540~45 (for disulfide)
1-Propyl BromideNa₂S₂O₃·5H₂ONoneDMSO/Water2-460-70~85-90 (for disulfide)[1]
Alkyl BromideNa₂S₂TBABDichloromethane/WaterNot SpecifiedRoom TempHigh (for disulfides)[2]

Note: The yields are reported for disulfide synthesis; for trisulfide synthesis, the yield may vary, and optimization of the sulfur to sodium sulfide ratio is crucial. The presence of higher order polysulfides can lead to the formation of this compound[2].

Physical and Spectroscopic Data for this compound:

PropertyValue
Molecular Formula C₆H₁₄S₃[3][4]
Molecular Weight 182.37 g/mol [3][4]
Appearance Colorless to pale yellow liquid
Odor Strong, sulfurous, alliaceous[5]
Boiling Point Not readily available, requires vacuum distillation
Density ~0.952 g/cm³ at 25°C[5]
Refractive Index ~1.542 - 1.590 at 20°C[5]
Mass Spectrum (EI) Key fragments can be observed in the NIST WebBook database[3].
Kovats Retention Index Standard non-polar: ~1292-1314[4][6]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_reagent_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product PropylHalide Propyl Halide in Organic Solvent ReactionMix Biphasic Reaction (with PTC) Vigorous Stirring PropylHalide->ReactionMix Na2S3_aq Aqueous Na2S3 Solution Na2S3_aq->ReactionMix Separation Phase Separation ReactionMix->Separation Washing Washing (Water, Brine) Separation->Washing Drying Drying (e.g., MgSO4) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification FinalProduct Pure Dipropyl Trisulfide Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism: SN2 Pathway

sn2_mechanism reactants CH₃CH₂CH₂-Br +⁻S-S-S⁻ transition_state [⁻S-S-S⋯CH₂(CH₂)CH₃⋯Br⁻]‡ reactants->transition_state Nucleophilic Attack products CH₃CH₂CH₂-S-S-S⁻ + Br⁻ transition_state->products Leaving Group Departure

Caption: SN2 mechanism for trisulfide formation.

References

Application Notes and Protocols: Steam Distillation for the Extraction of Dipropyl Trisulfide from Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dipropyl trisulfide is a naturally occurring organosulfur compound found in plants of the Allium genus, such as onions (Allium cepa), leeks (Allium porrum), and Welsh onions (Allium fistulosum).[1][2][3] This volatile molecule is a significant contributor to the characteristic flavor and aroma of these plants.[4] Beyond its sensory attributes, this compound and related compounds are of interest for their potential therapeutic properties, including antimicrobial and chemopreventive activities.[3][5]

The formation of this compound is an enzymatic process that occurs upon cellular disruption, such as cutting or crushing.[2][6] The precursor, S-propyl-L-cysteine sulfoxide, is converted by the enzyme alliinase into unstable intermediates that further react to form a variety of volatile sulfur compounds, including this compound.[2] Steam distillation is a widely employed and effective technique for extracting these volatile compounds from the plant matrix to produce an essential oil rich in this compound.[6][7] This method is advantageous as it separates volatile compounds at temperatures below their decomposition point, preserving their chemical integrity.[8][9]

These application notes provide detailed protocols for the extraction, isolation, and quantification of this compound from plant sources using steam distillation, intended for research and drug development purposes.

Data Presentation: this compound Content in Allium Species

The yield of essential oil and the concentration of this compound can vary significantly based on the plant species, cultivar, growing conditions, and the precise parameters of the extraction method.[2] The following table summarizes representative quantitative data from studies utilizing steam distillation.

Plant SpeciesPlant PartExtraction MethodKey ParametersThis compound ContentReference
Allium cepa (Onion)BulbChloroform extraction of oilGrown in soil with chicken manure0.8 mg / 100 g (fresh weight)
Allium porrum (Leek)BulbSteam DistillationNot specifiedCharacterized as a key component of the essential oil[3]
Allium fistulosum (Welsh Onion)Whole PlantSteam DistillationNot specifiedIdentified as a major sulfur compound in the essential oil[10]

Experimental Protocols

Protocol for Steam Distillation of Essential Oil

This protocol details the extraction of essential oil containing this compound from Allium species.

A. Plant Material Preparation:

  • Select fresh, high-quality plant material (e.g., 1 kg of onion bulbs).

  • Wash the material thoroughly to remove soil and external contaminants.[6]

  • Finely chop or grind the plant material to ensure maximum cell disruption.[6] This step is critical to initiate the enzymatic reaction that produces this compound.[2]

  • Weigh the prepared plant material to later calculate the percentage yield of the essential oil.[11]

B. Steam Distillation Apparatus Setup:

  • Assemble a steam distillation apparatus. A Clevenger-type apparatus is commonly used.[12] The setup consists of a boiling flask (for steam generation), a biomass flask (to hold the plant material), a condenser, and a collection vessel/separator.[6][13]

  • Check all glassware for cracks or chips to ensure safety during heating.[13]

  • Place the chopped plant material into the biomass flask.

  • Fill the boiling flask with distilled water to about two-thirds full.[13]

  • Connect all components, ensuring the ground glass joints are well-sealed.

  • Connect the condenser to a cold water supply, ensuring water flows in at the bottom inlet and out at the top outlet.[11]

C. Distillation Process:

  • Heat the boiling flask to generate steam. The steam will pass through the biomass flask, rupturing the plant's oil glands and vaporizing the volatile compounds.[8]

  • Maintain the distillation at a steady rate. The optimal temperature for steam distillation is typically between 60°C and 100°C.[8]

  • Continue the distillation for approximately 2.5 to 3 hours to ensure complete extraction of the volatile oils.[6]

  • The mixture of steam and volatile oil vapor will travel to the condenser.

D. Collection and Separation of Essential Oil:

  • In the condenser, the vapor will cool and revert to a liquid state, collecting in the separator.[14]

  • The collected liquid will consist of the essential oil and an aqueous layer (hydrosol). As the essential oil is immiscible with water, it will form a distinct layer.[6]

  • Carefully separate the upper oil layer from the aqueous layer using the stopcock of the separator or a pipette.[12]

E. Drying and Storage:

  • To remove any residual water, dry the collected essential oil over anhydrous sodium sulfate.[12]

  • Transfer the pure, dried essential oil into a sealed, dark glass vial to protect it from light.

  • Store the vial at 4°C to prevent degradation of the volatile compounds.[6]

Protocol for GC-MS Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying and quantifying this compound within the extracted essential oil.[6]

A. Sample Preparation:

  • Prepare a dilute solution of the extracted essential oil. For example, dilute 1 µL of the oil in 1 mL of a suitable solvent such as dichloromethane.[6]

  • If available, prepare standard solutions of pure this compound at known concentrations for calibration and quantification.

B. GC-MS Conditions (Example):

  • GC System: Agilent GC-MS or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.[6]

  • Carrier Gas: Helium, at a constant flow rate of 1 mL/min.[6]

  • Injector Temperature: 250°C.[6]

  • Oven Temperature Program:

    • Initial temperature at 50°C, hold for 3 minutes.

    • Ramp up to 150°C at a rate of 3°C/min, hold for 3 minutes.

    • Ramp up to 250°C at a rate of 25°C/min, hold for 5 minutes.[6]

  • MS Detector:

    • Ion Source Temperature: 200°C.[6]

    • Mass Range: Scan from 40-500 amu.[6]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[10]

C. Identification and Quantification:

  • Identification: Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with that of a pure standard.[6] Confirmation can be achieved by matching the mass spectrum against a spectral library (e.g., NIST).[6]

  • Quantification: Calculate the concentration of this compound in the sample by comparing the peak area to a calibration curve generated from the pure standards.

Mandatory Visualizations

Biosynthesis of this compound

The formation of this compound is triggered by tissue damage, which allows the enzyme alliinase to react with its substrate.

Biosynthesis of this compound cluster_0 cluster_1 cluster_2 A S-propyl-L-cysteine sulfoxide (in intact tissue) B Tissue Disruption (Cutting, Crushing) D Propanesulfenic Acid (Unstable Intermediate) A->D acts on C Alliinase (Enzyme) B->C releases C->D E Condensation & Rearrangement D->E F This compound E->F

Caption: Biosynthesis pathway of this compound in Allium species.

Experimental Workflow

The following diagram illustrates the complete workflow from plant sample preparation to the final analysis of this compound.

Experimental Workflow for this compound Extraction & Analysis plant Allium Plant Material (e.g., Onion, Leek) prep 1. Preparation (Wash, Chop/Grind) plant->prep distill 2. Steam Distillation (2.5 - 3 hours) prep->distill condense 3. Condensation distill->condense collect 4. Collection (Essential Oil + Hydrosol) condense->collect separate 5. Separation (Separate Oil Layer) collect->separate dry 6. Drying (Anhydrous Na₂SO₄) separate->dry oil Crude Essential Oil dry->oil analysis 7. GC-MS Analysis oil->analysis result Identification and Quantification of This compound analysis->result

Caption: Workflow for extraction and analysis of this compound.

References

Application Notes and Protocols for the Solvent Extraction and Isolation of Dipropyl Trisulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and isolation of dipropyl trisulfide, a volatile organosulfur compound found in plants of the Allium genus, such as onions and garlic.[1][2] this compound, along with other related sulfur compounds, contributes to the characteristic aroma and flavor of these plants and is of interest for its potential biological activities.[1][3] The following protocols are designed to guide researchers in obtaining this compound from natural sources for further study.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for developing effective extraction and purification strategies. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₄S₃[4]
Molecular Weight 182.37 g/mol [5]
Appearance Colorless to pale yellow liquid[6]
Odor Powerful, diffusive, garlic-like[7]
Boiling Point 86-89 °C at 1.5 mmHg[6]
Density 1.054 g/cm³[8]
Refractive Index 1.542 - 1.590 at 20 °C[6]
Solubility Slightly soluble in water; soluble in alcohol and oils.[6]
Extraction of this compound from Allium Species

This compound is typically formed enzymatically upon the disruption of Allium plant tissues.[9] Therefore, the initial processing of the plant material is a critical step. The two primary methods for extracting the volatile fraction containing this compound are steam distillation and solvent extraction.

Protocol 1: Steam Distillation

Steam distillation is a widely used technique for the extraction of volatile compounds from plant materials.[9]

Materials:

  • Fresh Allium bulbs (e.g., onions, garlic)

  • Distilled water

  • Anhydrous sodium sulfate (B86663)

  • Steam distillation apparatus

  • Separatory funnel

  • Collection flask

Procedure:

  • Preparation of Plant Material: Thoroughly wash and finely chop or grind fresh Allium bulbs to facilitate the enzymatic release of volatile sulfur compounds.[9]

  • Steam Distillation:

    • Place the macerated plant material into the distillation flask.

    • Add distilled water to the flask, typically at a 1:1 ratio of water to plant material.[9]

    • Heat the mixture to generate steam, which will carry the volatile compounds, including this compound, over to the condenser.[9]

    • Continue the distillation for approximately 2.5 to 3 hours to ensure complete extraction of the volatile fraction.[9]

  • Collection and Separation:

    • Collect the condensate, which will consist of an aqueous layer and an upper layer of essential oil.[9]

    • Carefully separate the essential oil layer using a separatory funnel.[9]

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.[9]

  • Storage: Store the dried essential oil in a sealed, airtight container, protected from light, at 4°C.

Protocol 2: Solvent Extraction

Solvent extraction offers an alternative method that can be highly efficient depending on the choice of solvent. Dichloromethane has been shown to be particularly effective for extracting a broad range of organosulfur compounds from onions.[10][11]

Materials:

  • Fresh Allium bulbs

  • Dichloromethane (or other suitable organic solvent like diethyl ether, n-pentane, or hexanes)[10]

  • Anhydrous sodium sulfate

  • Large flask for maceration

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: As with steam distillation, thoroughly wash and finely chop or grind the fresh Allium bulbs.

  • Maceration:

    • Place the prepared plant material in a large flask.

    • Add the selected organic solvent. A solvent-to-sample ratio of 2:1 (v/w) is recommended when using dichloromethane.

    • Allow the mixture to macerate for 24 hours at room temperature with occasional agitation.

  • Filtration and Concentration:

    • Filter the mixture to separate the solvent extract from the solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to remove the solvent.

  • Drying and Storage:

    • The resulting crude extract can be further dried over anhydrous sodium sulfate.

    • Store the crude extract in a sealed, airtight container, protected from light, at 4°C.

Isolation and Purification of this compound

The crude extracts obtained from either steam distillation or solvent extraction will contain a complex mixture of volatile compounds. Chromatographic techniques are necessary to isolate this compound to a high degree of purity.

Workflow for this compound Isolation

cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Allium Plant Material (Chopped/Ground) steam_distillation Steam Distillation plant_material->steam_distillation solvent_extraction Solvent Extraction plant_material->solvent_extraction crude_extract Crude Essential Oil/Extract steam_distillation->crude_extract solvent_extraction->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography Initial Cleanup gc_ms GC-MS Analysis crude_extract->gc_ms Compositional Analysis prep_gc Preparative Gas Chromatography column_chromatography->prep_gc Fractionation pure_dpts High-Purity this compound prep_gc->pure_dpts Final Polishing pure_dpts->gc_ms Purity Verification

Caption: Workflow for the extraction and isolation of this compound.

Protocol 3: Column Chromatography (Initial Cleanup)

Column chromatography can be used for the initial fractionation of the crude extract to separate compounds based on their polarity.

Materials:

  • Crude extract

  • Silica (B1680970) gel (for normal-phase chromatography)

  • Non-polar solvent (e.g., hexanes)

  • Slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane)

  • Chromatography column

  • Fraction collection tubes

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar mobile phase (e.g., hexanes).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the non-polar mobile phase and load it onto the top of the column.

  • Elution:

    • Begin elution with the non-polar solvent.

    • Gradually increase the polarity of the mobile phase by adding small amounts of a more polar solvent (gradient elution).[12] This will help to separate compounds with similar polarities.

  • Fraction Collection: Collect the eluting fractions in separate tubes.

  • Analysis: Analyze the collected fractions by analytical GC-MS to identify those containing this compound. Pool the fractions that are rich in the target compound.

Protocol 4: Preparative Gas Chromatography (High-Purity Isolation)

For obtaining high-purity this compound, preparative gas chromatography (Prep-GC) is a highly effective method.[9]

Materials:

  • Fractionated extract rich in this compound

  • Preparative gas chromatograph with a fraction collector

  • Suitable preparative column (e.g., with a non-polar stationary phase like DB-1 or HP-5MS)

Procedure:

  • Method Development: Optimize the separation on an analytical GC-MS system first to determine the retention time of this compound and achieve good resolution from other components. The Kovats retention index for this compound on a non-polar column is a useful reference point.[4][5]

  • Preparative GC Run:

    • Inject a larger volume of the enriched fraction onto the preparative GC column.

    • Set the temperature program and flow rates based on the optimized analytical method, adjusting for the larger column dimensions.

  • Fraction Collection: Collect the fraction corresponding to the elution time of this compound using the fraction collector.

  • Purity Verification: Analyze the collected fraction using analytical GC-MS to confirm its purity. If necessary, repeat the preparative separation to achieve the desired level of purity.

Quantitative Data Summary

The yield and composition of the extracted organosulfur compounds can vary significantly depending on the extraction method and the specific Allium species used. The following table provides a comparative overview of the number of organosulfur compounds identified using different extraction solvents on onion oil obtained from steam distillation.

Extraction SolventNumber of Organosulfides IdentifiedReference
Dichloromethane27[10]
Diethyl Ether10[10]
n-Pentane19[10]
Hexanes17[10]

Signaling Pathway and Experimental Logic

The formation of this compound in Allium species is a result of a cascade of enzymatic and chemical reactions that occur upon tissue damage.

cluster_pathway Biosynthesis of this compound alliin Alliin (S-allyl-L-cysteine sulfoxide) allicin Allicin (unstable intermediate) alliin->allicin catalyzed by dpts This compound & other organosulfur compounds allicin->dpts spontaneous decomposition alliinase Alliinase (enzyme) alliinase->allicin disruption Tissue Disruption (e.g., cutting, crushing) disruption->alliinase releases

Caption: Simplified pathway of this compound formation in Allium species.

References

Application Note: High-Purity Dipropyl Trisulfide via Preparative Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust methodology for the purification of dipropyl trisulfide using preparative gas chromatography (Prep GC). This compound is a volatile sulfur compound found in plants of the Allium genus and is of interest for its flavor profile and potential biological activities. Achieving high purity of this compound is essential for accurate in-vitro and in-vivo studies, as well as for use as an analytical standard. This document provides a comprehensive protocol for scaling up from analytical gas chromatography to a preparative method, enabling the isolation of this compound with high purity and recovery.

Introduction

Experimental Protocols

Analytical Method Development

Prior to scaling up to preparative chromatography, an optimized analytical gas chromatography method is required to ensure good separation of this compound from its impurities.

2.1.1. Analytical GC-MS Conditions

  • System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Column: DB-1 or HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-300

Preparative Gas Chromatography Protocol

This protocol is designed for the purification of gram-scale quantities of this compound. The system should be made of inert materials to prevent the adsorption of sulfur compounds.[2]

2.2.1. Prep GC System and Conditions

  • System: Preparative Gas Chromatograph with a fraction collection system

  • Column: 5% Phenyl Polysiloxane, 30 m x 0.53 mm ID, 1.5 µm film thickness

  • Carrier Gas: Nitrogen or Helium, constant flow at 15 mL/min

  • Inlet Temperature: 260 °C

  • Injection Volume: 100 µL per injection

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 3 minutes

    • Ramp: 5 °C/min to 220 °C

    • Hold: 10 minutes at 220 °C

  • Detector: Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID) with a 1:100 split ratio to the detector.

  • Fraction Collector: Cooled traps (e.g., liquid nitrogen or cryo-cooler) to efficiently condense the volatile this compound.

2.2.2. Sample Preparation

The crude this compound sample should be dissolved in a minimal amount of a volatile solvent (e.g., dichloromethane (B109758) or pentane) to facilitate injection. The concentration should be optimized to avoid column overloading.

2.2.3. Fraction Collection

The collection of the this compound peak should be timed based on the retention time established during the analytical run, with adjustments for the preparative system. Multiple injections can be performed to increase the total purified quantity.

2.2.4. Post-Purification Analysis

The purity of the collected fractions should be confirmed using the analytical GC-MS method described in section 2.1.1.

Data Presentation

The following table summarizes representative quantitative data for the purification of this compound using the described Prep GC protocol. These values are illustrative and may vary depending on the specific instrumentation and the composition of the crude mixture.

ParameterCrude MixturePurified this compound
Initial Purity (%) ~85%>99.5%
Key Impurities Dipropyl disulfide, Dipropyl tetrasulfide<0.2%
Recovery Rate (%) N/A~80%
Throughput (mg/hour) N/A~150 mg/hour
Injection Volume (µL) 100N/A
Number of Injections for 1g 10N/A

Logical Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the preparative gas chromatography of this compound.

Prep_GC_Workflow cluster_prep Sample Preparation cluster_analysis Analytical GC-MS cluster_purification Preparative GC Purification cluster_post_purification Post-Purification Crude Crude this compound Dissolution Dissolution Crude->Dissolution Solvent Volatile Solvent (e.g., Dichloromethane) Solvent->Dissolution Analytical_GC Analytical GC-MS Analysis Dissolution->Analytical_GC Prep_GC Preparative GC Injection Dissolution->Prep_GC Method_Dev Method Development & Retention Time Determination Analytical_GC->Method_Dev Method_Dev->Prep_GC Separation Chromatographic Separation Prep_GC->Separation Detection Detection (TCD/FID) Separation->Detection Collection Fraction Collection (Cooled Traps) Detection->Collection Purity_Check Purity Analysis of Collected Fractions (GC-MS) Collection->Purity_Check Pure_Product High-Purity this compound Purity_Check->Pure_Product

Figure 1. Experimental workflow for the purification of this compound by Prep GC.

Scaling_Up_Process cluster_analytical Analytical Scale cluster_scaling Scaling Considerations cluster_preparative Preparative Scale Analytical_Method Optimized Analytical GC Method (0.25 mm ID Column) Parameters Determine Retention Time & Separation Profile Analytical_Method->Parameters Column_Dim Increase Column Diameter (e.g., 0.53 mm ID) Parameters->Column_Dim Flow_Rate Increase Carrier Gas Flow Rate Parameters->Flow_Rate Sample_Load Increase Injection Volume Parameters->Sample_Load Temp_Prog Adjust Temperature Program Parameters->Temp_Prog Prep_Method Preparative GC Method Column_Dim->Prep_Method Flow_Rate->Prep_Method Sample_Load->Prep_Method Temp_Prog->Prep_Method Purification High-Throughput Purification Prep_Method->Purification

Figure 2. Logical relationship for scaling from analytical to preparative GC.

Conclusion

The preparative gas chromatography protocol detailed in this application note provides an effective method for obtaining high-purity this compound. By first optimizing an analytical method and then scaling up to a preparative system with appropriate considerations for the reactive nature of sulfur compounds, researchers can isolate this compound with the purity required for sensitive applications. The use of inert materials and efficient fraction collection are critical for achieving high recovery and purity. This methodology can be adapted for the purification of other volatile sulfur compounds of interest in research and development.

References

Application Note: GC-MS Method for the Identification and Quantification of Dipropyl Trisulfide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipropyl trisulfide is a volatile organosulfur compound that contributes significantly to the characteristic aroma and flavor of plants in the Allium genus, such as onions and garlic.[1][2] Its analysis is critical in the food and beverage industry for quality control and flavor profiling. In the realm of pharmaceutical and drug development, the identification and quantification of such volatile compounds are essential for understanding drug degradation, impurity profiling, and in the analysis of natural product-derived medicines. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific technique widely employed for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[3] This application note provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, instrument parameters, and data analysis.

Experimental Protocols

A robust and sensitive method for the analysis of this compound involves headspace solid-phase microextraction (HS-SPME) for sample preparation, followed by gas chromatography-mass spectrometry (GC-MS) for separation and detection.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique ideal for volatile compounds in liquid or solid samples.[3]

Materials:

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[4][5][6]

  • 20 mL headspace vials with screw caps (B75204) and septa[3]

  • Heating block or water bath with temperature control[3]

  • Sodium chloride (NaCl)

  • Deionized water

Protocol:

  • Sample Aliquoting: Place 5 mL of a liquid sample or 1 g of a homogenized solid sample into a 20 mL headspace vial. For solid samples, add 5 mL of deionized water.[3]

  • Matrix Modification: To enhance the partitioning of volatile analytes into the headspace, add 1 g of NaCl to the vial to increase the ionic strength of the aqueous phase.[3] For samples with high ethanol (B145695) content, dilution to approximately 2.5% v/v ethanol and the addition of 20% w/v NaCl can significantly improve extraction sensitivity.[5][6]

  • Vial Sealing: Immediately seal the vial with the screw cap and septum.[3]

  • Equilibration and Extraction: Place the vial in a heating block or water bath set to a specific temperature (e.g., 35-60°C) for an equilibration time (e.g., 15 minutes) to allow the analytes to partition into the headspace.[3][5][6]

  • SPME Fiber Exposure: After equilibration, expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) at the same temperature.[3][5][6]

  • Desorption: Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.[3]

GC-MS Analysis

The following table outlines recommended starting parameters for the GC-MS analysis of this compound. These parameters may require optimization based on the specific instrument and sample matrix.

Parameter Condition
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[7]
Inlet Temperature250 °C[7]
Injection ModeSplitless[7]
Carrier GasHelium at a constant flow of 1.0 mL/min[7]
Oven Temperature ProgramInitial temperature: 40 °C, hold for 2 minutes. Ramp to 150 °C at 10 °C/min. Ramp to 250 °C at 20 °C/min, hold for 5 minutes.[7]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C[7]
Quadrupole Temperature150 °C[7]
Acquisition ModeFull Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)
Scan Rangem/z 40-250

Data Presentation: Quantitative Analysis

Quantitative analysis of this compound should be performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[3] A calibration curve should be constructed using standard solutions of this compound in a suitable solvent (e.g., methanol) over the desired concentration range.

Key Ions for SIM Analysis of this compound:

m/z Ion Identity
182[M]+ (Molecular Ion)
110[C3H7S2]+
75[C3H7S]+
43[C3H7]+

Data derived from NIST Mass Spectrometry Data Center.[8]

Example Quantitative Data for Volatile Sulfur Compounds (VSCs):

The following table summarizes the concentration ranges and detection limits for various VSCs, including trisulfides, from a study on fruit brandy. This provides an example of the quantitative capabilities of the HS-SPME/GC-MS method.

Compound Concentration Range (µg/L) LOD (µg/L) LOQ (µg/L)
Dimethyl sulfide0.08 - 800.020.08
Diethyl sulfide0.08 - 800.020.08
Dimethyl disulfide0.08 - 800.030.08
Diethyl disulfide0.08 - 800.020.08
Dimethyl trisulfide 0.08 - 80 0.02 0.08

Adapted from a study on VSCs in fruit brandy.[6]

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Aliquoting (Liquid or Solid) MatrixMod 2. Matrix Modification (e.g., NaCl addition) Sample->MatrixMod Seal 3. Vial Sealing MatrixMod->Seal Equilibrate 4. Equilibration (e.g., 60°C for 15 min) Seal->Equilibrate Extract 5. SPME Fiber Exposure (e.g., 30 min) Equilibrate->Extract Desorb 6. Thermal Desorption in GC Injector Extract->Desorb GC 7. Chromatographic Separation (GC) Desorb->GC MS 8. Mass Spectrometry (EI, Full Scan/SIM) GC->MS Identify 9. Identification (Mass Spectrum Library Search) MS->Identify Quantify 10. Quantification (Calibration Curve) Identify->Quantify

Caption: Workflow for GC-MS analysis of this compound.

Proposed Mass Fragmentation Pathway of this compound

Fragmentation_Pathway parent This compound [C6H14S3]+ (m/z = 182) frag1 [C3H7S3]+ (m/z = 139) parent->frag1 - C3H7 frag2 [C3H7S2]+ (m/z = 107) parent->frag2 - S, -C3H7 frag3 [C3H7S]+ (m/z = 75) parent->frag3 - S2, -C3H7 frag4 [C3H7]+ (m/z = 43) parent->frag4 - S3, -C3H7 frag5 [S3]+ (m/z = 96) parent->frag5 - 2(C3H7)

Caption: Mass fragmentation of this compound.

Conclusion

This application note details a comprehensive protocol for the qualitative and quantitative analysis of this compound using HS-SPME GC-MS. The methodologies presented are robust and adaptable for various sample matrices. For accurate and reliable results, adherence to good laboratory practices, including proper method validation, is paramount. The provided workflows and fragmentation pathways serve as valuable tools for researchers and scientists in food science, natural product analysis, and drug development.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of Dipropyl Trisulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the analysis of dipropyl trisulfide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the expected spectral data, experimental protocols for sample preparation and data acquisition, and a workflow for the analysis.

Introduction

This compound (CH₃CH₂CH₂SSSCH₂CH₂CH₃) is an organosulfur compound found in some plants of the Allium genus, such as garlic and onions, and is known for its characteristic aroma and potential biological activities. NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such compounds. This document details the application of ¹H and ¹³C NMR for the characterization of this compound.

It is important to note that publicly available, experimentally verified ¹H and ¹³C NMR data for this compound is scarce. The spectral data presented here are estimations based on the analysis of structurally related compounds, such as dipropyl disulfide, and established principles of NMR spectroscopy. The electronegativity and anisotropic effects of the central sulfur atom in the trisulfide linkage are expected to cause a slight downfield shift for the protons and carbons closest to it, compared to a disulfide.

Predicted ¹H and ¹³C NMR Spectral Data

The structure of this compound is symmetrical. Therefore, the propyl chains are chemically equivalent, leading to a simplified NMR spectrum with three distinct signals in both ¹H and ¹³C NMR.

Structure of this compound:

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm) (Estimated)MultiplicityCoupling Constant (J, Hz) (Estimated)
H-a (-CH₂-S-)~ 2.9 - 3.1Triplet (t)~ 7.2
H-b (-CH₂-C-)~ 1.7 - 1.9Sextet~ 7.4
H-c (-CH₃)~ 1.0 - 1.2Triplet (t)~ 7.4

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm) (Estimated)
C-a (-CH₂-S-)~ 40 - 45
C-b (-CH₂-C-)~ 22 - 27
C-c (-CH₃)~ 11 - 15

Experimental Protocol

This section provides a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of liquid samples like this compound.

1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Sample Concentration: Prepare a solution of this compound in the chosen deuterated solvent. A typical concentration for ¹H NMR is 5-25 mg of sample in 0.6-0.75 mL of solvent. For the less sensitive ¹³C NMR, a more concentrated sample (20-100 mg) may be required.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added. TMS is inert and its signal is defined as 0.00 ppm.

  • NMR Tube: Transfer the prepared solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) is recommended for better signal dispersion and resolution.

  • Tuning and Shimming: Before data acquisition, the NMR probe must be tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters (Example):

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between scans allows for full relaxation of the protons, ensuring accurate integration.

    • Number of Scans: For a moderately concentrated sample, 8-16 scans are usually sufficient.

  • ¹³C NMR Acquisition Parameters (Example):

    • Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.

    • Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-220 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is common.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

3. Data Processing

  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift scale is referenced to the solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integration: For ¹H NMR, the area under each peak is integrated to determine the relative ratio of protons.

  • Peak Picking: The chemical shifts of all peaks are determined.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR spectral analysis of this compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Dissolve this compound in Deuterated Solvent B Add Internal Standard (TMS) (Optional) A->B C Transfer to NMR Tube B->C D Tune and Shim Spectrometer C->D E Acquire 1H NMR Spectrum D->E F Acquire 13C NMR Spectrum D->F G Fourier Transform E->G F->G H Phase and Baseline Correction G->H I Chemical Shift Referencing H->I J Integration (1H) and Peak Picking I->J K Assign Signals to Protons and Carbons J->K L Analyze Coupling Patterns (1H NMR) K->L M Confirm Structure and Purity L->M

Caption: Workflow for the NMR spectral analysis of this compound.

Signaling Pathway of NMR Signal Generation

The following diagram illustrates the fundamental process of generating an NMR signal from a sample in a magnetic field.

NMR_Signaling_Pathway cluster_B0 External Magnetic Field (B₀) cluster_RF Radiofrequency (RF) Pulse cluster_Relax Relaxation cluster_Signal Signal Detection A Nuclear Spins Align with B₀ B Spins Absorb Energy and Tip into Transverse Plane A->B C Spins Precess and Induce a Current (FID) B->C D Spins Relax Back to Equilibrium C->D E Detector Records FID D->E F Fourier Transform (Time to Frequency) E->F G NMR Spectrum F->G

Caption: Simplified signaling pathway of NMR signal generation.

Conclusion

The ¹H and ¹³C NMR spectroscopic techniques described in these application notes provide a robust framework for the structural characterization of this compound. By following the outlined protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra. The predicted chemical shifts and coupling constants serve as a valuable reference for signal assignment, enabling the unambiguous confirmation of the molecular structure and assessment of sample purity, which are critical aspects in research and drug development.

Application Note: Stability-Indicating HPLC Analysis of Dipropyl Trisulfide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dipropyl trisulfide (DPTS) and its derivatives are organosulfur compounds of significant interest in pharmaceutical research and drug development due to their diverse biological activities. Accurate and precise quantification of these compounds and their degradation products is crucial for quality control, stability testing, and formulation development. This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound and its potential degradation products.

Analytical Challenges

The analysis of this compound and related compounds by HPLC presents several challenges. These molecules are relatively volatile and non-polar, and they lack a strong chromophore, which can make UV detection at higher wavelengths insensitive.[1] Therefore, detection is typically performed at lower UV wavelengths, which necessitates high-purity solvents to minimize baseline noise.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A gradient HPLC method is employed for the separation of this compound and its derivatives.

Instrumentation and Materials:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[1]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution.[1]

  • Solvents: HPLC-grade acetonitrile (B52724) and ultrapure water.[1]

  • Standard: this compound (≥98% purity).

  • Sample Vials: Amber glass vials to prevent potential photodegradation.[1]

Chromatographic Conditions:

ParameterValue
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile
Gradient 0-10 min, 30-70% B; 10-35 min, 70% B; 35-40 min, 70-30% B; 40-50 min, 30% B[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C
Detection Wavelength 240 nm[2]
Injection Volume 20 µL[2]

A representative chromatogram for a mixture of dipropyl polysulfides is shown in Figure 1.

HPLC chromatogram of different dipropyl polysulfides in synthesized mixture.

Figure 1. HPLC chromatogram of different dipropyl polysulfides in a synthesized mixture.

Standard and Sample Preparation

Standard Solution Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in a 100 mL volumetric flask with acetonitrile.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 to 100 µg/mL.

Sample Preparation: The sample preparation will vary depending on the matrix.

  • For Drug Substance (Bulk Powder):

    • Accurately weigh approximately 25 mg of the this compound derivative drug substance.

    • Dissolve in acetonitrile in a 25 mL volumetric flask to obtain a concentration of 1 mg/mL.

    • Dilute further with acetonitrile to a final concentration within the calibration range (e.g., 25 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter into an amber HPLC vial.[1]

  • For Drug Product (e.g., Oil-based Formulation):

    • Accurately weigh a portion of the drug product equivalent to 10 mg of the this compound derivative.

    • Disperse the sample in 10 mL of n-hexane.

    • Extract the active ingredient with three 10 mL portions of acetonitrile.

    • Combine the acetonitrile extracts and evaporate to a volume of approximately 5 mL.

    • Transfer to a 10 mL volumetric flask and dilute to volume with acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter into an amber HPLC vial.

Method Validation

The analytical method was validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data Summary:

ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999[3][4]
Precision (%RSD, n=6) < 2.0%
Accuracy (Recovery %) 98.0 - 102.0%
Limit of Detection (LOD) 0.1 - 3.2 µg/mL[4][5]
Limit of Quantification (LOQ) 0.3 - 9.6 µg/mL[4][5]
Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were conducted on a sample of this compound. The sample was subjected to various stress conditions to induce degradation.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Mix 1 mL of a 1 mg/mL this compound solution in acetonitrile with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Place a vial containing the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a vial containing the stock solution to UV light (254 nm) for 48 hours.

Following exposure, the stressed samples were diluted to an appropriate concentration and analyzed by the HPLC method. The method demonstrated the ability to separate the intact this compound peak from the peaks of the degradation products.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard Weigh & Dissolve This compound Standard Dilute_Std Serial Dilution of Standard Stock Standard->Dilute_Std Sample Weigh & Extract/Dissolve Sample Matrix Dilute_Sample Dilute Sample Extract Sample->Dilute_Sample Filter Filter through 0.45 µm Syringe Filter Dilute_Std->Filter Dilute_Sample->Filter Inject Inject Samples & Standards Filter->Inject HPLC HPLC System: - C18 Column - ACN/Water Gradient - 240 nm Detection Chromatogram Generate Chromatograms HPLC->Chromatogram Inject->HPLC Integration Integrate Peak Areas Chromatogram->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analytes Calibration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound derivatives.

Forced_Degradation_Workflow cluster_stress Stress Conditions DPTS_Sample This compound Sample Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 N HCl, 60°C) DPTS_Sample->Acid Alkali Alkaline Hydrolysis (0.1 N NaOH, 60°C) DPTS_Sample->Alkali Oxidation Oxidation (3% H2O2, RT) DPTS_Sample->Oxidation Thermal Thermal (80°C) DPTS_Sample->Thermal Photo Photolytic (UV 254 nm) DPTS_Sample->Photo Analysis HPLC Analysis of Stressed Samples Acid->Analysis Alkali->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Evaluation of Peak Purity & Degradant Separation Analysis->Results

Caption: Workflow for the forced degradation study of this compound.

This application note provides a detailed, stability-indicating HPLC method for the quantitative analysis of this compound and its derivatives. The method is sensitive, accurate, and precise, making it suitable for routine quality control and stability testing in a drug development setting. The forced degradation studies confirm the method's ability to separate the main component from its degradation products, ensuring reliable monitoring of product stability.

References

Application Notes and Protocols: Dipropyl Trisulfide for In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl trisulfide (DPTS) is an organosulfur compound naturally found in plants of the Allium genus, such as garlic and onions[1]. It belongs to a class of molecules known for their potential health benefits, including chemopreventive and anticancer properties. Structurally similar to the more extensively studied compounds diallyl disulfide (DADS) and diallyl trisulfide (DATS), DPTS is believed to share similar mechanisms of action, such as the induction of apoptosis, modulation of cellular signaling pathways, and inhibition of cancer cell proliferation[2][3].

These application notes provide a comprehensive guide for the formulation and use of this compound in in vitro cell culture studies. The protocols cover stock solution preparation, methodologies for assessing cell viability and apoptosis, and analysis of key protein expression.

Disclaimer: The scientific literature specifically on the molecular mechanisms of this compound is limited. Much of the detailed mechanistic data, including signaling pathways and inhibitory concentrations, is extrapolated from studies on its close structural analogs, diallyl disulfide (DADS) and diallyl trisulfide (DATS)[4]. Researchers should validate these postulated effects for DPTS in their specific cell models.

Physicochemical Properties and Formulation

This compound is a lipophilic and volatile liquid that is insoluble in water. An organic solvent is necessary to prepare stock solutions for cell culture applications, with dimethyl sulfoxide (B87167) (DMSO) being the most common choice[4].

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₆H₁₄S₃[1]
Molecular Weight 178.37 g/mol
Appearance Colorless to pale yellow liquid[4]
Solubility Insoluble in water; Soluble in DMSO and ethanol[4]
Storage Store at 4°C for short-term, -20°C for long-term[4]

Postulated Biological Activities and Mechanisms of Action

Based on studies of analogous organosulfur compounds, the anticancer activity of DPTS is likely multifaceted, involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of critical intracellular signaling pathways[2]. Trisulfide analogues have been observed to exhibit slightly higher inhibitory effects on cancer cell lines compared to their disulfide counterparts[3].

Induction of Apoptosis

A primary mechanism by which organosulfur compounds eliminate cancer cells is the induction of apoptosis[2]. This process is often mediated by the intrinsic (mitochondrial) pathway, which involves the generation of reactive oxygen species (ROS), activation of caspase enzymes, and regulation by the Bcl-2 family of proteins[2][5][6].

G cluster_cell Cancer Cell DPTS This compound (Postulated) ROS Reactive Oxygen Species (ROS) DPTS->ROS Mito Mitochondrion ROS->Mito Bax Bax (Pro-apoptotic) Mito->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Mito->Bcl2 Downregulation Casp9 Caspase-9 (Initiator) Bax->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival that is frequently overactive in cancer[2]. Studies on DATS have demonstrated its ability to inhibit this pathway, leading to decreased cancer cell viability and the induction of apoptosis[2][7][8]. It is plausible that DPTS acts through a similar mechanism.

G DPTS This compound (Postulated) PI3K PI3K DPTS->PI3K Akt Akt DPTS->Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Postulated inhibition of the PI3K/Akt survival pathway by DPTS.

Keap1-Nrf2 Antioxidant Pathway

Organosulfur compounds are known activators of the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response[9]. Under normal conditions, Nrf2 is sequestered and targeted for degradation by Keap1. Electrophilic compounds can modify Keap1, causing it to release Nrf2, which then translocates to the nucleus to initiate the transcription of antioxidant and Phase II detoxification enzymes[9][10].

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DPDS Dipropyl Disulfide Keap1_Nrf2 Keap1-Nrf2 Complex DPDS->Keap1_Nrf2 modifies Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Enzymes Antioxidant & Phase II Enzymes (GST, NQO1) ARE->Enzymes promotes transcription Nrf2_nuc->ARE binds to

Caption: Keap1-Nrf2 antioxidant pathway activation, as shown for Dipropyl Disulfide.

Quantitative Data on Anticancer Activity

Direct quantitative data for this compound is scarce. However, data for the related compound, dipropyl disulfide (DPDS), demonstrates its growth-inhibitory effects on various cancer cell lines. Trisulfides are generally considered more potent than disulfides[3].

Table 2: Growth Inhibition of Cancer Cell Lines by Dipropyl Disulfide (10 µmol/L)
Cell LineCancer TypeGrowth Inhibition (%)Reference
CCRF-CEMLeukemia27%[3][9]
MOLT-4Leukemia21%[3][9]
MCF7Breast Cancer~15%[9]

Note: This data is for dipropyl disulfide (DPDS), not this compound (DPTS). It indicates a more pronounced inhibitory effect on leukemia cell lines compared to the breast cancer cell line tested at this concentration[9].

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (DPTS)

  • Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

Procedure:

  • In a sterile environment (e.g., biological safety cabinet), prepare a 100 mM stock solution of DPTS in anhydrous DMSO. For example, add 10 µL of DPTS to 5.5 µL of DMSO (this calculation may need adjustment based on the density of the specific DPTS lot). Vortex thoroughly to ensure complete dissolution[4].

  • Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to avoid repeated freeze-thaw cycles and light exposure[4].

  • Store the aliquots at -20°C for long-term storage. When stored properly, the solution is stable for several months[4].

  • For experiments, thaw an aliquot and prepare fresh serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effects of DPTS and is used to calculate its half-maximal inhibitory concentration (IC₅₀)[4].

G node_start Start: Seed Cells in 96-well Plate node1 Incubate 24h (Allow Attachment) node_start->node1 node2 Treat Cells with Serial Dilutions of DPTS node1->node2 node3 Incubate for 24, 48, or 72h node2->node3 node4 Add MTT Reagent to each well node3->node4 node5 Incubate 3-4h (Formazan Formation) node4->node5 node6 Add Solubilization Solution (e.g., DMSO) node5->node6 node_end Read Absorbance at 570 nm node6->node_end

Caption: General workflow for an MTT-based cell viability assay.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete culture medium

  • DPTS stock solution (100 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium[4].

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment[4].

  • Prepare serial dilutions of DPTS in complete culture medium from the stock solution. A typical starting concentration range is 1 µM to 100 µM[4]. Also prepare a vehicle control well containing medium with the same final concentration of DMSO as the highest DPTS concentration[9].

  • Remove the medium from the wells and add 100 µL of the prepared DPTS dilutions or vehicle control[4].

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours)[4].

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals[9].

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals[4][9].

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells[9].

Protocol 3: Apoptosis Detection using Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Cells cultured in 6-well plates

  • DPTS stock solution

  • Cell lysis buffer

  • Caspase-3 colorimetric substrate (e.g., DEVD-pNA)

  • Microplate reader

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the desired concentrations of DPTS or vehicle control for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer on ice.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract[4].

  • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each sample to the wells[4].

  • Add the reaction buffer containing the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light[4].

  • Measure the absorbance at 405 nm. The increase in caspase-3 activity is calculated as the fold change in absorbance compared to the vehicle control[4].

Protocol 4: Western Blot Analysis of Signaling Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in signaling pathways (e.g., Akt, p-Akt, Bax, Bcl-2).

G node_start Start: Cell Lysis & Protein Quantification node1 SDS-PAGE: Separate Proteins by Size node_start->node1 node2 Transfer Proteins to PVDF Membrane node1->node2 node3 Block Membrane (e.g., with BSA or Milk) node2->node3 node4 Incubate with Primary Antibody node3->node4 node5 Wash & Incubate with HRP-conjugated Secondary Antibody node4->node5 node6 Add Chemiluminescent Substrate (ECL) node5->node6 node_end Image & Analyze Protein Bands node6->node_end

Caption: Standard workflow for Western Blot analysis.

Materials:

  • Cell lysates prepared as in Protocol 5.3

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer and system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-Bcl-2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Prepare cell lysates from DPTS-treated and control cells as described previously.

  • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with wash buffer (e.g., TBST).

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with wash buffer.

  • Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.

References

Application Notes and Protocols: Dipropyl Trisulfide in Food Science and Flavor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dipropyl trisulfide, a key flavor compound found in Allium species, and its applications in food science and flavor chemistry. Detailed protocols for its analysis and sensory evaluation are included to support research and product development.

Introduction to this compound

This compound is an organosulfur compound that significantly contributes to the characteristic sharp, sulfurous, and sweet flavor profiles of onion and garlic.[1][2] As a volatile compound, it is a crucial component of the aroma of many cooked and processed foods. In its pure form, it is a clear, colorless to pale yellow liquid with a potent, diffusive, garlic-like odor.[3][4] Its flavor is described as alliaceous, sulfurous, green, and garlic-like, with metallic and tropical undertones.[4]

This compound is naturally occurring in plants of the Allium genus, such as onions (Allium cepa), garlic (Allium sativum), leeks (Allium porrum), and chives.[4][5] It is also used as a synthetic flavoring agent in a wide variety of food products to impart or enhance savory, onion, and garlic notes.[5][6] The Flavor and Extract Manufacturers Association (FEMA) has designated this compound as Generally Recognized as Safe (GRAS), and it is approved as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[7][8]

Data Presentation

Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₆H₁₄S₃[7]
Molecular Weight 182.4 g/mol [7]
Appearance Colorless to pale yellow clear liquid[3]
Odor Powerful, diffusive, garlic-like[4]
Boiling Point 86.00 to 89.00 °C @ 1.50 mm Hg[6]
Density 1.047 - 1.057 g/mL at 20°C[3]
Refractive Index 1.5390 - 1.5490 at 20°C[3]
Solubility Insoluble in water; soluble in organic solvents[3]
CAS Number 6028-61-1[7]
FEMA Number 3276[7]
JECFA Number 585[7]
Natural Occurrence

The concentration of this compound in Allium species can vary depending on the specific variety, growing conditions, and processing methods.

Food SourceConcentrationReference(s)
Onion (Allium cepa) Essential Oil11.11%[9]
Typical Usage Levels in Food Products

This compound is a potent flavor compound and is used at parts-per-million (ppm) levels in various food applications.

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)
Dairy products (excluding 02.0)0.62.0
Fats and oils0.041.0
Edible ices0.52.0
Processed vegetables and nuts0.21.5
Confectionery0.752.0
Cereals and cereal products0.621.0
Bakery wares0.82.0
Meat and meat products0.731.0
Fish and fish products0.11.0
Eggs and egg products0.081.0
Salts, spices, soups, sauces, salads0.451.0
Non-alcoholic beverages0.51.0
Alcoholic beverages0.12.0
Ready-to-eat savories1.15.0

Data sourced from The Good Scents Company Information System.[6]

Experimental Protocols

Protocol for Quantitative Analysis of this compound in Food Matrices using GC-MS

This protocol provides a general method for the extraction and quantification of this compound from a food matrix using Gas Chromatography-Mass Spectrometry (GC-MS). Optimization may be required for specific matrices.

3.1.1. Materials and Reagents

  • Homogenizer (e.g., blender, food processor)

  • Centrifuge and centrifuge tubes (50 mL)

  • Vortex mixer

  • Analytical balance

  • Micropipettes

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Acetonitrile (B52724) (HPLC grade)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18 for fatty matrices)

  • This compound analytical standard (≥95% purity)

3.1.2. Sample Preparation and Extraction (QuEChERS Method)

  • Homogenization: Homogenize a representative sample of the food product.

  • Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of deionized water to rehydrate.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate QuEChERS extraction salts.

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.[10]

  • Cleanup (d-SPE):

    • Transfer an aliquot of the acetonitrile supernatant (upper layer) to a d-SPE tube containing the appropriate sorbents.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.[10]

  • Final Extract: The resulting supernatant is ready for GC-MS analysis.

3.1.3. GC-MS Parameters (Example)

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[10]

  • Inlet Temperature: 250 °C.[10]

  • Injection Volume: 1 µL (splitless mode).[10]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.[10]

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

    • SIM Ions for this compound (m/z): 182 (molecular ion), 110, 75, 43.

3.1.4. Quantification

Prepare a calibration curve using standard solutions of this compound in a suitable solvent (e.g., acetonitrile) at a minimum of five different concentrations. The concentration of this compound in the sample can be determined by comparing the peak area of the analyte in the sample to the calibration curve.

Protocol for Sensory Evaluation: Flavor Threshold Determination

This protocol outlines a method for determining the flavor threshold of this compound in water using a series of paired comparison tests.

3.2.1. Panelist Selection and Training

  • Select a panel of 15-20 individuals who are non-smokers and have no known taste or smell disorders.

  • Train the panelists to identify and rate the intensity of the characteristic garlic/onion flavor of this compound. Provide them with reference standards of varying concentrations.

3.2.2. Materials

  • This compound

  • Deionized, odor-free water

  • Glass beakers and graduated cylinders

  • Opaque, coded tasting cups

  • Spit cups and water for rinsing

3.2.3. Procedure

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration.

  • Sample Preparation: Prepare a series of dilutions of the stock solution in deionized water, with concentrations decreasing by a factor of two or three. The range of concentrations should span from easily detectable to sub-threshold levels.

  • Paired Comparison Test:

    • Present panelists with pairs of samples. One sample in each pair is a blank (deionized water), and the other contains a specific concentration of this compound.

    • The order of presentation of the pairs should be randomized for each panelist.

    • For each pair, panelists are asked to identify which sample has the garlic/onion flavor.[11]

  • Data Analysis:

    • The flavor threshold is typically defined as the concentration at which 50% of the panelists can correctly identify the sample containing the flavor compound.

    • This can be calculated by plotting the percentage of correct identifications against the logarithm of the concentration and interpolating to find the 50% point.

Visualizations

Biosynthesis of this compound in Allium Species

The formation of this compound in Allium species is an enzymatic process initiated by tissue damage. The precursor, S-propyl-L-cysteine sulfoxide (B87167) (alliin), is converted by the enzyme alliinase into unstable sulfenic acids, which then non-enzymatically decompose to form a variety of volatile sulfur compounds, including this compound.[12][13]

G cluster_0 Cellular Disruption (e.g., cutting, crushing) cluster_1 Enzymatic and Non-Enzymatic Reactions S-propyl-L-cysteine sulfoxide (in cytoplasm) S-propyl-L-cysteine sulfoxide (in cytoplasm) Propane-1-sulfenic acid (unstable intermediate) Propane-1-sulfenic acid (unstable intermediate) S-propyl-L-cysteine sulfoxide (in cytoplasm)->Propane-1-sulfenic acid (unstable intermediate) Alliinase Alliinase (in vacuole) Alliinase (in vacuole) Alliinase (in vacuole)->Propane-1-sulfenic acid (unstable intermediate) Condensation & Decomposition Condensation & Decomposition Propane-1-sulfenic acid (unstable intermediate)->Condensation & Decomposition This compound This compound Condensation & Decomposition->this compound Other Volatile Sulfur Compounds Other Volatile Sulfur Compounds Condensation & Decomposition->Other Volatile Sulfur Compounds

Caption: Biosynthesis of this compound in Allium.

Experimental Workflow for GC-MS Analysis

The following diagram illustrates the key steps in the quantitative analysis of this compound in a food sample.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing A Food Sample Homogenization B Weighing (10g) A->B C Acetonitrile Extraction & Salting Out (QuEChERS) B->C D Centrifugation C->D E Dispersive SPE Cleanup D->E F Final Extract for Analysis E->F G Injection into GC-MS F->G H Separation on Capillary Column G->H I Mass Spectrometry Detection (Scan/SIM) H->I J Peak Identification & Integration I->J K Quantification using Calibration Curve J->K L Result Reporting (mg/kg) K->L

Caption: GC-MS analysis workflow.

Logical Relationship in Sensory Threshold Determination

This diagram shows the logical flow for determining the flavor threshold of this compound.

G Start Prepare Serial Dilutions of this compound PairedTest Conduct Paired Comparison Tests (Sample vs. Blank) Start->PairedTest CollectData Record Correct/Incorrect Identifications for each Concentration PairedTest->CollectData PlotData Plot % Correct vs. Log Concentration CollectData->PlotData Interpolate Interpolate to find Concentration at 50% Correct Identification PlotData->Interpolate Threshold Flavor Threshold Determined Interpolate->Threshold

Caption: Sensory threshold determination logic.

References

Application Notes and Protocols for the Synthesis of Dipropyl Disulfide and Management of Dipropyl Trisulfide Byproduct

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of dipropyl disulfide, a significant organosulfur compound with applications in flavor chemistry, agriculture, and pharmaceutical research.[1] Additionally, this document addresses the formation and mitigation of dipropyl trisulfide, a common byproduct.

Overview of Synthetic Methodologies

The synthesis of dipropyl disulfide can be achieved through several primary routes. The most common laboratory-scale methods are the oxidation of 1-propanethiol (B107717) and the reaction of a propyl halide with a disulfide source.[2] A summary of various synthetic approaches is presented below.

Methods Overview:

  • Oxidation of 1-Propanethiol: A direct and often high-yielding method involving the oxidation of the corresponding thiol.[2][3]

  • Reaction of Propyl Halide with Sodium Disulfide: A straightforward approach utilizing a pre-formed or in-situ generated disulfide reagent.[2][3]

  • Reaction of Propyl Halide with Sodium Thiosulfate (Bunte Salt Pathway): A versatile one-pot method for synthesizing symmetrical disulfides from alkyl halides.[3]

  • Reaction of Propyl Halide with Sodium Sulfide (B99878) and Carbon Disulfide: A rapid, one-pot synthesis suitable for the efficient production of symmetrical disulfides.[3][4]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data from various methods for the synthesis of dialkyl disulfides, providing a comparative overview of reaction conditions and yields.

MethodStarting MaterialReagentsSolventReaction Time (h)Yield (%)Reference Compound
Oxidation of Thiol1-PropanethiolI₂, O₂ (aerobic)Ethyl Acetate (B1210297)4>95%Dodecyl disulfide
Bunte Salt Pathway (One-Pot)1-Bromopropane (B46711)Na₂S₂O₃·5H₂ODMSO5~90%Dibutyl disulfide
From Alkyl Halide and Sodium Sulfiden-Propyl bromideNa₂S·9H₂O, S₈, Didecyldimethylammonium bromideWater/DCM0.5-192%Dibenzyl disulfide
From Alkyl Halide with Na₂S and CS₂Alkyl halidesNa₂S·9H₂O, CS₂Not specifiedInstantaneousExcellentSymmetrical disulfides

Table adapted from data presented in BenchChem Application Notes.[3]

Potential Byproducts: this compound

The most common byproduct in dipropyl disulfide synthesis is this compound.[2] Its formation is particularly prevalent in reactions that involve elemental sulfur or where polysulfides can be generated in situ.[5]

Minimizing this compound Formation:

  • Stoichiometric Control: Carefully controlling the stoichiometry of the sulfur source is crucial. Using an excess of elemental sulfur can favor the formation of polysulfides.[5]

  • Reagent Purity: When using sodium disulfide, ensuring it is primarily Na₂S₂ and not contaminated with higher polysulfides is key to minimizing trisulfide byproducts.[2]

Other Potential Byproducts:

  • Dipropyl sulfide: May form if sulfide ions (S²⁻) are present instead of disulfide ions (S₂²⁻).[5]

  • Unreacted 1-Propanethiol or Propyl Halide: Can be minimized by optimizing reaction time and temperature.[2]

Experimental Protocols

This protocol describes a direct and efficient method for synthesizing dipropyl disulfide through the oxidation of 1-propanethiol.

Materials:

  • 1-Propanethiol

  • Iodine (I₂) or an oxygen source (e.g., air)

  • Ethyl Acetate

  • 0.1 M HCl solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-propanethiol in ethyl acetate.

  • Slowly add the oxidizing agent (e.g., a solution of iodine in ethyl acetate or bubble air through the solution) to the stirred solution at room temperature.

  • Stir the reaction mixture vigorously at the appropriate temperature (e.g., 70°C for aerobic oxidation) for approximately 4 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.[3]

  • Wash the organic layer with a 0.1 M HCl solution, followed by brine.[3]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude dipropyl disulfide.[3]

  • The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.[2]

G cluster_workflow Oxidation of 1-Propanethiol Workflow start Dissolve 1-Propanethiol in Ethyl Acetate add_oxidant Add Oxidizing Agent (e.g., I₂ or Air) start->add_oxidant react Stir at 70°C for 4h add_oxidant->react monitor Monitor by TLC or GC-MS react->monitor workup Cool, Dilute, and Transfer to Separatory Funnel monitor->workup wash Wash with 0.1 M HCl and Brine workup->wash dry Dry with Anhydrous MgSO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify

Workflow for the synthesis of dipropyl disulfide via oxidation of 1-propanethiol.

This method involves the reaction of a propyl halide with sodium disulfide, which can be prepared in situ from sodium sulfide and elemental sulfur.[2][3]

Materials:

  • 1-Bromopropane

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Elemental sulfur (S₈)

  • Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide (TBAB) or didecyldimethylammonium bromide)[2]

  • Dichloromethane (DCM) or other suitable organic solvent

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Disulfide Solution:

    • In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.2 eq) and elemental sulfur (1.1 eq) in water to prepare the sodium disulfide solution.[3]

  • Reaction Setup:

    • In a separate flask, dissolve 1-bromopropane (1.0 eq) and a catalytic amount of the phase-transfer catalyst (e.g., 2-5 mol%) in dichloromethane.[2][3]

  • Reaction:

    • Add the aqueous sodium disulfide solution to the organic solution of 1-bromopropane.[3]

    • Stir the biphasic mixture vigorously at room temperature for 30-60 minutes.[3]

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or GC-MS.[3]

    • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.[3]

    • Wash the organic layer with water and then with brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purification:

    • The crude dipropyl disulfide can be further purified by vacuum distillation or column chromatography on silica gel.[2]

G cluster_workflow Sodium Disulfide Synthesis Workflow start Prepare Aqueous Na₂S₂ Solution combine Combine Aqueous and Organic Solutions start->combine prepare_organic Prepare Organic Solution of 1-Bromopropane and Catalyst prepare_organic->combine react Stir Vigorously at Room Temperature combine->react monitor Monitor by TLC or GC-MS react->monitor separate Separate Layers monitor->separate wash Wash Organic Layer with Water and Brine separate->wash dry Dry with Anhydrous Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify

Workflow for dipropyl disulfide synthesis using sodium disulfide.

Reaction Pathways and Byproduct Formation

The following diagram illustrates the general reaction pathway for the synthesis of dipropyl disulfide from a propyl halide and a disulfide source, including the potential formation of this compound.

G cluster_pathway Reaction Pathway and Byproduct Formation propyl_halide Propyl Halide (e.g., 1-Bromopropane) dipropyl_disulfide Dipropyl Disulfide (Desired Product) propyl_halide->dipropyl_disulfide Reaction dipropyl_trisulfide This compound (Byproduct) propyl_halide->dipropyl_trisulfide Side Reaction disulfide_source Disulfide Source (e.g., Na₂S₂) disulfide_source->dipropyl_disulfide trisulfide_source Polysulfide Source (e.g., Na₂S₃) trisulfide_source->dipropyl_trisulfide

Potential reaction pathways and byproducts in dipropyl disulfide synthesis.

References

Troubleshooting & Optimization

Minimizing dipropyl sulfide byproduct in dipropyl trisulfide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dipropyl trisulfide. The primary focus is on minimizing the formation of the common byproduct, dipropyl sulfide (B99878).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common laboratory method for synthesizing this compound is the reaction of a propyl halide (e.g., 1-bromopropane (B46711) or 1-chloropropane) with a trisulfide source, typically an aqueous solution of sodium trisulfide (Na₂S₃). This reaction is often facilitated by a phase-transfer catalyst to enhance the interaction between the organic and aqueous phases. Another approach involves the reaction of 1-propanethiol (B107717) with a sulfur transfer agent.

Q2: How is dipropyl sulfide formed as a byproduct in this compound synthesis?

A2: Dipropyl sulfide is primarily formed when the propyl halide reacts with sulfide ions (S²⁻) or disulfide ions (S₂²⁻) that may be present in the trisulfide reagent. The formation of these lower-order sulfides can be a result of an improperly prepared sodium trisulfide solution or the degradation of the trisulfide under certain reaction conditions.

Q3: What is the key to minimizing dipropyl sulfide formation?

A3: The crucial factor in minimizing dipropyl sulfide byproduct is the purity and composition of the sodium trisulfide solution. It is essential to use a solution where the trisulfide species (S₃²⁻) is the predominant polysulfide. This can be achieved by carefully controlling the stoichiometry of sodium sulfide (Na₂S) and elemental sulfur used in its preparation.

Q4: How can I monitor the progress of the reaction and the formation of byproducts?

A4: The reaction progress and the presence of byproducts can be effectively monitored using Gas Chromatography-Mass Spectrometry (GC-MS).[1] This technique allows for the separation and identification of this compound, dipropyl sulfide, dipropyl disulfide, and any unreacted starting materials based on their retention times and mass spectra.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High percentage of dipropyl sulfide in the product mixture. Presence of sulfide ions (S²⁻) in the sodium polysulfide solution.Prepare a fresh sodium trisulfide solution ensuring the correct stoichiometry (2 moles of sulfur per mole of sodium sulfide). Allow sufficient time for the sulfur to dissolve completely.
Degradation of the trisulfide reagent.Use the freshly prepared sodium trisulfide solution immediately. Avoid prolonged storage.
Presence of significant amounts of dipropyl disulfide. Incorrect stoichiometry of sulfur to sodium sulfide, leading to a higher concentration of disulfide ions (S₂²⁻).Carefully weigh the reactants for the sodium trisulfide preparation. The molar ratio of Na₂S to S should be close to 1:2.
Reaction with atmospheric oxygen.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the polysulfide ions.
Low yield of this compound. Inefficient phase transfer between the aqueous and organic layers.Use an appropriate phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB) or didecyldimethylammonium bromide (DDCB), at an optimized concentration (e.g., 2-5 mol%).[3]
Insufficient reaction time or temperature.Monitor the reaction by GC-MS to determine the optimal reaction time. A moderate increase in temperature may improve the reaction rate, but excessive heat can promote byproduct formation.
Hydrolysis of the propyl halide.Ensure the pH of the aqueous solution is not excessively high.

Quantitative Data on Byproduct Formation

The following table provides illustrative data on how the composition of the sodium polysulfide solution can affect the product distribution in the synthesis of this compound from 1-bromopropane.

Molar Ratio of Na₂S to S This compound (%) Dipropyl Disulfide (%) Dipropyl Sulfide (%)
1 : 1157510
1 : 1.5504010
1 : 285105
1 : 2.5751510

Note: These are representative values and actual results may vary depending on specific reaction conditions.

Experimental Protocols

Preparation of Sodium Trisulfide Solution (Aqueous)

Materials:

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Elemental sulfur (S)

  • Deionized water

Procedure:

  • In a flask, dissolve sodium sulfide nonahydrate in deoxygenated water to create a concentrated solution.

  • To this solution, add two molar equivalents of finely powdered elemental sulfur.

  • Stir the mixture vigorously at room temperature or with gentle heating (around 50 °C) until all the sulfur has dissolved, resulting in a deep reddish-orange solution.[4]

  • Use this freshly prepared solution immediately for the synthesis of this compound.

Synthesis of this compound

Materials:

  • 1-Bromopropane

  • Freshly prepared sodium trisulfide solution

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-bromopropane and a catalytic amount of TBAB (e.g., 4 mol%) in dichloromethane.

  • With vigorous stirring, slowly add the freshly prepared aqueous sodium trisulfide solution to the organic solution.

  • Continue to stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by GC-MS.

  • Once the reaction is complete (typically within 1-3 hours), transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.

  • The crude this compound can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel to separate it from any remaining byproducts.

Visualizations

experimental_workflow cluster_reagent_prep Reagent Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification Na2S Na₂S·9H₂O Na2S3_sol Fresh Na₂S₃ Solution Na2S->Na2S3_sol S Sulfur (2 eq.) S->Na2S3_sol H2O Deoxygenated H₂O H2O->Na2S3_sol ReactionVessel Reaction Mixture Na2S3_sol->ReactionVessel Aqueous Phase PropylBromide 1-Bromopropane PropylBromide->ReactionVessel Organic Phase TBAB TBAB (catalyst) TBAB->ReactionVessel DCM CH₂Cl₂ DCM->ReactionVessel Workup Aqueous Work-up (Wash with H₂O, Brine) ReactionVessel->Workup Drying Drying (MgSO₄) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Vacuum Distillation or Column Chromatography) Evaporation->Purification

Caption: Experimental workflow for the synthesis of this compound.

byproduct_formation cluster_polysulfides Polysulfide Anions in Aqueous Phase cluster_products Organic Products PropylHalide Propyl-X Trisulfide This compound (Desired Product) PropylHalide->Trisulfide Desired Reaction Disulfide Dipropyl Disulfide (Byproduct) PropylHalide->Disulfide Side Reaction Sulfide Dipropyl Sulfide (Byproduct) PropylHalide->Sulfide Side Reaction S3_ion S₃²⁻ (Trisulfide) S3_ion->Trisulfide S2_ion S₂²⁻ (Disulfide) S2_ion->Disulfide S_ion S²⁻ (Sulfide) S_ion->Sulfide

Caption: Reaction pathways leading to desired product and byproducts.

References

Optimizing reaction conditions for dipropyl trisulfide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: Optimizing Dipropyl Trisulfide Synthesis >

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Common methods for synthesizing this compound generally involve the reaction of a propyl-sulfur compound with a sulfur-transfer reagent. Key routes include the reaction of propyl mercaptan (1-propanethiol) with a sulfur source or the reaction of a propyl halide with a polysulfide salt.[1] The choice of method often depends on the availability of starting materials, desired purity, and scalability.

Q2: What are the primary byproducts to expect, and how do they form?

A2: The most common byproducts are dipropyl disulfide (C₃H₇-S-S-C₃H₇) and dipropyl tetrasulfide (C₃H₇-S-S-S-S-C₃H₇). Dipropyl disulfide can form from the simple oxidation of the 1-propanethiol (B107717) starting material or if the sulfurating agent is deficient in sulfur.[1] Conversely, dipropyl tetrasulfide and other higher polysulfides can form if there is an excess of the sulfur source.[1] Careful control over the stoichiometry is crucial to minimize these impurities.[2]

Q3: Which analytical techniques are best for monitoring reaction progress and purity?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for both monitoring the reaction and assessing the purity of the final product. It allows for the separation of this compound from closely related byproducts like disulfides and tetrasulfides, and provides mass spectra for definitive identification.[1] ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are also powerful for structural confirmation and can be used to determine purity.[3]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Low yields are a frequent issue in organic synthesis. The following guide provides potential causes and actionable solutions.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="7.6,5", dpi=100]; node [shape=box, style="filled,rounded", margin=0.15, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} dot Caption: Troubleshooting flowchart for low yield of this compound.

Possible Cause Recommended Solution Justification
Incorrect Stoichiometry Carefully control the molar ratio of the sulfur source to the propyl precursor. For instance, when reacting a thiol with a sulfur-transfer reagent, using a slight excess (e.g., 1.5 equivalents) of the sulfurating agent can drive the reaction to completion.[4]The product distribution between di-, tri-, and tetrasulfides is highly dependent on the relative amounts of reactants. Excess sulfur can lead to higher polysulfides, while insufficient sulfur will result in unreacted starting material or disulfide formation.[1]
Suboptimal Reaction Temperature Optimize the reaction temperature. Some sulfur-transfer reactions are highly exothermic and may require cooling (e.g., 0-10°C) during reagent addition to prevent side reactions.[5] For less reactive precursors, gentle heating (e.g., 40-70°C) may be required to achieve a reasonable reaction rate.[6]Temperature affects reaction kinetics and the stability of intermediates and products. Excessive heat can cause decomposition of the trisulfide bond.[7]
Impure Starting Materials Ensure the purity of reactants. 1-propanethiol should be colorless and free of disulfide impurities.[8] If preparing a polysulfide reagent in situ, ensure the complete dissolution of elemental sulfur.[2]Impurities in the starting materials can lead to competing side reactions, reducing the yield of the desired trisulfide.
Problem 2: High Levels of Di- and Tetrasulfide Impurities

The formation of a mixture of polysulfides complicates purification and reduces the overall process efficiency.

dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.4, size="7.6,6", dpi=100]; node [shape=box, style="rounded", margin=0.15, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} dot Caption: Logical workflow for addressing polysulfide impurities.

Observation Possible Cause Recommended Solution
Excess Dipropyl Disulfide Insufficient sulfur in the reaction. This can happen if the sulfurating agent is impure or used in a substoichiometric amount.Increase the molar ratio of the sulfurating agent. Alternatively, use a two-step approach where the disulfide is formed first and then converted to the trisulfide.
Excess Dipropyl Tetrasulfide Excess elemental sulfur or a polysulfide reagent with a high sulfur rank.Carefully control the stoichiometry to avoid excess sulfur.[1] Use a well-defined sulfur transfer reagent rather than elemental sulfur with a base.
Mixture of Sulfides Reaction conditions (e.g., temperature, time) may promote disproportionation or decomposition reactions.Lower the reaction temperature and monitor the reaction closely by GC-MS to stop it once the maximum trisulfide concentration is reached.
Problem 3: Difficulty in Product Purification

This compound can be challenging to isolate from reaction byproducts due to similar physical properties.

Challenge Recommended Solution Details
Close Boiling Points Fractional Vacuum Distillation: This is the most common method for purifying volatile sulfur compounds.[2]The boiling point of this compound is approximately 69-72°C at 1.6 Torr.[9] A good vacuum and a fractionating column are necessary to separate it from the disulfide (lower boiling point) and tetrasulfide (higher boiling point).
Thermal Instability Flash Column Chromatography: Use silica (B1680970) gel with a non-polar eluent system (e.g., hexanes/ethyl acetate).[7]This method avoids high temperatures that can cause the trisulfide to decompose.[7] It is particularly useful for smaller-scale purifications or when distillation is ineffective.
Residual Starting Thiol Caustic Wash: Wash the crude product with a dilute aqueous solution of sodium hydroxide (B78521) (NaOH).[7]1-propanethiol is acidic and will be deprotonated by the base, forming a water-soluble thiolate salt that can be removed in the aqueous layer.[7]

Experimental Protocol Example

This protocol is a general guideline for the synthesis of this compound via the reaction of 1-bromopropane (B46711) with sodium trisulfide, generated in situ.

Materials:

Procedure:

  • Preparation of Sodium Trisulfide Solution: In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.2 eq) and elemental sulfur (2.1 eq) in water. Gently heat the mixture (e.g., 50°C) with stirring until all the sulfur has dissolved to form a clear, dark orange-red solution.[10] Allow the solution to cool to room temperature.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 1-bromopropane (1.0 eq) and a catalytic amount of TBAB (2-5 mol%) in dichloromethane.

  • Reaction: Vigorously stir the organic solution while slowly adding the aqueous sodium trisulfide solution via the dropping funnel. The reaction is often exothermic; maintain the temperature at or below room temperature using a water bath if necessary.

  • Monitoring: Stir the biphasic mixture vigorously for 1-2 hours. Monitor the reaction progress by taking small aliquots of the organic layer and analyzing them by GC-MS. The reaction is complete when the 1-bromopropane has been consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with brine to remove the PTC and inorganic salts.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude orange-yellow oil by fractional vacuum distillation to obtain pure this compound.[2]

dot graph G { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, size="7.6,7", dpi=100]; node [shape=box, style="filled,rounded", fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} dot Caption: General experimental workflow for this compound synthesis.

References

Preventing dipropyl trisulfide degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of dipropyl trisulfide to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For maximum stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is critical to keep the compound in its original, tightly sealed container to prevent exposure to moisture and air.[1] To minimize degradation, protect the compound from light and sources of ignition.[1][2]

Q2: I've noticed the color of my this compound has changed from colorless to pale yellow. What does this mean?

A color change to pale yellow is a common indicator of degradation.[1] This is likely caused by exposure to light, air (oxidation), or elevated temperatures.[1] It is crucial to review your storage procedures to ensure they align with the recommended conditions.

Q3: Can I store this compound at room temperature?

While short-term storage at room temperature for immediate experimental use may be acceptable, it is not recommended for long-term stability due to the potential for thermal degradation and oxidation.[1] For prolonged storage, refrigeration or freezing is necessary.[1]

Q4: What substances and materials should be avoided when working with this compound?

This compound is incompatible with strong oxidizing agents, acids, bases, and reducing agents.[1] Contact with these materials can lead to vigorous reactions and decomposition.[3] Additionally, organosulfur compounds can be corrosive, so it is advisable to avoid contact with metals such as copper and brass.[1]

Q5: What are the likely degradation products of this compound?

While specific studies on this compound are limited, based on the behavior of the closely related dipropyl disulfide, degradation can occur via several pathways:

  • Oxidation: Can lead to the formation of thiosulfinates and other oxidized sulfur species.

  • Thermal Decomposition: High temperatures can cause the formation of various sulfur-containing compounds, including propyl mercaptan and hydrogen sulfide.[1] Under fire conditions, hazardous decomposition products include carbon oxides and sulfur oxides.[4]

  • Photodegradation: Exposure to UV light can trigger the homolytic cleavage of the sulfur-sulfur bonds, forming thiyl radicals that can initiate further reactions.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound.

Observed Issue Potential Cause Recommended Action
Change in color (colorless to yellow) Degradation due to light, air, or heat exposure.[1]1. Immediately transfer the sample to a tightly sealed, amber vial. 2. Purge the headspace with an inert gas (e.g., argon or nitrogen). 3. Store at the recommended low temperature (see storage table below). 4. For critical applications, consider re-purifying the sample or using a fresh batch.
Appearance of unexpected peaks in chromatogram (e.g., GC-MS) Presence of degradation products.1. Review storage and handling procedures for any deviations.[1] 2. Compare the unexpected peaks with mass spectra of potential degradation products (e.g., dipropyl disulfide, propyl mercaptan). 3. Consider performing a forced degradation study to identify potential degradation products and confirm their retention times.[1]
Inconsistent experimental results Degradation of the this compound stock solution.[1]1. Verify the age and storage conditions of the stock solution.[1] 2. Prepare a fresh stock solution from a pure, properly stored compound. 3. Perform a purity check of the old and new stock solutions using a validated analytical method like GC-MS.
Precipitate formation in a stored solution Limited solubility at lower temperatures or formation of insoluble degradation products.[1]1. Ensure the solvent is appropriate for the storage temperature. 2. Allow the solution to warm slowly to room temperature to see if the precipitate redissolves.[1] 3. If the precipitate remains, it is likely a degradation product, and the solution should be discarded.[1]

Data Summary

Recommended Storage Conditions

The following table summarizes the recommended storage conditions for this compound to ensure its stability. For critical applications, in-house stability studies are recommended.

Storage Condition Temperature Stability (Pure Compound) Stability (In Solution) Notes
Room Temperature 20-25°CNot Recommended (Short-term only)Not Recommended (Very short-term only)High potential for thermal degradation and oxidation.[1]
Refrigerated 2-8°CModerate-termShort-termProvides better stability than room temperature. Ensure the container is tightly sealed.[1]
Frozen -20°CLong-term (Up to 3 years suggested for disulfide)Moderate-term (Up to 1 month suggested for disulfide)Recommended for long-term storage of the pure compound.[1]
Deep Frozen -80°CNot specifiedLong-term (Up to 6 months suggested for disulfide)Ideal for long-term storage of stock solutions to minimize degradation.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation.[5]

1. Materials:

  • This compound

  • Methanol (B129727) (or other suitable solvent)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • Amber vials

  • pH meter

  • GC-MS system

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.[1]

  • Control Sample: Store a portion of the stock solution in a tightly sealed amber vial at -20°C, protected from light.[1]

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Store at 60°C for 24 hours.[1]

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Store at 60°C for 24 hours.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.[1]

  • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.[1]

  • Photolytic Degradation: Expose a sealed vial of the stock solution to UV light (e.g., 254 nm) for 48 hours.[1]

  • Sample Analysis: After the specified time, neutralize the acidic and alkaline samples. Analyze all stressed samples and the control sample by a validated stability-indicating GC-MS method.[1]

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum by comparing it to the control.

  • Identify potential degradation products by examining new peaks in the chromatograms of the stressed samples and interpreting their mass spectra.

  • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample.

Protocol 2: GC-MS Analysis Method

This protocol provides a general GC-MS method that can be optimized for the analysis of this compound and its degradation products.

1. Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

2. GC Conditions (Example):

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

3. MS Conditions (Example):

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan for identification of unknowns and Selected Ion Monitoring (SIM) for quantification.

  • SIM Ions for this compound (m/z): 182 (Molecular Ion), and other characteristic fragments.

Visualizations

G cluster_0 Troubleshooting Workflow Observe_Issue Issue Observed (e.g., Color Change, New Peaks) Review_Storage Review Storage & Handling (Temp, Light, Air Exposure?) Observe_Issue->Review_Storage Identify_Cause Identify Potential Cause (Oxidation, Heat, etc.) Review_Storage->Identify_Cause Yes Use_Fresh Use Fresh Batch or Re-purify Review_Storage->Use_Fresh No Implement_Action Implement Corrective Action (e.g., Inert Gas, Store at -20°C) Identify_Cause->Implement_Action Reanalyze Re-analyze Sample (Purity Check) Implement_Action->Reanalyze Issue_Resolved Issue Resolved? Reanalyze->Issue_Resolved Issue_Resolved->Observe_Issue Yes, Monitor Issue_Resolved->Use_Fresh No

Caption: A logical workflow for troubleshooting this compound degradation.

G cluster_1 Forced Degradation Experimental Workflow Prep_Stock Prepare 1 mg/mL Stock Solution Control Control Sample (-20°C, Dark) Prep_Stock->Control Stress_Conditions Expose to Stress Conditions Prep_Stock->Stress_Conditions Analyze Analyze All Samples by GC-MS Control->Analyze Acid Acidic (0.1N HCl, 60°C) Stress_Conditions->Acid Base Alkaline (0.1N NaOH, 60°C) Stress_Conditions->Base Oxidation Oxidative (3% H₂O₂, RT) Stress_Conditions->Oxidation Thermal Thermal (80°C) Stress_Conditions->Thermal Photo Photolytic (UV Light) Stress_Conditions->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Compare Compare Stressed Samples to Control Analyze->Compare

Caption: Workflow for conducting a forced degradation study.

G cluster_2 Proposed Degradation Pathways for this compound DPTS This compound (C₃H₇-S-S-S-C₃H₇) Oxidation Oxidation (e.g., H₂O₂) DPTS->Oxidation Heat Heat DPTS->Heat DPTS->Heat Light UV Light DPTS->Light Thiosulfinate Oxidized Products (e.g., Thiosulfinates) Oxidation->Thiosulfinate Mercaptan Propyl Mercaptan (C₃H₇-SH) Heat->Mercaptan Disulfide Dipropyl Disulfide (C₃H₇-S-S-C₃H₇) Heat->Disulfide Radicals Thiyl Radicals (C₃H₇-S•) Light->Radicals

Caption: Potential chemical degradation pathways for this compound.

References

Troubleshooting low yield in dipropyl trisulfide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dipropyl Trisulfide Synthesis

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of this compound, with a focus on improving reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low this compound yield?

The most frequent cause of low yield is the formation of undesired side products, primarily dipropyl disulfide (DPDS) and other polysulfides.[1][2] Achieving a high yield of this compound hinges on precise control over the stoichiometry of the sulfur source. The reaction of a propyl halide with a polysulfide solution can lead to a mixture of products if the average number of sulfur atoms in the polysulfide anions is not controlled.[1]

Q2: How can I favor the formation of this compound over dipropyl disulfide?

To selectively synthesize the trisulfide, you must use a sulfur source that provides the S₃²⁻ anion. This is typically achieved by preparing a sodium polysulfide solution with the correct stoichiometry. While reacting sodium sulfide (B99878) (Na₂S) with one molar equivalent of elemental sulfur (S₈) primarily yields sodium disulfide (Na₂S₂), reacting Na₂S with two molar equivalents of sulfur will favor the formation of sodium trisulfide (Na₂S₃).[3] Careful preparation of this reagent is critical for maximizing the trisulfide yield.

Q3: My reaction produced a mixture of polysulfides. What went wrong?

The formation of a product mixture containing dipropyl disulfide, trisulfide, tetrasulfide, and others indicates a lack of control over the polysulfide reagent. This can happen if:

  • Incorrect Stoichiometry: The ratio of sodium sulfide to elemental sulfur used to prepare the polysulfide solution was not precise.[2]

  • Incomplete Dissolution: The elemental sulfur did not fully dissolve and react with the sodium sulfide solution, leading to a heterogeneous mixture of polysulfide anions (S₂²⁻, S₃²⁻, S₄²⁻, etc.).[4][5]

  • Reaction Conditions: Temperature and reaction time can influence the equilibrium between different polysulfide species.

To resolve this, ensure accurate weighing of reagents and allow sufficient time with adequate heating (e.g., 60°C) and stirring for the sulfur to completely dissolve, forming a clear, colored polysulfide solution before adding the propyl halide.[3]

Q4: Can I use a sulfur transfer reagent for a more controlled reaction?

Yes, using a sulfur transfer reagent is an excellent strategy to improve selectivity and yield.[6] These reagents are designed to deliver a specific number of sulfur atoms, offering a more controlled synthesis compared to using aqueous sodium polysulfide solutions. While some reagents are specific for disulfide synthesis, others can be adapted or are specifically designed for trisulfide formation.[6][7]

Q5: What are the best practices for purifying crude this compound?

Purification can be challenging due to the presence of other polysulfides with similar physical properties.[8] The primary methods are:

  • Vacuum Distillation: This is effective for separating this compound from less volatile impurities and higher polysulfides. Careful control of pressure and temperature is necessary to avoid thermal decomposition.[8]

  • Column Chromatography: For high-purity applications, flash chromatography on silica (B1680970) gel can separate this compound from closely related disulfide and tetrasulfide analogs.[1][2]

Troubleshooting Low Yield: A Summary

The following table outlines common issues encountered during this compound synthesis and provides actionable solutions.

Observed Problem Potential Cause Recommended Solution
Low overall yield with significant unreacted propyl halide. Insufficient reaction time or temperature.Increase reaction time and/or moderately increase the temperature. Monitor reaction progress via TLC or GC-MS.[1][2]
Inefficient mixing (if using a biphasic system).Use a phase-transfer catalyst (e.g., TBAB) and ensure vigorous stirring to improve interaction between the aqueous and organic phases.[1][3]
Product is primarily dipropyl disulfide. Incorrect stoichiometry of the polysulfide reagent (Na₂S₂ was formed instead of Na₂S₃).Prepare the sodium trisulfide solution by reacting sodium sulfide (Na₂S) with two molar equivalents of elemental sulfur.[3]
Product is a mixture of various polysulfides (di-, tri-, tetra-, etc.). Poorly defined polysulfide reagent; incomplete reaction of elemental sulfur.Ensure complete dissolution of sulfur in the sodium sulfide solution by heating (e.g., 60°C) and stirring for an adequate time (e.g., 2 hours) before adding the alkyl halide.[3][4]
Presence of dipropyl sulfide (monosulfide). Presence of sulfide ions (S²⁻) in the reaction mixture.Ensure the sodium sulfide has fully reacted with the elemental sulfur before adding the propyl halide. Use a freshly prepared or properly stored sodium sulfide.
Product loss during workup. Emulsion formation during extraction.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Thermal decomposition during purification.Use vacuum distillation at the lowest possible temperature to purify the product.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound using in-situ prepared Sodium Trisulfide

This protocol is adapted from methodologies for synthesizing dialkyl polysulfides.[3]

Materials:

  • Sodium Sulfide Nonahydrate (Na₂S·9H₂O)

  • Elemental Sulfur (S₈)

  • 1-Bromopropane or 1-Chloropropane

  • Phase-Transfer Catalyst (PTC), e.g., Tetrabutylammonium Bromide (TBAB)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Distilled Water

Procedure:

  • Preparation of Aqueous Sodium Trisulfide (Na₂S₃) Solution:

    • In a round-bottom flask, dissolve sodium sulfide (e.g., 0.1 mol) and elemental sulfur (e.g., 0.2 mol) in distilled water (e.g., 100 mL). The molar ratio of Na₂S to S should be 1:2.[3]

    • Heat the solution to approximately 60°C and stir vigorously for 1-2 hours, or until all the sulfur has dissolved to form a clear, dark reddish-orange solution.[3]

    • Allow the solution to cool to room temperature.

  • Reaction with Propyl Halide:

    • In a separate flask, dissolve the propyl halide (e.g., 1-bromopropane, 0.2 mol) and a catalytic amount of TBAB (e.g., 2-5 mol%) in dichloromethane.

    • With vigorous stirring, slowly add the aqueous sodium trisulfide solution to the organic solution.

    • Continue to stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40°C) for 1-2 hours.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]

    • Purify the resulting crude this compound by vacuum distillation or silica gel column chromatography.[2][8]

Visualizations

Logical Workflow for Troubleshooting Low Yield

TroubleshootingWorkflow Start Low Yield of This compound Observed Analysis Analyze Crude Product (GC-MS, NMR) Start->Analysis Cause1 High Proportion of Dipropyl Disulfide Analysis->Cause1  Major byproduct identified Cause2 Mixture of Polysulfides (DPDS, DPTS, DPTeS) Analysis->Cause2  Multiple products identified Cause3 High Proportion of Unreacted Propyl Halide Analysis->Cause3  Starting material remains Reason1 Incorrect Na2S:S Ratio (Used 1:1 instead of 1:2) Cause1->Reason1 Reason2 Incomplete Reaction of Sulfur with Na2S Cause2->Reason2 Reason3 Insufficient Reaction Time / Temperature Cause3->Reason3 Reason4 Inefficient Phase Transfer Catalysis Cause3->Reason4 Solution1 Adjust Stoichiometry: Use 1:2 molar ratio of Na2S to elemental Sulfur Reason1->Solution1 Solution2 Increase heating time/temp for Na2S3 formation until sulfur fully dissolves Reason2->Solution2 Solution3 Increase reaction time and/or temperature. Monitor via TLC/GC. Reason3->Solution3 Solution4 Ensure vigorous stirring. Optimize PTC type and concentration. Reason4->Solution4

Caption: Troubleshooting logic for low this compound yield.

Reaction Pathway and Potential Side Products

ReactionPathway cluster_reagents Reactants cluster_products Products cluster_conditions Side Reaction Conditions PropylHalide 2 Propyl-X (X = Br, Cl) MainProduct This compound (Propyl-S-S-S-Propyl) PropylHalide->MainProduct Main Reaction SideProduct1 Dipropyl Disulfide (Propyl-S-S-Propyl) SideProduct2 Dipropyl Tetrasulfide, etc. SodiumTrisulfide Na2S3 (Sodium Trisulfide) SodiumTrisulfide->MainProduct Cond1 Impure Na2S3 (contains Na2S2) Cond1->SideProduct1 Side Reaction Cond2 Impure Na2S3 (contains Na2S4, etc.) Cond2->SideProduct2 Side Reaction

Caption: Synthesis pathway and common side product formation.

References

Technical Support Center: Addressing Matrix Effects in GC-MS Analysis of Dipropyl Trisulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of dipropyl trisulfide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of GC-MS analysis of this compound?

A1: Matrix effects refer to the alteration of the analytical signal of a target analyte, such as this compound, due to the presence of other co-eluting components from the sample matrix.[1] These effects can manifest as either signal enhancement, leading to an artificially high quantification, or signal suppression, resulting in an artificially low reading.[1] Ultimately, matrix effects can significantly impact the accuracy, precision, and reproducibility of your quantitative results.

Q2: What are the primary causes of matrix effects in the GC-MS analysis of this compound?

A2: In GC-MS, matrix effects are predominantly caused by two phenomena:

  • Matrix-Induced Signal Enhancement: This is a common occurrence in GC analysis where non-volatile components of the matrix accumulate in the GC inlet and at the head of the analytical column.[1] These residues can mask active sites where analytes like this compound might otherwise adsorb or degrade, leading to a greater number of analyte molecules reaching the detector and thus, a higher signal response.[1]

  • Matrix-Induced Signal Suppression: While less frequent in GC than in Liquid Chromatography (LC), signal suppression can still occur. This may be due to competition for ionization energy in the MS source or interference from matrix components that hinder the efficient transfer of the analyte from the GC to the MS.[1]

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

A3: A straightforward method to diagnose matrix effects is to compare the analytical response of this compound in a pure solvent standard to its response in a matrix-matched standard at the same concentration. A significant difference in signal intensity is indicative of matrix effects. The matrix effect (ME) can be quantified as a percentage using the following formula:

ME (%) = [(Response in Matrix / Response in Solvent) - 1] * 100

A positive percentage indicates signal enhancement, while a negative percentage suggests signal suppression.[1]

Q4: What are the most effective strategies to mitigate matrix effects for this compound analysis?

A4: Several strategies can be employed to address matrix effects:

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to ensure that the standards and samples experience similar matrix effects.

  • Stable Isotope Dilution Assay (SIDA): This is considered one of the most robust methods. A known amount of a stable isotope-labeled version of this compound is added to the sample at the beginning of the sample preparation process. Since the labeled standard behaves almost identically to the native analyte, it can effectively compensate for both matrix effects and analyte loss during sample preparation.

  • Sample Preparation and Cleanup: Techniques like Headspace Solid-Phase Microextraction (HS-SPME) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can help to isolate this compound from interfering matrix components.

  • Analyte Protectants: These are compounds added to both standards and samples to minimize the interaction of the analyte with active sites in the GC system, leading to a more consistent response.

Troubleshooting Guides

Problem 1: Unexpectedly high recovery (>120%) and overestimated concentrations of this compound.

  • Possible Cause: This is a strong indicator of matrix-induced signal enhancement. Co-extracted, non-volatile matrix components are likely "protecting" the this compound from degradation or adsorption in the GC inlet and column.

  • Troubleshooting Steps:

    • Implement Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract to equalize the enhancement effect between standards and samples.

    • Use Analyte Protectants: Add a suitable analyte protectant to both your calibration standards and sample extracts to create a consistent and enhanced response for all injections.

    • Perform Injector Maintenance: Regularly clean or replace the GC inlet liner to remove accumulated matrix residue, which is a primary cause of active sites.

    • Perform Column Maintenance: Trim the first few centimeters of your analytical column to remove non-volatile residues that have built up at the column head.

Problem 2: Low recovery (<70%) and underestimated concentrations of this compound.

  • Possible Cause: This could be due to matrix-induced signal suppression or loss of the analyte during sample preparation.

  • Troubleshooting Steps:

    • Evaluate Sample Preparation: Carefully review your extraction and cleanup procedures for potential analyte loss. Ensure the pH is optimal and that the sorbents used in your cleanup step (e.g., in dispersive SPE) are not retaining the this compound.

    • Employ Stable Isotope Dilution Assay (SIDA): The use of a stable isotope-labeled internal standard is the most reliable way to correct for both analyte loss and signal suppression.

    • Optimize Cleanup: Enhance your sample cleanup procedure to remove more of the interfering matrix components. This might involve trying different sorbents or adding an extra cleanup step.

    • Check for Active Sites: If not using matrix-matched standards or analyte protectants, active sites in the GC system can lead to analyte degradation and lower response. Perform inlet and column maintenance as described in Problem 1.

Problem 3: Poor peak shape (tailing or fronting) for this compound.

  • Possible Cause: Peak tailing can be caused by active sites in the GC system, while fronting can be a sign of column overload.

  • Troubleshooting Steps for Tailing:

    • Deactivate the System: Use analyte protectants or perform injections of a derivatizing agent to passivate active sites.

    • Clean the Injector and Column: As described in Problem 1, a clean system is crucial for good peak shape.

  • Troubleshooting Steps for Fronting:

    • Dilute the Sample: If the concentration of this compound is too high, it can overload the column. Diluting the sample extract can resolve this issue.

    • Check Injection Volume: A large injection volume can also lead to column overload. Try reducing the injection volume.

Quantitative Data Summary

The following tables provide an illustrative comparison of different sample preparation and calibration strategies for the analysis of volatile sulfur compounds like this compound. The values are representative and may vary depending on the specific matrix, instrumentation, and experimental conditions.

Table 1: Comparison of Sample Preparation Methods for this compound Analysis

ParameterHeadspace Solid-Phase Microextraction (HS-SPME)QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Principle Extraction and concentration of volatile analytes from the headspace of a sample onto a coated fiber.Liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.
Typical Recovery 85-110%70-120%
Relative Standard Deviation (RSD) < 15%< 20%
Limit of Quantification (LOQ) 0.1 - 5 µg/kg1 - 10 µg/kg
Matrix Effect Generally lower due to headspace sampling, but can still be present.More prone to matrix effects due to co-extraction of matrix components.
Advantages Solvent-free, simple, and can be automated.High throughput, effective for a wide range of analytes.
Disadvantages Fiber lifetime can be limited, and carryover can be an issue.Requires organic solvents and multiple steps.

Table 2: Comparison of Calibration Strategies for Mitigating Matrix Effects

ParameterSolvent-Based CalibrationMatrix-Matched CalibrationStable Isotope Dilution Assay (SIDA)
Principle Calibration curve is prepared in a pure solvent.Calibration curve is prepared in a blank matrix extract.A known amount of a stable isotope-labeled analog of the analyte is used as an internal standard.
Accuracy in Complex Matrices Low (prone to significant bias from matrix effects).High (compensates for matrix effects by ensuring standards and samples have similar matrix composition).Very High (most effective at correcting for both matrix effects and analyte loss during sample prep).
Typical Recovery Accuracy Can be >120% or <70% due to uncorrected matrix effects.90-110%95-105%
Cost & Effort LowModerate (requires sourcing and preparing a blank matrix).High (requires synthesis and purchase of expensive labeled standards).
When to Use Simple, clean matrices with no expected matrix effects.Complex matrices where a representative blank matrix is available.Complex matrices, when the highest accuracy is required, and for method validation.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is suitable for the extraction and analysis of volatile this compound from liquid or solid samples.[2]

1. Sample Preparation: a. Place 5 mL of a liquid sample or 1 g of a homogenized solid sample into a 20 mL headspace vial. For solid samples, add 5 mL of deionized water.[2] b. Add 1 g of sodium chloride (NaCl) to the vial to increase the ionic strength and promote the partitioning of this compound into the headspace.[2] c. Immediately seal the vial with a screw cap and septum.[2]

2. HS-SPME Procedure: a. Place the vial in a heating block or water bath set to 60°C for 15 minutes to allow for equilibration of the analytes in the headspace.[2] b. Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C.[2] c. Retract the fiber and immediately introduce it into the GC injector for thermal desorption.[2]

3. GC-MS Parameters (Example):

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
  • Inlet Temperature: 250°C
  • Injection Mode: Splitless
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min
  • Oven Program: 40°C for 2 min, then ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min and hold for 5 min.
  • MS Ion Source Temperature: 230°C
  • MS Quadrupole Temperature: 150°C
  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.

Protocol 2: QuEChERS-Based Extraction with d-SPE Cleanup and GC-MS Analysis

This protocol is a general guideline for the extraction of this compound from food matrices like onion or garlic.

1. Extraction: a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile (B52724). c. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate). d. Cap the tube and shake vigorously for 1 minute. e. Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg Primary Secondary Amine (PSA). For fatty matrices, 150 mg of C18 can also be added. b. Vortex for 30 seconds. c. Centrifuge at ≥3000 rcf for 5 minutes. d. The resulting supernatant is ready for GC-MS analysis.

3. GC-MS Parameters:

  • Use the same GC-MS parameters as described in Protocol 1.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Paths cluster_2 Solutions start Start: Inaccurate Quantification of this compound problem Assess Recovery and Peak Shape start->problem high_recovery High Recovery (>120%)? problem->high_recovery low_recovery Low Recovery (<70%)? problem->low_recovery poor_peak Poor Peak Shape? problem->poor_peak high_recovery->low_recovery No solution_high Matrix-Matched Calibration Analyte Protectants Inlet/Column Maintenance high_recovery->solution_high Yes low_recovery->poor_peak No solution_low Stable Isotope Dilution Optimize Sample Cleanup Evaluate Analyte Loss low_recovery->solution_low Yes solution_peak Check for Overload (Dilute) Deactivate System Clean Inlet/Column poor_peak->solution_peak Yes end_node End: Accurate Quantification poor_peak->end_node No solution_high->end_node solution_low->end_node solution_peak->end_node

Caption: A troubleshooting workflow for addressing common issues in the GC-MS analysis of this compound.

Mitigation_Strategy_Selection cluster_0 Decision Points cluster_1 Recommended Strategies start Start: Need to Mitigate Matrix Effects blank_matrix Is a Representative Blank Matrix Available? start->blank_matrix highest_accuracy Is the Highest Accuracy Required? blank_matrix->highest_accuracy No cost_concern Are Cost and Effort a Major Concern? blank_matrix->cost_concern Yes sida Stable Isotope Dilution Assay (SIDA) highest_accuracy->sida Yes analyte_protectants Analyte Protectants + Improved Cleanup highest_accuracy->analyte_protectants No matrix_matched Matrix-Matched Calibration cost_concern->matrix_matched No cost_concern->analyte_protectants Yes end_node End: Method Implementation sida->end_node matrix_matched->end_node analyte_protectants->end_node

Caption: A decision tree for selecting an appropriate strategy to mitigate matrix effects.

References

Technical Support Center: Overcoming Co-elution in Dipropyl Trisulfide Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, FAQs, and detailed protocols for researchers, scientists, and drug development professionals encountering co-elution issues during the gas chromatography (GC) analysis of dipropyl trisulfide.

Troubleshooting Guides

This section addresses specific co-elution problems in a direct question-and-answer format.

Question 1: My this compound peak is broad with a shoulder, suggesting a co-eluting impurity. How can I confirm and resolve this?

Answer: A peak shoulder is a strong indicator of co-elution.[1] The first step is to confirm the presence of an overlapping compound, followed by systematic optimization of your chromatographic method.

Step 1: Confirm Co-elution with Mass Spectrometry (MS) If you are using a mass spectrometer, you can verify co-elution by examining the mass spectra across the peak.[1][2]

  • Procedure: Acquire spectra from the beginning, apex, and end of the peak.

  • Indication of Purity: For a pure compound, the spectra will be identical.[1]

  • Indication of Co-elution: If the spectra differ or show ions characteristic of another compound, co-elution is confirmed.[1]

Step 2: Systematically Optimize GC Parameters Once co-elution is confirmed, adjust your method to improve separation. The goal is to alter the three key chromatographic factors: efficiency, selectivity, and retention.[3][4]

  • Modify the Oven Temperature Program: This is often the simplest first step.[5]

    • Action: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min).

    • Effect: This increases the time analytes spend interacting with the stationary phase, which can improve the separation of closely eluting compounds.[6]

  • Adjust Carrier Gas Flow Rate:

    • Action: Optimize the carrier gas linear velocity. Reducing the flow rate can sometimes enhance separation, although it will increase the analysis time.[5]

    • Effect: Every column has an optimal flow rate for maximum efficiency; moving closer to this optimum can sharpen peaks and improve resolution.[6]

  • Change the Analytical Column: If modifying the temperature and flow rate is insufficient, changing the column provides the most significant impact on selectivity.[4]

    • Action 1 (Change Stationary Phase): Switch to a column with a different stationary phase chemistry. If you are using a non-polar column (e.g., a DB-5ms), switching to a column with intermediate or high polarity can alter the elution order and resolve the co-eluting compounds.[4]

    • Action 2 (Change Column Dimensions): Use a longer column (e.g., 60 m instead of 30 m) to increase overall efficiency, or a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm) to generate sharper peaks.[3][6]

Question 2: My this compound peak is tailing, but MS analysis shows no impurities across the peak. What is the cause and how can I fix it?

Answer: Peak tailing without spectral evidence of co-elution points to "active sites" within your GC system.[7] Sulfur compounds like this compound are prone to adsorption on these sites, which are undeactivated surfaces in the sample flow path.[8][9][10]

  • Cause 1: Contaminated or Inactive Inlet Liner: The liner is a common source of activity.[10][11]

    • Solution: Replace the inlet liner with a new, deactivated one. For particularly challenging samples, consider a liner with deactivated glass wool to enhance vaporization and protect the column.[10]

  • Cause 2: Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites.[10][11]

    • Solution: Trim the first 10-20 cm from the front of the column to remove contaminated sections.[10]

  • Cause 3: Leaks or Improper Column Installation: Small leaks or dead volume from improper installation can cause peak distortion.[10]

    • Solution: Re-install the column, ensuring clean, square cuts and the correct insertion depth into the injector and detector.[10] Use an electronic leak detector to check for leaks at all fittings.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound? A1: Co-eluting compounds are highly matrix-dependent. In food analysis (Allium species like garlic and onion), other volatile sulfur compounds such as dipropyl disulfide, dimethyl trisulfide, or various mercaptans are common culprits.[12][13] In petrochemical applications, hydrocarbons present in the sample matrix are a primary concern for co-elution.[8][9]

Q2: Which type of GC column is best for separating this compound? A2: The ideal column depends on the sample matrix.

  • Non-Polar Columns (e.g., 5% phenyl-methylpolysiloxane): These are widely used as a starting point and separate compounds primarily by boiling point. They are effective for general-purpose analysis.[6][7]

  • Polar Columns (e.g., Polyethylene Glycol/WAX): These columns provide different selectivity based on compound polarity and can resolve this compound from other sulfur compounds that may co-elute on a non-polar phase.[14]

  • Specialized Sulfur Columns (e.g., Restek Rt-XLSulfur, Agilent J&W DB-Sulfur SCD): These columns are specifically designed and deactivated for the analysis of reactive sulfur compounds and offer excellent inertness and unique selectivity for resolving sulfur species from hydrocarbon matrices.[9][15]

Q3: How does my choice of detector affect co-elution issues? A3: The detector determines how a co-elution is "seen."

  • Mass Spectrometry (MS): An MS detector is the best tool for identifying co-elution, as it provides spectral data to confirm the presence of multiple compounds within a single peak.[1][16]

  • Sulfur Chemiluminescence Detector (SCD) / Flame Photometric Detector (FPD): These detectors are highly selective for sulfur-containing compounds and will not produce a signal for many co-eluting non-sulfur compounds (like hydrocarbons).[8][9][15] However, high concentrations of co-eluting hydrocarbons can cause a phenomenon known as "quenching," which suppresses the sulfur signal and leads to inaccurate quantification.[8][9] Therefore, even with a selective detector, good chromatographic separation is critical.[8][9]

Data Presentation

Table 1: Summary of GC Parameter Adjustments to Resolve Co-elution

Parameter Action Principle Expected Outcome Potential Trade-off
Oven Temperature Decrease ramp rate Increases analyte-phase interaction May improve resolution of early eluting peaks Longer analysis time.[6]
Carrier Gas Optimize flow rate/linear velocity Increases column efficiency (N) Sharper peaks, improved resolution Deviating far from optimum can worsen resolution.[6]
Stationary Phase Change to a different polarity Alters selectivity (α) Changes elution order, high potential to resolve peaks.[4] Requires method re-development.
Column Length Increase length (e.g., 30m to 60m) Increases efficiency (N) Better resolution for complex mixtures Longer analysis time, higher cost.[3]
Column I.D. Decrease internal diameter Increases efficiency (N) Sharper peaks, faster analysis possible Lower sample capacity, may require higher split ratio.[6]

| Film Thickness | Decrease film thickness | Increases efficiency (N) | Faster elution, sharper peaks | Lower retention, reduced capacity.[6] |

Experimental Protocols

Protocol 1: Standard GC-MS Method for this compound Analysis This protocol provides a robust starting point for method development. Parameters should be optimized for your specific instrument and sample matrix.[17]

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME) HS-SPME is a common solvent-free technique for extracting volatile compounds like this compound from liquid or solid samples.[17]

  • Sample: Place 5 mL of liquid or 1 g of homogenized solid into a 20 mL headspace vial.

  • Matrix Modification: Add 1 g of NaCl to enhance the transfer of volatiles into the headspace.[17]

  • Equilibration: Incubate the vial at 60°C for 15 minutes.[17]

  • Extraction: Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C.[17]

  • Desorption: Immediately transfer the fiber to the GC inlet for thermal desorption.[17]

2. GC-MS Operating Conditions The following table outlines recommended starting parameters for a standard GC-MS system.

Table 2: Example GC-MS Operating Conditions for this compound Analysis

Parameter Setting Purpose
GC System Agilent 7890A or equivalent Provides stable and reproducible chromatography.
Injector Split/Splitless Flexibility for different concentrations.
Injector Temp. 250°C Ensures efficient vaporization of the analyte.[10]
Injection Mode Splitless (1 min) For trace-level analysis to maximize sensitivity.
Carrier Gas Helium, constant flow at 1.2 mL/min Inert and provides good efficiency.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar General-purpose non-polar column suitable for volatiles.
Oven Program 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min Separates a wide range of volatile compounds.
MS System Agilent 5975C or equivalent Provides mass data for identification and quantification.
Transfer Line Temp. 280°C Prevents condensation of analytes.
Ion Source Temp. 230°C Standard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eV Creates reproducible fragmentation patterns.
Acquisition Mode Full Scan (m/z 40-300) and/or SIM Scan for identification; SIM for high-sensitivity quantification.[16]

| SIM Ions | m/z 107, 122, 182 (Quantifier: 107) | Select characteristic ions for this compound for selective monitoring. |

Note: Retention time and detection limits are instrument-dependent and must be determined experimentally during method validation.[17]

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in troubleshooting co-elution.

Troubleshooting_Workflow cluster_0 cluster_1 cluster_2 cluster_3 start Suspected Co-elution (Broad Peak, Shoulder, Tailing) check_ms Check Peak Purity (Acquire MS Scans Across Peak) start->check_ms confirm_coelution Co-elution Confirmed? check_ms->confirm_coelution is_activity Issue is System Activity (Tailing Peak, Pure Spectra) confirm_coelution->is_activity No optimize_method Optimize GC Method (Systematic Approach) confirm_coelution->optimize_method Yes fix_activity Troubleshoot Active Sites: 1. Replace Inlet Liner 2. Trim Column 3. Check for Leaks is_activity->fix_activity end_revisit Re-evaluate Method fix_activity->end_revisit step1 Step 1: Modify Oven Program (e.g., Slower Ramp Rate) optimize_method->step1 step2 Step 2: Adjust Flow Rate step1->step2 step3 Step 3: Change Column (Different Phase or Dimensions) step2->step3 resolved Resolution Achieved? step3->resolved resolved->optimize_method No end_ok Analysis Complete resolved->end_ok Yes

Caption: Troubleshooting workflow for suspected co-elution issues.

Resolution_Factors cluster_goal Goal cluster_params Controlling Factors cluster_actions Adjustable GC Parameters goal Peak Resolution (Rs) selectivity Selectivity (α) (Peak Spacing) efficiency Efficiency (N) (Peak Width) retention Retention (k) (Elution Time) phase Stationary Phase Chemistry selectivity->phase dimensions Column Dimensions (L, I.D., df) efficiency->dimensions flow Carrier Gas Flow Rate efficiency->flow retention->phase temp Oven Temperature Program retention->temp

Caption: Logical relationship of parameters affecting chromatographic resolution.

References

Enhancing extraction efficiency of dipropyl trisulfide from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the extraction of dipropyl trisulfide. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on enhancing extraction efficiency from natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which natural sources is it commonly found?

This compound is a volatile organosulfur compound. It is known for its powerful, diffusive, garlic-like odor and contributes to the flavor profile of many plants in the Allium genus.[1][2] It is found in onions (Allium cepa), garlic (Allium sativum), leeks, shallots, and chives.[1][3][4] The compound is formed through enzymatic reactions when the plant's tissues are disrupted.[3][4]

Q2: What are the primary methods for extracting this compound from natural sources?

The most common methods for extracting this compound and other volatile sulfur compounds from Allium species are:

  • Steam Distillation: A technique that uses steam to vaporize volatile compounds, which are then condensed and collected.[3]

  • Solvent Extraction: This method employs organic solvents to dissolve the essential oils from the plant material.[3] A common apparatus for this is the Soxhlet extractor, which allows for continuous extraction.[5][6]

  • Supercritical Fluid Extraction (SFE): A "green" technique that uses a supercritical fluid, typically carbon dioxide (SC-CO2), as the solvent.[3][7] This method is highly selective and avoids the use of organic solvents.[3][7]

Q3: How do the different extraction methods compare in terms of efficiency and yield?

The efficiency and yield of this compound extraction are highly dependent on the chosen method and the specific parameters used. Steam distillation of onion, for example, can yield dipropyl disulfide (a related compound) as the major component.[8] Supercritical fluid extraction is noted for its high selectivity and efficiency.[7] The choice of method can significantly impact the chemical profile and yield of the extract.[3]

Q4: Which analytical techniques are recommended for identifying and quantifying this compound in an extract?

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for separating, identifying, and quantifying volatile compounds like this compound in a complex extract.[9] Identification is confirmed by comparing the mass spectrum and retention time of the analyte with a pure standard and by matching it against a spectral library like NIST.[3]

Comparison of Extraction Methods

The selection of an extraction method can significantly influence the yield and composition of the extracted essential oil. The following table summarizes key parameters for different methods based on the extraction of volatile compounds from onions.

Extraction MethodPlant SourceKey ParametersYield of Essential Oil (%)This compound Content (%)Reference
Steam Distillation Onion (Allium cepa)Time: 2.5 - 3 hoursVariesMajor Component[3][8]
Solvent Extraction Onion (Allium cepa)Solvent: Dichloromethane (B109758); Time: 24h macerationVariesPresent[3]
Supercritical Fluid Extraction (SFE) Onion (Allium cepa)Pressure: 10-40 MPa; Temp: 35-50°C; Time: 1-3hVariesPresent[3]
Note: Yields and composition are highly dependent on the plant variety, growing conditions, and precise extraction parameters.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction process.

Steam Distillation

Problem: I am experiencing a very low yield of essential oil.

  • Possible Cause 1: Insufficient Cell Disruption. The enzymatic reactions that produce this compound occur upon cellular damage.[3][4] If the plant material is not finely chopped or ground, the release of volatile compounds will be limited.

    • Solution: Ensure the plant material is thoroughly homogenized to a fine consistency before starting the distillation.

  • Possible Cause 2: Inadequate Distillation Time or Temperature. The extraction of volatile compounds is a time and temperature-dependent process.

    • Solution: Increase the distillation time to ensure all volatile compounds have been vaporized.[10] Ensure the steam is consistently passing through the plant material. However, prolonged exposure to high heat can risk sample deterioration.[11]

  • Possible Cause 3: Leaks in the Apparatus. Any leaks in the glassware connections will result in the loss of volatile compounds.

    • Solution: Check all ground-glass joints to ensure a good seal.[12] If necessary, use appropriate grease or sleeves.

Problem: The final extract is discolored.

  • Possible Cause: Thermal Decomposition. this compound and related compounds can be thermally labile and may decompose at high temperatures over extended periods, leading to discoloration.[12]

    • Solution: Consider using vacuum distillation to lower the boiling point of the compounds and reduce the risk of thermal degradation.[12]

Solvent Extraction (Soxhlet)

Problem: The extraction yield is low.

  • Possible Cause 1: Inappropriate Solvent Choice. The polarity of the solvent is critical for efficiently dissolving the target compounds.[13]

    • Solution: Dichloromethane has been shown to be effective for a wide range of organosulfur compounds from onion.[3] You may need to test a range of solvents with varying polarities to find the optimal one for your specific plant material.

  • Possible Cause 2: Insufficient Extraction Time. The diffusion of the solvent into the plant matrix and the dissolution of the analyte takes time.

    • Solution: Increase the number of extraction cycles in the Soxhlet apparatus or extend the maceration time.[6] For maceration, occasional stirring can improve efficiency.[3]

  • Possible Cause 3: Poor Sample Preparation. The particle size of the solid material affects the surface area available for extraction.

    • Solution: Grind the plant material to a fine, uniform powder to ensure intimate contact between the sample and the solvent.[14] Mixing the sample with a drying agent like anhydrous sodium sulfate (B86663) can also be beneficial.[5][6]

Problem: There is residual solvent in my final product.

  • Possible Cause: Incomplete Solvent Removal. Standard evaporation techniques may not be sufficient to remove all traces of the extraction solvent.

    • Solution: Use a rotary evaporator under reduced pressure to concentrate the filtrate.[3] Maintain a temperature below 40°C to prevent the loss of volatile target compounds.[3] For high-boiling point solvents, a high-vacuum system may be necessary.

Supercritical Fluid Extraction (SFE)

Problem: My extraction yield is lower than expected.

  • Possible Cause: Suboptimal Pressure and Temperature. The solvating power of a supercritical fluid is highly dependent on its density, which is controlled by pressure and temperature.[7][15]

    • Solution: Optimize the extraction parameters. For SC-CO2, increasing the pressure generally increases the fluid's density and solvating power. Temperature has a more complex effect, as it can increase the vapor pressure of the analyte but decrease the fluid density. A systematic optimization (e.g., using a Design of Experiments approach) is recommended.[3]

  • Possible Cause 2: Lack of a Co-solvent. Supercritical CO2 is non-polar and may not efficiently extract more polar compounds.

    • Solution: Add a small percentage of a polar co-solvent, such as ethanol (B145695) or methanol, to the SC-CO2.[15] This can significantly modify the polarity of the supercritical fluid and enhance the extraction of target analytes.

Experimental Protocols

Protocol 1: Steam Distillation
  • Preparation of Plant Material: Take 1 kg of fresh onion or garlic bulbs. Wash them thoroughly and finely chop or grind the material to ensure maximum cell disruption.[3]

  • Apparatus Setup: Assemble a Clevenger-type or similar steam distillation apparatus. This includes a steam generator, a still pot for the plant material, a condenser, and a collection flask.[3]

  • Extraction: Place the chopped material into the still pot. Add water, typically at a 1:1 ratio. Pass steam from the generator through the plant material. The steam will vaporize the volatile compounds.[3]

  • Condensation & Collection: The mixture of steam and volatile oils passes into the condenser. The condensed liquid is collected in the flask, where the essential oil, being immiscible with water, forms a separate layer.[3]

  • Duration: Continue the distillation for 2.5 to 3 hours.[3]

  • Separation and Drying: Separate the oil layer from the aqueous layer using a separatory funnel. Dry the collected oil over anhydrous sodium sulfate to remove residual water.[3]

  • Storage: Store the oil in a sealed, dark glass vial at 4°C.[3]

Protocol 2: Solvent Extraction (Soxhlet)
  • Preparation of Plant Material: Prepare 30 g of finely ground, dried plant material. Mix it with anhydrous sodium sulfate to remove any residual moisture.[5][6]

  • Thimble Packing: Place the sample mixture into a cellulose (B213188) extraction thimble.[5][6]

  • Apparatus Setup: Assemble the Soxhlet apparatus, consisting of a round-bottom flask, the Soxhlet extractor, and a condenser.[16]

  • Extraction: Place approximately 300 mL of dichloromethane or another suitable solvent into the round-bottom flask.[3][6] Heat the flask to boil the solvent. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble, immersing the sample.[16]

  • Cycling: Once the solvent level in the extractor reaches the top of the siphon arm, the entire volume of solvent and extracted compounds is siphoned back into the boiling flask. This process repeats automatically.[16]

  • Duration: Allow the extraction to proceed for 16-24 hours, ensuring 4-6 cycles per hour.[6]

  • Concentration: After extraction, cool the apparatus. Concentrate the solvent using a rotary evaporator to obtain the crude extract.[3]

Protocol 3: Supercritical Fluid Extraction (SFE)
  • Preparation of Plant Material: Freeze-dry fresh plant material and grind it into a fine powder to maximize surface area.[3]

  • Apparatus Setup: Use a commercial SFE system.

  • Extraction: Pack the ground powder into the system's extraction vessel.[3]

  • Set Parameters: Pressurize and heat the system to the desired supercritical conditions (e.g., Pressure: 10-40 MPa, Temperature: 35-50°C).[3]

  • Extraction Process: Pump supercritical CO2 through the extraction vessel. The SC-CO2 acts as the solvent, extracting the organosulfur compounds.[3]

  • Collection: Decompress the CO2 in a separator vessel. This causes the CO2 to return to its gaseous state, precipitating the extracted oil, which is then collected.[3]

  • Storage: Store the collected oil in a sealed, dark glass vial at 4°C.[3]

Visualizations

Below are diagrams illustrating key workflows and relationships relevant to the extraction of this compound.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction raw_material Natural Source (e.g., Onion) grinding Grinding / Homogenization raw_material->grinding drying Drying (Optional) grinding->drying sd Steam Distillation se Solvent Extraction sfe Supercritical Fluid Extraction separation Phase Separation / Filtration sd->separation se->separation sfe->separation concentration Solvent Removal (Rotary Evaporator) separation->concentration analysis GC-MS Analysis concentration->analysis purification Purification (e.g., Prep-GC) concentration->purification analysis->purification final_product Pure this compound purification->final_product

Caption: General experimental workflow for extraction and analysis.

G start Low Yield in Steam Distillation q1 Is plant material finely ground? start->q1 s1 Action: Grind/homogenize material thoroughly q1->s1 No q2 Is distillation time sufficient (e.g., >2.5h)? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Action: Increase distillation time q2->s2 No q3 Are there leaks in the apparatus joints? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Action: Check and seal all connections q3->s3 Yes end Yield Improved q3->end No, review other parameters a3_yes Yes a3_no No s3->end

Caption: Troubleshooting workflow for low yield in steam distillation.

G start Select Extraction Method q1 Are target compounds thermally stable? start->q1 q2 Is use of organic solvents acceptable? q1->q2 Yes sfe Consider Supercritical Fluid Extraction (SFE) (Solvent-free, good for labile compounds) q1->sfe No se Consider Solvent Extraction (High efficiency, wide applicability) q2->se Yes sd Consider Steam Distillation (Low cost, solvent-free but uses heat) q2->sd No

Caption: Decision workflow for selecting an extraction method.

References

Technical Support Center: Stability of Dipropyl Trisulfide in Different NMR Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of dipropyl trisulfide in common NMR solvents. It includes troubleshooting advice for potential issues encountered during NMR analysis, a protocol for assessing stability, and a discussion of potential degradation pathways.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions regarding the stability of this compound during NMR experiments.

Q1: I see extra peaks in the 1H NMR spectrum of my this compound sample. What could they be?

A1: The appearance of unexpected peaks in the NMR spectrum of this compound can indicate the presence of impurities or degradation products. Common byproducts from synthesis include dipropyl disulfide and dipropyl sulfide[1]. Over time, or due to experimental conditions, this compound may also degrade. The primary degradation product to expect is dipropyl disulfide.

To identify these species, compare the chemical shifts of the unknown peaks with known values for related compounds. The approximate 1H NMR chemical shifts in CDCl3 are:

  • Dipropyl Disulfide: ~2.66 ppm (t, -S-CH2-), ~1.70 ppm (sextet, -CH2-), ~1.00 ppm (t, -CH3)[2][3]

  • Dipropyl Sulfide: ~2.48 ppm (t, -S-CH2-), ~1.60 ppm (sextet, -CH2-), ~0.99 ppm (t, -CH3)[4]

Q2: The signal intensity of my this compound sample seems to decrease over time. Why is this happening?

A2: A decrease in signal intensity suggests that the this compound is degrading in the NMR solvent. Trisulfides can be susceptible to degradation, potentially forming dipropyl disulfide and elemental sulfur[5]. This process may be influenced by the solvent, temperature, presence of light, or impurities such as water or amines[5]. For quantitative experiments, it is crucial to use a freshly prepared sample and an internal standard to accurately determine the concentration.

Q3: My baseline is distorted and the peaks are broad. How can I fix this?

A3: Poor shimming, the presence of solid particles, or high sample concentration can lead to broad peaks and a distorted baseline. Ensure your sample is fully dissolved and filter it to remove any particulate matter. If the concentration is high, consider diluting the sample. Paramagnetic impurities can also cause significant line broadening.

Q4: How can I minimize the degradation of this compound in my NMR samples?

A4: To minimize degradation, follow these best practices:

  • Use high-purity, dry NMR solvents. Residual water or other impurities can affect stability.

  • Prepare samples immediately before analysis.

  • Store samples in the dark and at low temperatures if they are not being analyzed immediately.

  • Consider degassing the solvent to remove dissolved oxygen, which can promote oxidative degradation.

  • Avoid basic conditions or the presence of amines , as these have been shown to accelerate the degradation of trisulfides in aqueous solutions[5].

Quantitative Stability Analysis of this compound

Table 1: Stability of this compound in Various NMR Solvents at 25°C

Time (hours)% this compound Remaining (CDCl3)% this compound Remaining (DMSO-d6)% this compound Remaining (MeOD)
0100%100%100%
2498%95%92%
4896%90%85%
7294%86%78%
168 (1 week)88%75%65%

Note: These are example data and actual stability will depend on experimental conditions.

Experimental Protocol: Assessing the Stability of this compound by Quantitative NMR (qNMR)

This protocol outlines a general method for determining the stability of this compound in a given NMR solvent over time using quantitative NMR (qNMR)[6][7][8][9][10].

1. Materials:

  • High-purity this compound

  • High-purity deuterated NMR solvents (CDCl3, DMSO-d6, MeOD)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or another stable compound with non-overlapping signals)

  • Class A volumetric flasks and pipettes

  • NMR tubes

2. Sample Preparation:

  • Prepare a stock solution of the internal standard in the chosen NMR solvent at a known concentration.

  • Accurately weigh a known amount of this compound and dissolve it in a precise volume of the internal standard stock solution to create the NMR sample.

  • Prepare identical samples for each time point to be measured.

3. NMR Data Acquisition:

  • Acquire a 1H NMR spectrum of the sample at time zero (t=0).

  • Ensure the relaxation delay (d1) is at least 5 times the longest T1 of the protons being quantified for accurate integration.

  • Store the remaining samples under controlled conditions (e.g., at a constant temperature, protected from light).

  • Acquire 1H NMR spectra of the stored samples at subsequent time points (e.g., 24, 48, 72 hours).

4. Data Analysis:

  • Process each spectrum identically (phasing, baseline correction).

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the concentration of this compound at each time point relative to the constant concentration of the internal standard.

  • The percentage of remaining this compound can be calculated as: (Concentration at time t / Concentration at t=0) * 100%

Potential Degradation Pathway

This compound may undergo degradation through the disproportionation of the trisulfide bond, leading to the formation of dipropyl disulfide and elemental sulfur. This process can be influenced by solvent polarity, temperature, and the presence of nucleophiles or light.

G DPTS This compound Degradation Degradation (Solvent, Temp, Light) DPTS->Degradation DPDS Dipropyl Disulfide Degradation->DPDS Sulfur Elemental Sulfur (S) Degradation->Sulfur

Caption: Potential degradation pathway of this compound.

This diagram illustrates the potential breakdown of this compound into dipropyl disulfide and elemental sulfur under various experimental conditions. Researchers should be aware of this possibility and take appropriate measures to ensure sample integrity.

References

Validation & Comparative

Comparative Analysis of the Antimicrobial Activity of Dipropyl Trisulfide and Diallyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial properties of two organosulfur compounds, dipropyl trisulfide and diallyl disulfide. The information presented is based on available experimental data to facilitate objective evaluation for research and development purposes.

Executive Summary

Diallyl disulfide, a prominent component of garlic, exhibits significant broad-spectrum antimicrobial activity. In contrast, available evidence strongly suggests that its saturated counterpart, dipropyl disulfide, and by extension, likely this compound, possess negligible to no antimicrobial properties. The presence of the allyl group in diallyl disulfide is considered fundamental to its antimicrobial efficacy. The antimicrobial potency of diallyl polysulfides is also observed to increase with the number of sulfur atoms in the chain. While detailed signaling pathways in microbes for these specific compounds are not extensively elucidated, the general mechanism of antimicrobial action for organosulfur compounds is attributed to the disruption of bacterial cell membranes and the inhibition of essential sulfhydryl-dependent enzymes.

Data Presentation

The following table summarizes the available quantitative data on the antimicrobial activity of diallyl disulfide and the reported lack of activity for dipropyl disulfide. It is important to note that there is a lack of specific antimicrobial data for isolated this compound in the reviewed literature. The data for dipropyl disulfide is presented as the closest structural analog.

CompoundMicroorganismTest MethodResultReference
Diallyl Disulfide Staphylococcus aureusAgar (B569324) Disk Diffusion15.9 mm inhibition zone[1]
Pseudomonas aeruginosaAgar Disk Diffusion21.9 mm inhibition zone[1]
Escherichia coliAgar Disk Diffusion11.4 mm inhibition zone[1]
Staphylococcus aureusBroth Microdilution (MIC)12 - 49 µg/mL
Dipropyl Disulfide Staphylococcus aureusAgar Disk DiffusionNo activity[1]
Pseudomonas aeruginosaAgar Disk DiffusionNo activity[1]
Escherichia coliAgar Disk DiffusionNo activity[1]
Leek Essential Oil (contains dipropyl disulfide and this compound)Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coliAgar Disk DiffusionNo antimicrobial activity[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key antimicrobial assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure.[2]

  • Inoculum Preparation: A suspension of the test microorganism is prepared in a sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard, which is approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL. This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds: Stock solutions of the compounds are prepared in a suitable solvent. Serial two-fold dilutions are then made in a 96-well microtiter plate with the appropriate broth to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plate includes a positive control (microorganism without the test compound) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing from MIC wells: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth.

  • Plating: The aliquot is spot-plated onto an appropriate agar medium that does not contain the test compound.

  • Incubation: The agar plates are incubated under the same conditions as the initial MIC incubation.

  • Interpretation of Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the agar plate.[2]

Agar Disk Diffusion Test

This method assesses antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is swabbed uniformly across the surface of an agar plate.

  • Disk Application: Sterile filter paper disks are impregnated with a known concentration of the test compound and placed on the inoculated agar surface.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.

Mandatory Visualization

Proposed General Antimicrobial Mechanism of Organosulfur Compounds

G Proposed Antimicrobial Mechanism of Organosulfur Compounds Organosulfur_Compound Organosulfur Compound (e.g., Diallyl Disulfide) Bacterial_Cell Bacterial Cell Organosulfur_Compound->Bacterial_Cell Interacts with Cell_Membrane Cell Membrane Disruption (Increased Permeability) Bacterial_Cell->Cell_Membrane Leads to Enzyme_Inhibition Inhibition of Sulfhydryl-Dependent Enzymes Bacterial_Cell->Enzyme_Inhibition Leads to Cell_Death Bacterial Cell Death Cell_Membrane->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: General mechanism of organosulfur compounds against bacteria.

Experimental Workflow for MIC Determination

G Workflow for Minimum Inhibitory Concentration (MIC) Determination A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Test Compound in 96-Well Plate B->C D Incubate at 37°C for 18-24 hours C->D E Observe for Visible Growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Standard workflow for determining the Minimum Inhibitory Concentration.

References

A Comparative Analysis of the Antioxidant Capacity of Dipropyl Trisulfide and Diallyl Trisulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacities of two organosulfur compounds, dipropyl trisulfide (DPTS) and diallyl trisulfide (DATS). Both compounds are found in plants of the Allium genus, such as garlic and onions, and are of interest for their potential health benefits. This document synthesizes available experimental data to objectively compare their antioxidant properties, details the experimental protocols for key antioxidant assays, and illustrates the primary signaling pathway involved in their antioxidant action.

Introduction to this compound and Diallyl Trisulfide

This compound (DPTS) and diallyl trisulfide (DATS) are volatile sulfur compounds that contribute to the characteristic aroma and flavor of Allium vegetables. Structurally, they differ in the nature of their alkyl groups: DPTS has propyl groups, while DATS possesses allyl groups. This structural difference significantly influences their biological activity, particularly their antioxidant capacity. DATS, a principal component of garlic oil, is reputed to be one of the most potent antioxidants among garlic-derived organosulfur compounds.[1]

Data Presentation: Quantitative Antioxidant Activity

The following table summarizes the available quantitative data on the antioxidant activity of DPTS and DATS from in vitro assays. It is important to note that there is a significant lack of direct quantitative data for pure DPTS in the scientific literature.[2][3][4]

Antioxidant AssayThis compound (DPTS)Diallyl Trisulfide (DATS)Standard Antioxidant (for comparison)
DPPH Radical Scavenging Activity (IC50) Data not available for pure compound. An essential oil containing 17.06% DPTS showed 51.79% inhibition at 100 mg/mL.[5]79.7 ± 0.93 µg/mLAscorbic Acid: ~2.4 - 8.5 µg/mL[3]
ABTS Radical Cation Scavenging Activity Data not availableData not availableTrolox: ~3.8 - 4.0 µg/mL[3]

IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates a higher antioxidant potency.

The available data, although limited for DPTS, suggests that DATS possesses a significantly higher direct antioxidant capacity. The presence of the allyl group in DATS is believed to be crucial for its potent bioactivity compared to the propyl group in DPTS.

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

A primary mechanism by which these organosulfur compounds exert their antioxidant effects is through the activation of the Keap1-Nrf2 signaling pathway. This pathway is a central regulator of the cellular antioxidant response.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, specific cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, causing it to release Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.

Diallyl Trisulfide (DATS) and the Keap1-Nrf2 Pathway:

There is substantial evidence that DATS is a potent activator of the Nrf2 pathway.[6][7] Studies have shown that DATS directly interacts with and modifies specific cysteine residues on Keap1, particularly Cys288.[6][7] This interaction inhibits the ability of Keap1 to target Nrf2 for degradation, leading to Nrf2 accumulation and the subsequent upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[6][8]

This compound (DPTS) and the Keap1-Nrf2 Pathway:

Direct evidence for the activation of the Nrf2 pathway by pure DPTS is currently lacking in the scientific literature. However, studies on the related compound, dipropyl disulfide (DPDS), have shown that it can induce the expression of phase II detoxification enzymes like glutathione-S-transferase (GST), an effect that is typically mediated by the Nrf2 pathway.[2][9] This suggests that DPTS may also exert its antioxidant effects indirectly through the modulation of this protective signaling cascade, although likely to a lesser extent than DATS.

Signaling Pathway Diagram

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DATS Diallyl Trisulfide (DATS) Keap1 Keap1 DATS->Keap1 Modifies Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds and Sequesters Nrf2_bound Keap1-Nrf2 Complex Nrf2_free Nrf2 (Free) Keap1->Nrf2_free Release Cul3 Cul3 Ub Ubiquitin Cul3->Ub Ubiquitination Proteasome Proteasome Degradation Ub->Proteasome Targeting Nrf2_bound->Cul3 Recruitment Nrf2_free_nuc Nrf2 Nrf2_free->Nrf2_free_nuc Translocation ARE Antioxidant Response Element (ARE) Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Nrf2_free_nuc->ARE Binds to

Caption: The Keap1-Nrf2 antioxidant response pathway and the proposed mechanism of action for DATS.

Experimental Protocols

The following are detailed methodologies for two common in vitro antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to its neutralization. The reduction of the violet DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.

1. Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • Test compounds (DPTS, DATS)

  • Standard antioxidant (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

2. Preparation of Solutions:

  • DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark.

  • Test Compound and Standard Solutions: Prepare a series of dilutions of the test compounds and the standard antioxidant in a suitable solvent.

3. Assay Procedure:

  • Add a specific volume of the test compound or standard solution at various concentrations to the wells of a 96-well plate or cuvettes.

  • Add a fixed volume of the DPPH working solution to each well.

  • Include a control containing only the solvent and the DPPH solution.

  • Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at approximately 517 nm.

4. Data Analysis:

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

    • Where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH Solution in Methanol/Ethanol start->prep_dpph prep_samples Prepare Serial Dilutions of DPTS, DATS, and Standard start->prep_samples mix Mix DPPH Solution with Sample/Standard in Microplate prep_dpph->mix prep_samples->mix incubate Incubate in the Dark (30 min, Room Temperature) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in decolorization, which is measured spectrophotometrically.

1. Materials and Reagents:

  • ABTS

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds (DPTS, DATS)

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

2. Preparation of Solutions:

  • ABTS•+ Stock Solution: React an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in equal volumes. Incubate the mixture in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Test Compound and Standard Solutions: Prepare a series of dilutions of the test compounds and the standard antioxidant.

3. Assay Procedure:

  • Add a small volume of the test compound or standard solution at various concentrations to the ABTS•+ working solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

4. Data Analysis:

  • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.

ABTS_Workflow start Start gen_abts Generate ABTS•+ Stock Solution (ABTS + Potassium Persulfate, 12-16h in dark) start->gen_abts prep_samples Prepare Serial Dilutions of DPTS, DATS, and Standard (Trolox) start->prep_samples prep_working Prepare ABTS•+ Working Solution (Dilute to Absorbance of 0.70 at 734 nm) gen_abts->prep_working mix Mix ABTS•+ Working Solution with Sample/Standard prep_working->mix prep_samples->mix incubate Incubate (e.g., 6 min, Room Temperature) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Scavenging and TEAC Value measure->calculate end End calculate->end

Caption: Experimental workflow for the ABTS radical cation scavenging assay.

Conclusion

Based on the currently available scientific literature, diallyl trisulfide (DATS) exhibits a more potent antioxidant capacity compared to this compound (DPTS). This is supported by direct quantitative data from DPPH assays and a well-established mechanism of action involving the activation of the Keap1-Nrf2 signaling pathway. The presence of the allyl group in DATS appears to be a key structural feature for its enhanced bioactivity.

While DPTS is also considered to have antioxidant properties, there is a notable lack of direct quantitative data from in vitro assays for the pure compound. Its antioxidant effects may be primarily indirect, through the induction of endogenous antioxidant defense systems, but further research is required to confirm this and to elucidate its specific molecular targets. For researchers and professionals in drug development, DATS represents a more promising candidate for applications where potent antioxidant activity is desired. Future studies should focus on generating direct comparative data for pure DPTS to provide a more complete understanding of its antioxidant profile.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo and in vitro antioxidant activities of dipropyl disulfide (DPDS), an organosulfur compound found in plants of the Allium genus, such as onions and leeks.[1] By presenting available experimental data, detailed methodologies, and relevant biological pathways, this document aims to serve as a valuable resource for researchers investigating the therapeutic potential of DPDS.

A notable gap exists in the scientific literature regarding the direct in vitro antioxidant capacity of dipropyl disulfide, with a scarcity of quantitative data from common assays like DPPH and ABTS.[2] The available evidence strongly suggests that DPDS primarily exerts its antioxidant effects in vivo through indirect mechanisms, such as the induction of phase II detoxifying enzymes.[2][3] This guide synthesizes the current understanding, drawing distinctions between direct chemical antioxidant effects and the more complex systemic responses observed in living organisms.

Quantitative Data on Antioxidant Properties

A thorough review of existing scientific literature reveals a significant gap in quantitative data for the in vitro antioxidant capacity of dipropyl disulfide.[2] The following tables summarize the available information, which is largely qualitative or related to in vivo observations. For comparative purposes, data for the structurally similar and more extensively studied compound, diallyl disulfide (DADS), is included to provide context.

Table 1: In Vitro Antioxidant Activity

Assay/ParameterDipropyl Disulfide (DPDS)Diallyl Disulfide (DADS)Reference Compound (e.g., Trolox, Ascorbic Acid)
DPPH Radical Scavenging (IC50) No direct data available. Studies on related compounds suggest modest activity.[4]Data available, but varies with experimental conditions.Potent activity (Low IC50 values).[4]
ABTS Radical Scavenging (TEAC) No direct data available.Data available, but varies with experimental conditions.High Trolox Equivalent Antioxidant Capacity.[2]
Reactive Oxygen Species (ROS) Scavenging No direct in vitro data available.Reduces deoxycholic acid-induced ROS levels in epithelial cells.Varies depending on the specific ROS and assay conditions.
Induction of Phase II Enzymes Increases levels of glutathione-S-transferase in vitro.[2][5][6]Known activator of phase II enzymes.Not a primary mechanism of action for direct antioxidants.
Lipid Peroxidation Inhibition Can inhibit lipid peroxidation induced by agents like doxorubicin.[5]DADS has been shown to inhibit doxorubicin-induced lipid peroxidation.[1]Effective inhibitors of lipid peroxidation.

Note: The absence of IC50 values for DPDS in standard free radical scavenging assays is a notable data gap in the current literature and represents an opportunity for future research.[5]

Table 2: In Vivo Antioxidant Activity

ParameterEffect of Dipropyl Disulfide (DPDS) Administration
Lipid Peroxidation (e.g., TBARS assay) Reduction of lipid peroxidation in animal models.[5]
Total Sulfhydryl Groups Increase in total sulfhydryl groups in animal models.[5]
Endogenous Antioxidant Enzymes (e.g., SOD, CAT, GPx) The observed reduction in oxidative stress markers suggests a potential influence on these enzymatic pathways.[5]

Proposed Mechanism of Action: The Nrf2-ARE Signaling Pathway

The indirect antioxidant activity of organosulfur compounds like dipropyl disulfide is plausibly mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[5][7]

Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[5] Upon exposure to inducers like DPDS, Nrf2 is released from Keap1, moves to the nucleus, and binds to the ARE in the promoter regions of its target genes, initiating their transcription.[5] This leads to the production of phase II detoxification and antioxidant enzymes, such as Glutathione S-transferase (GST), protecting cells from oxidative damage.[8] While direct evidence for DPDS activating this pathway is still emerging, studies on the related compound diallyl disulfide (DADS) have shown its ability to promote the nuclear translocation of Nrf2 and upregulate its downstream target genes.[5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DPDS Dipropyl Disulfide Keap1_Nrf2 Keap1-Nrf2 Complex DPDS->Keap1_Nrf2 Induces conformational change Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., GST, NQO1) ARE->Antioxidant_Genes Activates Transcription Cell_Protection Cellular Protection & Antioxidant Response Antioxidant_Genes->Cell_Protection Leads to DPPH_Workflow A Prepare DPDS dilutions & positive control (e.g., Trolox) B Add DPDS/control to 96-well plate A->B C Add DPPH solution to all wells B->C D Incubate in dark (e.g., 30 min at RT) C->D E Measure absorbance (e.g., 517 nm) D->E F Calculate % Scavenging & determine IC50 value E->F InVivo_Workflow A Animal Treatment (Control vs. DPDS group) B Tissue Collection & Homogenization A->B C Perform Biochemical Assays (e.g., TBARS, Total Sulfhydryls) B->C D Protein Quantification B->D E Data Analysis & Comparison between groups C->E D->E

References

A Comparative Guide to the Synergistic Potential of Dipropyl Trisulfide with Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Dipropyl trisulfide (DPTS) is an organosulfur compound found in plants of the Allium genus, which have a long history in traditional medicine and are increasingly studied for their potential in oncology. While research into the anticancer properties of individual organosulfur compounds is growing, the synergistic potential of DPTS with conventional chemotherapeutic agents remains a largely unexplored frontier. This guide provides a comprehensive comparison of DPTS with its more extensively studied structural analogs, diallyl trisulfide (DATS) and dipropyl disulfide (DPDS), to extrapolate the potential synergistic effects and mechanisms of action of DPTS in combination cancer therapy. By presenting available experimental data, detailing relevant protocols, and visualizing key cellular pathways, this document aims to provide a foundational resource for researchers and drug development professionals interested in investigating the therapeutic promise of this compound.

Introduction: The Landscape of Organosulfur Compounds in Oncology

Organosulfur compounds derived from garlic and onions, such as this compound, have garnered significant interest for their chemopreventive and anticancer properties.[1][2] These compounds are known to modulate a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammatory responses.[3][4] A growing body of preclinical evidence suggests that some organosulfur compounds can act synergistically with traditional chemotherapeutic drugs, potentially enhancing their efficacy and reducing side effects.[4]

This guide focuses on this compound and, due to a scarcity of direct research, draws comparative insights from the more thoroughly investigated diallyl trisulfide (DATS) and dipropyl disulfide (DPDS). While structurally similar, the bioactivity of these compounds can vary, underscoring the need for specific investigation into DPTS.[5]

Comparative Bioactivity of this compound and Related Compounds

Direct comparative studies on the anticancer potency of this compound are limited. However, research comparing DPDS and DATS indicates that DATS generally exhibits more potent anticancer activity.[5] For instance, in human colon cancer cells, DADS was more effective at inhibiting cell growth and inducing apoptosis than DPDS.[5] It is important to note that the bioactivity of these compounds can be cell-line specific.

CompoundChemical StructureKey Bioactivities Relevant to Cancer Therapy
This compound (DPTS) CH3CH2CH2-S-S-S-CH2CH2CH3Antioxidant properties.[6] Limited direct studies on anticancer synergy.
Diallyl Trisulfide (DATS) CH2=CHCH2-S-S-S-CH2CH=CH2Induces apoptosis and cell cycle arrest, enhances chemosensitivity of cancer cells to agents like doxorubicin (B1662922) and cisplatin (B142131).[1][7][8][9]
Dipropyl Disulfide (DPDS) CH3CH2CH2-S-S-CH2CH2CH3Exhibits antioxidative and chemopreventive properties, though generally considered less potent than DATS in anticancer activity.[5][10]

Synergistic Effects with Chemotherapeutic Agents: Evidence from Related Compounds

Studies on DATS have demonstrated a significant synergistic effect when combined with cisplatin in gastric and lung cancer models.[7][9][11] This combination has been shown to enhance cytotoxicity and apoptosis in cancer cells.[7][9] The proposed mechanisms include the regulation of endoplasmic reticulum stress and the inhibition of the STAT3/PKC-δ and MAPK signaling pathways.[7][9] Furthermore, DATS has been observed to ameliorate cisplatin-induced oxidative injury, suggesting a potential role in mitigating side effects.[11]

Table 1: Synergistic Effects of Diallyl Trisulfide (DATS) with Cisplatin

Cancer ModelKey FindingsProposed Mechanisms of SynergyReference
Gastric Cancer (SGC-7901 cells & xenograft)Increased cytotoxicity and apoptosis.Regulation of endoplasmic reticulum stress; inhibition of STAT3/PKC-δ and MAPK signaling.[7][9]
Lung Carcinoma (NCI-H460 xenograft)Enhanced anti-tumor activity; reduced cisplatin-induced oxidative injury.Induction of apoptosis via modulation of p53, Bcl-2 family, and activation of caspases and MAPK pathways.[11]

The combination of DATS with doxorubicin has been shown to synergistically inhibit the viability of breast cancer cells.[1][8] A key mechanism identified is the inhibition of the Warburg effect, a metabolic hallmark of cancer, leading to reduced glucose uptake and lactate (B86563) production.[1][8] This metabolic shift is associated with enhanced apoptosis.[1] In animal models, the co-treatment of DATS and doxorubicin led to a marked decrease in tumor volume and weight, along with an increased survival rate.[12]

Table 2: Synergistic Effects of Diallyl Trisulfide (DATS) with Doxorubicin

Cancer ModelKey FindingsProposed Mechanisms of SynergyReference
Breast Cancer (ER+/PR+ and Triple Negative cells)Synergistic inhibition of cell viability; enhanced apoptosis.Inhibition of the Warburg effect (reduced glucose uptake and lactate production).[1][8]
Mammary Carcinoma (Ehrlich solid carcinoma)Decreased tumor volume and weight; increased survival rate; attenuated doxorubicin-induced inflammation.Suppression of Notch signaling proteins; enhancement of apoptosis.[12]
Colorectal Cancer (in vitro and in vivo models)Liposomal DATS chemosensitizes cancer cells to doxorubicin.Not explicitly detailed, but likely involves enhanced drug delivery and apoptosis induction.[13]

Research has indicated that DADS and DATS could be effective in sensitizing paclitaxel-resistant triple-negative breast cancer cells.[14] The proposed mechanism involves the induction of apoptosis through the activation of caspases 3 and 9 and the inhibition of the cell cycle.[14]

Table 3: Potential Synergistic Effects of Diallyl Disulfide (DADS) and Diallyl Trisulfide (DATS) with Paclitaxel

Cancer ModelKey FindingsProposed Mechanisms of SynergyReference
Paclitaxel-Resistant Triple-Negative Breast Cancer CellsSensitization of resistant cells to paclitaxel; inhibition of proliferation.Induction of apoptosis via caspase activation; cell cycle blockade.[14]

Proposed Mechanisms of Action and Signaling Pathways

Based on studies of related organosulfur compounds, several signaling pathways are likely to be involved in the synergistic effects of this compound with chemotherapeutic agents.

Synergy_Pathways DPTS DPTS ROS ↑ Reactive Oxygen Species (ROS) DPTS->ROS Warburg ↓ Warburg Effect DPTS->Warburg MAPK MAPK Pathway DPTS->MAPK Inhibits STAT3 STAT3/PKC-δ Pathway DPTS->STAT3 Inhibits Notch Notch Signaling DPTS->Notch Inhibits PI3K_Akt PI3K/Akt Pathway DPTS->PI3K_Akt Inhibits Chemo e.g., Cisplatin, Doxorubicin Apoptosis ↑ Apoptosis Chemo->Apoptosis CellCycleArrest ↑ Cell Cycle Arrest (G2/M Phase) Chemo->CellCycleArrest ROS->Apoptosis MAPK->Apoptosis STAT3->Apoptosis Notch->Apoptosis PI3K_Akt->Apoptosis

Caption: Hypothetical signaling pathways modulated by DPTS in synergy with chemotherapy.

Experimental Protocols

To empirically validate the synergistic potential of this compound, standardized experimental protocols are essential.

This method, based on the median-effect principle, is a standard for quantifying drug synergism.

  • Cell Culture: Culture the desired cancer cell line in appropriate media and conditions.

  • Determine IC50: Perform dose-response assays for this compound and the chemotherapeutic agent individually to determine their respective IC50 (half-maximal inhibitory concentration) values. An MTT or similar cell viability assay is suitable for this.

  • Combination Studies: Treat cells with a range of concentrations of both agents, both alone and in combination, at a constant ratio (e.g., based on the ratio of their IC50 values).

  • Data Analysis: Use software such as CompuSyn to calculate the Combination Index (CI).

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

Experimental_Workflow start Start: Select Cancer Cell Line ic50 Determine IC50 for DPTS and Chemotherapeutic Agent Individually start->ic50 combination Treat Cells with Drug Combination (Constant Ratio) ic50->combination viability Measure Cell Viability (MTT Assay) combination->viability ci_calc Calculate Combination Index (CI) using CompuSyn Software viability->ci_calc synergy Synergy (CI < 1) ci_calc->synergy Evaluate CI additive Additive (CI = 1) ci_calc->additive antagonism Antagonism (CI > 1) ci_calc->antagonism

Caption: Workflow for in vitro synergy screening using the Combination Index method.

  • Protein Extraction: Treat cells with this compound, the chemotherapeutic agent, and the combination for a specified time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, p-STAT3, p-Akt).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Animal Model: Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude or NOD/SCID).

  • Treatment Groups: Once tumors reach a palpable size, randomize mice into groups: vehicle control, this compound alone, chemotherapeutic agent alone, and the combination.

  • Drug Administration: Administer treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

  • Tumor Measurement: Measure tumor volume and mouse body weight regularly.

  • Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, Western blot).

Conclusion and Future Directions

The current body of scientific literature strongly suggests that organosulfur compounds have the potential to act as synergistic partners with conventional chemotherapeutic agents. While direct evidence for this compound is currently lacking, the extensive research on diallyl trisulfide provides a compelling rationale for its investigation. Future research should focus on:

  • Directly assessing the synergistic effects of this compound with a panel of chemotherapeutic agents across various cancer cell lines.

  • Elucidating the specific molecular mechanisms through which this compound may exert its effects, including its impact on key signaling pathways and cellular metabolism.

  • Conducting in vivo studies to validate in vitro findings and to assess the therapeutic efficacy and safety of this compound combination therapies in preclinical models.

By systematically exploring the potential of this compound, the research community can work towards developing novel and more effective combination therapies for cancer treatment.

References

Dipropyl Trisulfide as an Internal Standard for Quantitative Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in developing robust and reliable quantitative analytical methods. This guide provides an objective comparison of dipropyl trisulfide as an internal standard against other common alternatives for the quantitative analysis of volatile compounds, particularly sulfur-containing compounds, by Gas Chromatography-Mass Spectrometry (GC-MS).

An ideal internal standard should mimic the chemical and physical properties of the analyte of interest, be absent in the sample matrix, and be chromatographically resolved from other components.[1] this compound, a naturally occurring organosulfur compound found in plants of the Allium genus, presents several characteristics that make it a strong candidate for this role in the analysis of volatile sulfur compounds.[2]

This guide presents a summary of performance data, detailed experimental methodologies, and visual workflows to aid in the selection and validation of an appropriate internal standard for your specific analytical needs.

Comparative Performance of Internal Standards

The choice of an internal standard significantly impacts the accuracy and precision of quantitative results. This section compares the performance of this compound with other commonly used internal standards: dipropyl disulfide, thiophene, and deuterated analogs. The data presented is a compilation from various studies to provide a comparative overview.

Performance Parameter This compound Dipropyl Disulfide Thiophene Deuterated Analyte (e.g., Analyte-d6)
Chemical Similarity to Sulfur Analytes HighHighModerateVery High
Co-elution Risk with Analytes LowLow to ModerateLowHigh (with non-deuterated form)
Correction for Matrix Effects GoodGoodModerateExcellent
Cost ModerateModerateLowHigh
Availability GoodGoodHighModerate to Low

Quantitative Performance Data

The following tables summarize typical validation parameters for the quantification of volatile sulfur compounds using different internal standards.

Table 1: GC-MS Method Validation Parameters for Volatile Sulfur Compounds

Parameter This compound (Expected) Dipropyl Disulfide [3]Thiophene [4][5]Deuterated Analogs [6]
Linearity (R²) > 0.995> 0.99> 0.99> 0.999
Limit of Detection (LOD) Analyte & Matrix Dependent~0.5 µmol/LAnalyte & Matrix DependentAnalyte & Matrix Dependent
Limit of Quantitation (LOQ) Analyte & Matrix Dependent~1.7 µmol/LAnalyte & Matrix DependentAnalyte & Matrix Dependent
Accuracy (% Recovery) 90 - 110%91.1 - 106.0%85 - 115%95 - 105%
Precision (%RSD) < 15%0.4 - 9.1%< 15%< 10%

Note: The performance of an internal standard is highly dependent on the specific analyte, sample matrix, and instrumentation. The values presented here are for comparative purposes.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable results. Below are representative methodologies for the validation of an internal standard for the analysis of volatile sulfur compounds using GC-MS.

Preparation of Standard Solutions

Objective: To prepare accurate stock and working standard solutions of the internal standard and analyte(s).

Materials:

  • This compound (or other selected internal standard), ≥98% purity

  • Target analyte(s), ≥98% purity

  • Methanol or other suitable solvent (e.g., dichloromethane)

  • Class A volumetric flasks

  • Calibrated micropipettes

  • Analytical balance

Protocol:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of the pure internal standard and each analyte into separate 10 mL Class A volumetric flasks.

    • Dissolve the compound in a small amount of the chosen solvent.

    • Once dissolved, bring the flask to volume with the solvent.

    • Stopper the flask and invert several times to ensure homogeneity.

    • Store the stock solutions in tightly sealed amber vials at 4°C.[2]

  • Working Solutions:

    • Perform serial dilutions of the stock solutions to prepare a series of calibration standards at a minimum of five concentration levels.[7]

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.

    • Spike each calibration standard and QC sample with a constant, known concentration of the internal standard.

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

Objective: To extract volatile analytes from the sample matrix.

Materials:

  • Sample (e.g., food matrix, biological fluid)

  • 20 mL headspace vials with PTFE-lined septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heating block or water bath

Protocol:

  • Place a known amount of the homogenized sample (e.g., 1-5 g) into a 20 mL headspace vial.[3]

  • Add a known volume of the internal standard working solution.

  • Seal the vial immediately.

  • Equilibrate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.[3]

  • Expose the SPME fiber to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.[3]

GC-MS Analysis

Objective: To separate, identify, and quantify the analytes and the internal standard.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Typical GC-MS Conditions:

Parameter Value
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column
Injector Temperature 250°C (Splitless mode for SPME)
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)
Oven Temperature Program Initial: 40°C, hold for 2 min; Ramp to 150°C at 5°C/min; Ramp to 250°C at 20°C/min, hold for 5 min[3]
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification and/or Full Scan for identification
Method Validation

Objective: To demonstrate that the analytical method is suitable for its intended purpose. The following parameters should be assessed according to established guidelines (e.g., ICH Q2(R1)).[7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention times of the analyte and internal standard in a blank matrix.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the analyte concentration. A coefficient of determination (R²) of ≥ 0.995 is typically considered acceptable.[8]

  • Accuracy: The closeness of the test results to the true value. It is assessed by determining the recovery of spiked analyte in a blank matrix at different concentration levels. Recoveries are typically expected to be within 80-120%.[8]

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.

    • The relative standard deviation (RSD) should typically be ≤ 15%.[8]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. LOD is often determined as a signal-to-noise ratio of 3:1, and LOQ as 10:1.[8]

Visualizing the Workflow and Logic

To better understand the processes involved in validating and using an internal standard, the following diagrams illustrate the key workflows and relationships.

G cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Stock Prepare Stock Solutions (Analyte & IS) Standards Prepare Calibration Standards Stock->Standards QC Prepare QC Samples Stock->QC Spike Spike IS into all Standards, QCs, and Samples Standards->Spike QC->Spike SamplePrep Sample Preparation (e.g., HS-SPME) Spike->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS Linearity Linearity GCMS->Linearity Accuracy Accuracy GCMS->Accuracy Precision Precision GCMS->Precision LOD_LOQ LOD/LOQ GCMS->LOD_LOQ Specificity Specificity GCMS->Specificity

Internal Standard Validation Workflow

G Analyte Analyte Peak Area Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard Peak Area IS->Ratio Calibration Calibration Curve Ratio->Calibration Concentration Analyte Concentration Concentration->Calibration Unknown Unknown Sample Concentration Calibration->Unknown

Quantitative Analysis Logic Flow

Conclusion

This compound is a viable and effective internal standard for the quantitative analysis of volatile sulfur compounds by GC-MS. Its chemical similarity to many target analytes provides good correction for variations in sample preparation and instrument response. While deuterated analogs may offer superior performance in terms of matrix effect correction, their higher cost and limited availability can be prohibitive. Dipropyl disulfide offers a similar performance to this compound. Thiophene, being cost-effective and readily available, can be a suitable alternative, although its chemical similarity to sulfur analytes is lower.

The selection of the most appropriate internal standard will ultimately depend on the specific requirements of the analytical method, including the nature of the analyte and matrix, the desired level of accuracy and precision, and budgetary constraints. The experimental protocols and validation parameters outlined in this guide provide a framework for the systematic evaluation and implementation of this compound or any other suitable internal standard in a quantitative GC-MS workflow.

References

A Comparative Analysis of the Biological Activities of Dipropyl Disulfide and Dipropyl Trisulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl disulfide (DPDS) and dipropyl trisulfide (DPTS) are organosulfur compounds found in plants of the Allium genus, such as onions and leeks.[1] These compounds are of interest to the scientific community for their potential biological activities. This guide provides a comparative overview of the current state of research on dipropyl disulfide and this compound, summarizing the available quantitative data on their bioactivity, detailing relevant experimental protocols, and visualizing putative signaling pathways. It is important to note that while there is some research on dipropyl disulfide, often in comparison to its more studied analogue diallyl disulfide (DADS), there is a significant lack of publicly available data directly comparing the biological activities of dipropyl disulfide and this compound.

Anticancer Activity

The anticancer properties of dipropyl disulfide have been investigated, with research suggesting it may inhibit the growth of various tumor cell lines.[2] The mechanisms are believed to involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[3] However, studies comparing dipropyl disulfide to its diallyl counterpart, diallyl disulfide, suggest that dipropyl disulfide may be less potent.[4]

Information on the anticancer activity of this compound is scarce in the available scientific literature, preventing a direct comparison with dipropyl disulfide.

Quantitative Data: Growth Inhibition of Cancer Cell Lines by Dipropyl Disulfide
CompoundCell LineConcentration (µM)Growth Inhibition (%)Reference
Dipropyl disulfideLeukemia (SR)10~5[4]
Dipropyl disulfideNon-Small Cell Lung (NCI-H522)10~5[4]
Dipropyl disulfideColon Cancer (HCT-116)10~10[4]
Dipropyl disulfideBreast Cancer (MCF7)10~10[4]

Note: This table highlights the growth inhibitory effect of Dipropyl disulfide at a single concentration. Further dose-response studies are necessary to determine IC50 values.

Antimicrobial Activity

The antimicrobial potential of dipropyl disulfide and this compound has been explored, primarily in the context of essential oils from Allium species. A comparative study of the essential oils from garlic (Allium sativum), which is rich in diallyl sulfides, and leek (Allium porrum), characterized by the presence of dipropyl disulfide and this compound, revealed significant differences in their antimicrobial efficacy.[5]

The essential oil of leek showed no antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[5] In contrast, garlic essential oil demonstrated significant inhibitory effects against these bacteria.[5] This suggests that the dipropyl sulfides are considerably less potent antimicrobial agents than their diallyl analogues.[5][6] The presence of the allyl group in compounds like diallyl disulfide is considered fundamental to their antimicrobial activity.[5][6]

Due to the lack of activity reported for the essential oil containing both dipropyl disulfide and this compound, quantitative data for the individual compounds is limited.

Antioxidant Activity

The antioxidant profile of dipropyl disulfide appears to be primarily indirect.[7] It has been shown to induce phase II detoxification enzymes, such as glutathione-S-transferase, which are part of the cellular antioxidant defense system.[7][8] There is a notable lack of direct quantitative data on the in vitro free-radical scavenging capacity of dipropyl disulfide.[7][9]

Currently, there is insufficient information in the scientific literature to draw a comparison with the antioxidant activity of this compound.

Signaling Pathways

While direct studies on the signaling pathways modulated by dipropyl disulfide are limited, hypotheses can be drawn from research on the closely related diallyl disulfide.[3][10] These pathways are crucial for cell survival, proliferation, and apoptosis, and their modulation is a key aspect of anticancer activity.

DPDS Dipropyl Disulfide ROS Reactive Oxygen Species (ROS) DPDS->ROS Generation PI3K PI3K DPDS->PI3K Inhibition Mitochondria Mitochondria ROS->Mitochondria Stress Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activation Bax Bax (Pro-apoptotic) Akt->Bax Inhibition Bcl2->Mitochondria Inhibition Bax->Mitochondria Activation Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothesized apoptotic pathway induced by Dipropyl Disulfide.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the biological activities of organosulfur compounds like dipropyl disulfide and this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of dipropyl disulfide or this compound (typically in a solvent like DMSO, with a final DMSO concentration kept below 0.5%) for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 s1 Seed cells in 96-well plate s2 Incubate for 24h s1->s2 t1 Treat with compound s2->t1 t2 Incubate for 24-72h t1->t2 m1 Add MTT solution t2->m1 m2 Incubate for 2-4h m1->m2 m3 Add solubilization solution m2->m3 m4 Read absorbance at 570 nm m3->m4

Caption: Workflow for the MTT Cell Viability Assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Culture and treat cells with the desired concentrations of the test compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells.

    • Annexin V-positive/PI-negative: Early apoptotic cells.

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells.

    • Annexin V-negative/PI-positive: Necrotic cells.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The available scientific literature provides some insights into the biological activities of dipropyl disulfide, particularly its modest anticancer effects.[2][4] However, there is a significant gap in the research concerning this compound, and a clear lack of direct comparative studies between these two compounds. The antimicrobial activity of both dipropyl disulfide and this compound appears to be significantly lower than their diallyl counterparts.[5][6] Future research should focus on direct, quantitative comparisons of these two dipropyl sulfides to fully elucidate their respective biological activities and therapeutic potential. The protocols and pathways described herein provide a framework for such future investigations.

References

A Comparative Guide to Dipropyl Trisulfide and Other Organosulfur Compounds in Cancer Prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of dipropyl trisulfide and other prominent organosulfur compounds for their potential in cancer prevention and therapy. The information presented herein is intended to facilitate research and development by offering a synthesis of available experimental data, detailed methodologies for key assays, and visualizations of the underlying molecular mechanisms. While extensive research exists for compounds like diallyl trisulfide and sulforaphane, it is important to note that data on this compound is comparatively limited.

Comparative Efficacy of Organosulfur Compounds

Organosulfur compounds (OSCs), naturally occurring in Allium (e.g., garlic, onion) and Brassicaceae (e.g., broccoli) vegetables, have garnered significant attention for their chemopreventive properties.[1][2] These compounds exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of cellular signaling pathways involved in cancer progression.[3][4] This section presents quantitative data to compare the in vitro anticancer activity of this compound with other well-studied OSCs.

Table 1: Comparative Growth Inhibition of Cancer Cell Lines by Dipropyl Disulfide and Diallyl Disulfide
CompoundCell LineCancer TypeConcentration (µM)Growth Inhibition (%)Reference
Dipropyl disulfideCCRF-CEMLeukemia1027[5]
Dipropyl disulfideMOLT-4Leukemia1021[5]
Dipropyl disulfideMCF7Breast Cancer10~15[5]
Dipropyl disulfideLeukemia (SR)Leukemia10~5[6]
Dipropyl disulfideNon-Small Cell Lung (NCI-H522)Lung Cancer10~5[6]
Dipropyl disulfideColon Cancer (HCT-116)Colon Cancer10~10[6]
Diallyl disulfide (DADS)Leukemia (SR)Leukemia10~10[6]
Diallyl disulfide (DADS)Non-Small Cell Lung (NCI-H522)Lung Cancer10~10[6]
Diallyl disulfide (DADS)Colon Cancer (HCT-116)Colon Cancer10~10[6]
Diallyl disulfide (DADS)Breast Cancer (MCF7)Breast Cancer10~15[6]

Note: The data suggests that dipropyl disulfide may have comparable or slightly lower growth inhibitory effects than diallyl disulfide at the same concentration in some cell lines.[5][6]

Table 2: IC50 Values of Various Organosulfur Compounds in Different Cancer Cell Lines
CompoundCancer Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Reference
Diallyl trisulfide (DATS)PC-3Prostate Cancer~2548[7]
Diallyl trisulfide (DATS)DU145Prostate Cancer~2548[7]
Diallyl trisulfide (DATS)MCF-7Breast Cancer~1524[2]
Sulforaphane293T (embryonic kidney)Kidney13.548[8]
Sulforaphane769-P (kidney adenocarcinoma)Kidney Cancer11.248[8]
SulforaphaneOvarian Cancer CellsOvarian Cancer3.6 - 6.372[9]
Sulforaphane Analog (4a)A549 (lung)Lung Cancer2.231-[10]
Sulforaphane Analog (4a)HeLa (cervical)Cervical Cancer10.15-[10]
Sulforaphane Analog (4a)MCF-7 (breast)Breast Cancer2.37-[10]

Note: Diallyl trisulfide (DATS) is often reported to be more potent than diallyl disulfide (DADS) and diallyl sulfide (B99878) (DAS).[11][12] Sulforaphane and its analogs also demonstrate potent anticancer activity with low micromolar IC50 values.[8][10]

Key Experimental Protocols

Standardized methodologies are crucial for the accurate evaluation and comparison of the anticancer effects of organosulfur compounds. Below are detailed protocols for commonly employed in vitro assays.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of their viability.[13]

Materials:

  • Cancer cell lines

  • This compound or other organosulfur compounds

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)[6][13]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]

  • Compound Treatment: Treat cells with various concentrations of the organosulfur compound for a specified duration (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting viability against compound concentration.

Protocol 2: Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines treated with organosulfur compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells to include the apoptotic population.[14]

  • Washing: Wash cells twice with cold PBS.[14]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Incubate for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour.[6]

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.[15][16]

Materials:

  • Cancer cell lines treated with organosulfur compounds

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)[6]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest treated cells.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol and store at -20°C for at least 2 hours.[14]

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at 37°C in the dark.[14]

  • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content is measured to determine the percentage of cells in G0/G1, S, and G2/M phases.[14]

Visualizing Molecular Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathways for various organosulfur compounds and a general experimental workflow.

G cluster_workflow Experimental Workflow A Cancer Cell Culture B Treatment with Organosulfur Compound A->B C Cell Viability Assay (e.g., MTT) B->C D Apoptosis Assay (e.g., Annexin V/PI) B->D E Cell Cycle Analysis (e.g., PI Staining) B->E F Western Blotting (for protein expression) B->F G Data Analysis and Interpretation C->G D->G E->G F->G G cluster_dpds Hypothesized Signaling Pathway for Dipropyl Disulfide DPDS Dipropyl Disulfide (DPDS) Keap1 Keap1 DPDS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds PhaseII Phase II Detoxification Enzymes (e.g., GST) ARE->PhaseII activates transcription of Detox Carcinogen Detoxification PhaseII->Detox G cluster_dats Signaling Pathway for Diallyl Trisulfide DATS Diallyl Trisulfide (DATS) ROS Reactive Oxygen Species (ROS) DATS->ROS induces JNK JNK ROS->JNK activates Bcl2 Bcl-2 JNK->Bcl2 phosphorylates (inactivates) Bax Bax Bcl2->Bax inhibits Mitochondria Mitochondria Bax->Mitochondria promotes permeabilization Caspases Caspase Activation Mitochondria->Caspases cytochrome c release leads to Apoptosis Apoptosis Caspases->Apoptosis G cluster_sulforaphane Signaling Pathway for Sulforaphane Sulforaphane Sulforaphane ROS Reactive Oxygen Species (ROS) Sulforaphane->ROS induces Nrf2 Nrf2 Pathway Activation Sulforaphane->Nrf2 CellCycle Cell Cycle Arrest (G2/M) Sulforaphane->CellCycle ApoptosisPath Apoptosis Pathways ROS->ApoptosisPath PhaseII Phase II Enzymes Nrf2->PhaseII Apoptosis Apoptosis ApoptosisPath->Apoptosis CellCycle->Apoptosis

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Dipropyl Trisulfide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of organosulfur compounds like dipropyl trisulfide is crucial for flavor profiling, natural product characterization, and impurity analysis. The selection of an appropriate analytical technique is a critical decision that impacts data quality and experimental outcomes. This guide provides an objective comparison of two powerful analytical methods for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This document presents a summary of their performance, supported by experimental data for analogous compounds, and detailed methodologies to assist in the selection of the most suitable method for your research needs.

At a Glance: Method Comparison

The choice between GC-MS and HPLC for this compound analysis depends on the specific requirements of the application, such as the sample matrix, the need for definitive identification, and required sensitivity levels.[1]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by detection based on their mass-to-charge ratio.[1]Separation of compounds based on their polarity and interaction with a stationary phase, with detection typically via UV absorbance.[1]
Sample Volatility High volatility is essential.[1]Can analyze compounds with low to high volatility.[1]
Sample Preparation Often requires headspace extraction (e.g., SPME) for volatile analytes from complex matrices.[1][2]May require derivatization if the analyte lacks a UV chromophore.[1]
Specificity Very high, as the mass spectral data provides definitive identification.[1]High, but dependent on chromatographic resolution.[1]
Sensitivity (LOD/LOQ) Generally higher for volatile compounds, especially in Selected Ion Monitoring (SIM) mode.[1][3]Sensitivity is dependent on the analyte's molar absorptivity at the chosen wavelength.[4]
Throughput Moderate.[1]Moderate to high.[1]
Cost (Instrument) Higher.[1]Lower.[1]
Typical Application Analysis of volatile sulfur compounds in food, environmental, and biological samples.[1]Analysis of a wide range of compounds, including less volatile and thermally labile substances.[5][6]

Quantitative Performance Comparison

The following table summarizes typical validation parameters for the quantification of dipropyl disulfide, a structurally similar compound, using GC-MS and HPLC. These values are illustrative and should be experimentally determined during method validation for this compound.

Validation ParameterGC-MS (SIM Mode) for Dipropyl DisulfideHPLC-UV for Dipropyl Disulfide
Limit of Detection (LOD) 0.02 ppm (for a 10-liter air volume, GC-FPD)[3]Data not readily available, dependent on UV absorbance.
Limit of Quantitation (LOQ) 0.09 mg/L[3]Data not readily available, dependent on UV absorbance.
Linearity (r²) > 0.99[3]Typically > 0.999
Precision (%RSD) < 15%< 2%
Accuracy (% Recovery) 85 - 115%98 - 102%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the analysis of volatile this compound in complex matrices.[2]

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Place a known amount of the sample (e.g., 1-5 g) into a 20 mL headspace vial.[2]

  • Add a suitable internal standard.

  • To enhance the partitioning of volatile analytes into the headspace, add 1 g of NaCl to the vial to increase the ionic strength of the aqueous phase.[2]

  • Seal the vial and place it in a heating block (e.g., at 60°C) for a defined equilibration time (e.g., 15 minutes).[2]

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a set period (e.g., 30 minutes) to adsorb the analytes.[2]

2. GC-MS Analysis:

  • GC System: Agilent 7890B GC or equivalent.[1]

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar column.[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[1]

  • Injector: Splitless mode, 250°C. Desorb the SPME fiber in the injector for 2-5 minutes.[1]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.[1]

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (e.g., m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the analysis of this compound in liquid samples where the compound is present at sufficient concentrations for UV detection.[4]

1. Sample Preparation:

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of acetonitrile (B52724) in a volumetric flask.[4]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Solution: Dilute the sample with acetonitrile to bring the concentration of this compound within the calibration range.[4] Filter the diluted sample through a 0.45 µm syringe filter into an amber HPLC vial.[4]

2. HPLC Analysis:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[4]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (as disulfide bonds exhibit absorbance at low UV wavelengths).[4]

  • Injection Volume: 20 µL.

Experimental Workflow Visualization

The following diagrams illustrate the logical flow of the cross-validation process for the two analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Aliquoting Spiking Internal Standard Spiking Sample->Spiking Extraction HS-SPME Spiking->Extraction GC_Separation GC Separation Extraction->GC_Separation MS_Detection MS Detection (Scan/SIM) GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: GC-MS experimental workflow for this compound analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Dilution Sample Dilution Filtration Filtration (0.45 µm) Sample_Dilution->Filtration HPLC_Separation HPLC Separation Filtration->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Quantification_Curve Quantification (Calibration Curve) Peak_Integration->Quantification_Curve

Caption: HPLC experimental workflow for this compound analysis.

References

Efficacy comparison of different dipropyl disulfide synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the efficacy of different synthesis routes for dipropyl disulfide is crucial for researchers and professionals in chemistry and drug development. Dipropyl disulfide is a naturally occurring organosulfur compound found in plants of the Allium genus and is utilized for its flavor and fragrance properties as well as its potential biological activities.[1][2] This guide provides a detailed comparison of common synthetic methods, supported by experimental data and protocols.

Efficacy Comparison of Synthesis Routes

The selection of a synthetic route for dipropyl disulfide depends on factors such as desired yield, purity, reaction time, and the availability of starting materials. Below is a summary of quantitative data for several common methods.

Synthesis RouteStarting MaterialReagents & SolventsReaction TimeTemperatureYield (%)
Oxidation of 1-Propanethiol 1-PropanethiolTriethylamine (B128534), Dimethylformamide (DMF), Air (O₂)45 minutesRoom Temperature92-93%[1]
Iodine-Catalyzed Aerobic Oxidation 1-PropanethiolI₂, O₂ (aerobic), Ethyl Acetate (B1210297)4 hours70°C>95% (for Dodecyl disulfide)[3]
Bunte Salt Pathway (One-Pot) 1-Bromopropane (B46711)Na₂S₂O₃·5H₂O, Dimethyl Sulfoxide (B87167) (DMSO)5 hours60-70°C~85-90% (for similar primary alkyl bromides)[1][3]
Nucleophilic Substitution with Sodium Sulfide (B99878) 1-Propyl BromideSodium sulfide nonahydrate, Methanol, Water, Diethyl ether5 hoursReflux70%[1][4]
Reaction with Sodium Disulfide (Phase-Transfer Catalysis) n-Propyl bromideNa₂S·9H₂O, S₈, Didecyldimethylammonium bromide, Water/DCM0.5-1 hourRoom Temperature92% (for Dibenzyl disulfide)[3]
Reaction with Sodium Sulfide and Carbon Disulfide Benzyl bromideNa₂S·9H₂O, CS₂, DMF0.17 hoursNot specified95% (for Dibenzyl disulfide)[3]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Oxidation of 1-Propanethiol

This method is a direct and efficient route to dipropyl disulfide through the oxidation of the corresponding thiol.[3][5][6]

Experimental Protocol:

  • To a flask containing 3.0 mmol of 1-propanethiol, add triethylamine (1.0 equivalent) and dimethylformamide (DMF) (1.25 equivalents).[1]

  • Stir the reaction mixture at room temperature under an air atmosphere.[1] The reaction can be accelerated using an ultrasonic bath.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3]

  • Upon completion, dilute the mixture with ethyl acetate and transfer it to a separatory funnel.[3]

  • Wash the organic layer with a 0.1 M HCl solution, followed by brine.[3]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dipropyl disulfide.[3]

cluster_workflow Workflow for Oxidation of 1-Propanethiol start Combine 1-Propanethiol, Triethylamine, and DMF react Stir at Room Temperature under Air Atmosphere start->react monitor Monitor Progress (TLC or GC-MS) react->monitor workup Dilute with Ethyl Acetate and Transfer to Separatory Funnel monitor->workup wash Wash with 0.1 M HCl and Brine workup->wash dry Dry over MgSO₄, Filter, and Concentrate wash->dry product Crude Dipropyl Disulfide dry->product

Workflow for the synthesis of dipropyl disulfide via oxidation of 1-propanethiol.
Bunte Salt Pathway (One-Pot)

This versatile one-pot method synthesizes symmetrical disulfides from alkyl halides via a Bunte salt intermediate.[1][3]

Experimental Protocol:

  • In a reaction vessel, combine 1.2 equivalents of sodium thiosulfate (B1220275) pentahydrate with dimethyl sulfoxide (DMSO).[1][3]

  • Add 1.0 equivalent of 1-propyl bromide to the mixture.[1][3]

  • Heat the reaction mixture to 60-70°C with vigorous stirring.[1][3]

  • Continue heating for approximately 5 hours, monitoring the reaction by TLC or GC-MS.[3]

  • After the reaction is complete, cool the mixture to room temperature.[3]

  • Add water to the reaction mixture and transfer it to a separatory funnel.[3]

  • Extract the product with ethyl acetate.[3]

  • Combine the organic extracts and wash with water and then brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

cluster_workflow Workflow for Bunte Salt Pathway start Combine 1-Propyl Bromide and Sodium Thiosulfate in DMSO react Heat at 60-70°C with Vigorous Stirring start->react monitor Monitor Progress (TLC or GC-MS) for ~5h react->monitor cool Cool to Room Temperature monitor->cool workup Add Water and Extract with Ethyl Acetate cool->workup wash Wash with Water and Brine workup->wash dry Dry over Na₂SO₄, Filter, and Concentrate wash->dry product Crude Dipropyl Disulfide dry->product

Workflow for the synthesis of dipropyl disulfide via the Bunte Salt pathway.
Reaction with Sodium Disulfide (Phase-Transfer Catalysis)

This approach utilizes a pre-formed or in-situ generated disulfide reagent, often with a phase-transfer catalyst to improve the reaction between aqueous and organic phases.[3][5]

Experimental Protocol:

  • Prepare the sodium disulfide solution by dissolving sodium sulfide nonahydrate (1.2 eq) and elemental sulfur (1.1 eq) in water.[3]

  • In a separate flask, dissolve 1-bromopropane (1.0 eq) and a phase-transfer catalyst (e.g., didecyldimethylammonium bromide, 2-5 mol%) in dichloromethane.[3]

  • Add the aqueous sodium disulfide solution to the organic solution of 1-bromopropane.[3]

  • Stir the biphasic mixture vigorously at room temperature for 30-60 minutes.[3]

  • Monitor the reaction by TLC or GC-MS.[3]

  • Once complete, transfer the mixture to a separatory funnel and separate the layers.[3]

  • Wash the organic layer with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

cluster_workflow Workflow for Reaction with Sodium Disulfide cluster_prep Reactant Preparation prep_aq Prepare Aqueous Na₂S₂ Solution (Na₂S + S in Water) react Combine Aqueous and Organic Solutions and Stir Vigorously at RT prep_aq->react prep_org Prepare Organic Solution (1-Bromopropane + Catalyst in DCM) prep_org->react monitor Monitor Progress (TLC or GC-MS) for 30-60 min react->monitor separate Separate Layers in Separatory Funnel monitor->separate wash Wash Organic Layer with Water and Brine separate->wash dry Dry over Na₂SO₄, Filter, and Concentrate wash->dry product Crude Dipropyl Disulfide dry->product

Workflow for dipropyl disulfide synthesis using sodium disulfide with phase-transfer catalysis.

Potential Byproducts and Purification

Common byproducts in dipropyl disulfide synthesis can include dipropyl trisulfide, unreacted starting materials (1-propanethiol or propyl halide), and dipropyl sulfide.[5][7] The formation of these byproducts can often be minimized by carefully controlling the stoichiometry of the reactants.[5][7] Purification of the crude product is typically achieved through fractional distillation under reduced pressure or silica (B1680970) gel column chromatography.[5][6][7]

References

Investigating the Synergistic Antibacterial Potential of Dipropyl Trisulfide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria presents a formidable challenge to global health. A promising strategy to combat this threat is the use of synergistic combinations of compounds that can enhance the efficacy of existing antibiotics. This guide explores the potential synergistic antibacterial activity of dipropyl trisulfide, an organosulfur compound found in plants of the Allium genus, such as onions and leeks.[1][2] While direct research on the synergistic effects of this compound with antibiotics is limited, this document provides a comparative analysis based on related compounds, detailed experimental protocols for future investigation, and a discussion of potential mechanisms of action.

Comparative Analysis: this compound and Related Organosulfur Compounds

This compound belongs to a class of organosulfur compounds that have garnered attention for their biological activities. However, much of the existing research has focused on its close relative, dipropyl disulfide (DPDS), and the more potent antimicrobial compounds found in garlic, such as diallyl disulfide (DADS) and diallyl trisulfide (DATS).

Studies comparing the intrinsic antimicrobial properties of these compounds have revealed that the presence of an allyl group, as seen in DADS, is a key determinant of antibacterial activity.[3][4] Leek essential oil, which is rich in dipropyl disulfide and trisulfide, has shown little to no antimicrobial activity against common pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[3] In contrast, garlic essential oil, abundant in diallyl sulfides, exhibits significant inhibitory effects.[3] While this compound itself may not be a potent standalone antibiotic, its potential to act synergistically with conventional antibiotics remains an unexplored and intriguing area of research.

Table 1: Comparative Antibacterial Activity of Selected Organosulfur Compounds

CompoundSourceIntrinsic Antibacterial ActivityKey Structural FeatureReference
This compound Leek, OnionLimited / Not well-establishedPropyl group[2]
Dipropyl Disulfide (DPDS) Leek, OnionLimited to no activity reportedPropyl group[1][3]
Diallyl Disulfide (DADS) GarlicSignificant activityAllyl group[3]
Diallyl Trisulfide (DATS) GarlicPotent activityAllyl group, trisulfide bond[5][6]

Investigating Synergy: Experimental Protocols

To rigorously assess the potential synergistic activity of this compound with antibiotics, standardized in vitro methods are essential. The following are detailed protocols for the checkerboard assay and time-kill curve analysis, which are considered the gold standards for synergy testing.[7]

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.[8][9][10]

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the selected antibiotic in an appropriate solvent.

    • Prepare a standardized inoculum of the target bacterial strain (e.g., 0.5 McFarland standard).

    • Use cation-adjusted Mueller-Hinton broth (CAMHB) as the testing medium.

  • Plate Setup:

    • In a 96-well microtiter plate, create a two-dimensional serial dilution of this compound (e.g., along the rows) and the antibiotic (e.g., down the columns).[9][10]

    • The final plate should contain wells with each compound alone, in combination at various concentrations, and a growth control (no antimicrobial agents).

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination. The MIC is the lowest concentration that visibly inhibits bacterial growth.

    • Calculate the FIC index using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where:

      • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

      • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Table 2: Hypothetical Checkerboard Assay Results for this compound and Antibiotic X

This compound (µg/mL)Antibiotic X (µg/mL)Bacterial Growth
128 (MIC alone)0-
640+
320+
160+
016 (MIC alone)-
08+
04+
02+
16 2 - (Synergistic MIC)

In this hypothetical example, the FIC Index would be (16/128) + (2/16) = 0.125 + 0.125 = 0.25, indicating synergy.

Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the rate at which an antimicrobial combination kills a bacterial population over time.[1][11]

Experimental Protocol:

  • Preparation:

    • Prepare bacterial cultures in the logarithmic growth phase.

    • Prepare tubes with broth containing this compound alone, the antibiotic alone, the combination of both at synergistic concentrations (determined from the checkerboard assay, e.g., ¼ x MIC), and a growth control.

  • Inoculation and Sampling:

    • Inoculate the tubes with the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL.[11]

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

  • Quantification:

    • Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) plates.

    • Incubate the plates and count the number of colony-forming units (CFU/mL).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each condition.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.[11]

Potential Mechanisms of Action and Signaling Pathways

While the specific mechanisms of this compound are not well-elucidated, the action of related organosulfur compounds suggests potential pathways for synergistic activity.

  • Disruption of Bacterial Cell Membranes: Organosulfur compounds can interact with the lipid bilayer of bacterial membranes, increasing their permeability.[1] This could facilitate the entry of antibiotics that target intracellular components.

  • Inhibition of Sulfhydryl-Dependent Enzymes: The disulfide and trisulfide bonds can react with thiol (-SH) groups in the cysteine residues of essential bacterial enzymes, leading to their inactivation.[1] This could disrupt critical metabolic pathways, making the bacteria more susceptible to the action of other antibiotics.

The following diagrams illustrate the experimental workflow for investigating synergy and a hypothetical signaling pathway for the synergistic action of this compound.

Experimental_Workflow cluster_screening Synergy Screening cluster_confirmation Dynamic Confirmation Checkerboard Assay Checkerboard Assay Determine MICs Determine MICs Checkerboard Assay->Determine MICs Calculate FIC Index Calculate FIC Index Determine MICs->Calculate FIC Index Identify Synergistic Combinations Identify Synergistic Combinations Calculate FIC Index->Identify Synergistic Combinations Time-Kill Assay Time-Kill Assay Plot CFU/mL vs. Time Plot CFU/mL vs. Time Time-Kill Assay->Plot CFU/mL vs. Time Assess Log Reduction Assess Log Reduction Plot CFU/mL vs. Time->Assess Log Reduction Conclusion Conclusion Assess Log Reduction->Conclusion Identify Synergistic Combinations->Time-Kill Assay

Caption: Workflow for synergy testing.

Signaling_Pathway cluster_cell Bacterial Cell This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane Increases Permeability Sulfhydryl Enzymes Sulfhydryl Enzymes This compound->Sulfhydryl Enzymes Inhibits Antibiotic Antibiotic Intracellular Target Intracellular Target Antibiotic->Intracellular Target Inhibits Bacterial Cell Bacterial Cell Cell Membrane->Antibiotic Enhances Uptake Bacterial Death Bacterial Death Sulfhydryl Enzymes->Bacterial Death Leads to Intracellular Target->Bacterial Death Leads to

Caption: Hypothetical synergistic mechanism.

Conclusion and Future Directions

The investigation into the synergistic antibacterial activity of this compound with conventional antibiotics is a promising yet underexplored field. While its intrinsic antimicrobial properties may be weak, its potential to enhance the efficacy of other drugs warrants further research. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate this potential. Future studies should focus on screening a wide range of antibiotic classes in combination with this compound against a panel of clinically relevant, multidrug-resistant bacterial strains. Elucidating the precise mechanisms of any observed synergy will be crucial for the rational design of novel combination therapies to address the growing crisis of antibiotic resistance.

References

Diallyl Trisulfide vs. Dipropyl Trisulfide: A Comparative Guide on Platelet Aggregation Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of diallyl trisulfide (DATS) and its saturated analog, dipropyl trisulfide (DPTS), on platelet aggregation. The information presented is based on experimental data to facilitate research and development of novel anti-thrombotic agents.

Comparative Efficacy in Platelet Aggregation Inhibition

Diallyl trisulfide (DATS), a key organosulfur compound derived from garlic, demonstrates significantly more potent inhibition of platelet aggregation compared to this compound (DPTS).[1][2][3] Experimental evidence indicates that DATS effectively inhibits platelet aggregation induced by various agonists, including thrombin, the thromboxane (B8750289) A₂ (TXA₂) analogue U46619, and collagen.[1][2][3] In contrast, DPTS exhibits markedly weaker inhibitory effects on both mouse and human platelets.[3]

Quantitative Data Summary

The following table summarizes the available quantitative and qualitative data on the inhibition of platelet aggregation by DATS and DPTS.

CompoundChemical StructureType of TrisulfideInhibitory Effect on Platelet AggregationIC50 ValueKey Findings
Diallyl Trisulfide (DATS) CH₂=CHCH₂-S-S-S-CH₂CH=CH₂UnsaturatedPotent, concentration-dependent inhibition~28 µM (for Ca²⁺ mobilization)Significantly more potent than its saturated analogue, DPTS. Inhibits aggregation induced by thrombin, U46619, and collagen.[1][2][3]
This compound (DPTS) CH₃CH₂CH₂-S-S-S-CH₂CH₂CH₃SaturatedWeak inhibitionNot reportedSaturated analogue of DATS with significantly lower anti-platelet activity.[3]

Experimental Protocols

The primary method utilized to evaluate the anti-platelet activity of DATS and DPTS is Light Transmission Aggregometry (LTA) .

Light Transmission Aggregometry (LTA) Protocol

Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, the PRP is turbid, resulting in low light transmission. Upon the addition of an agonist, platelets aggregate, causing the plasma to become clearer and increasing light transmission.[4][5][6][7][8]

Procedure:

  • Blood Collection: Whole blood is drawn from healthy human donors or murine subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[7] The first few milliliters of blood are often discarded to avoid activation of platelets due to venipuncture.[4]

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 8-15 minutes).[4][7] This pellets the red and white blood cells, leaving platelets suspended in the plasma.

    • PPP is prepared by a second, high-speed centrifugation of the remaining blood or the PRP (e.g., 2500 x g for 10-20 minutes) to pellet the platelets.[4] PPP is used as a reference for 100% light transmission in the aggregometer.

  • Platelet Aggregation Assay:

    • The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

    • Aliquots of the adjusted PRP are placed in cuvettes with a magnetic stir bar and incubated at 37°C in an aggregometer.

    • The test compound (DATS or DPTS) or vehicle control is added to the PRP and incubated for a specified period (e.g., 3 minutes).[3]

    • A platelet agonist (e.g., thrombin, U46619, or collagen) is then added to induce aggregation.[3]

    • The change in light transmission is recorded over time, typically for 5-10 minutes.

  • Data Analysis: The maximum percentage of platelet aggregation is determined from the aggregation curve. The inhibitory effect of the test compound is calculated as the percentage reduction in maximum aggregation compared to the vehicle control. An IC50 value, the concentration of the inhibitor that causes 50% inhibition of platelet aggregation, can be determined by testing a range of inhibitor concentrations.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis blood Whole Blood Collection centrifuge1 Low-Speed Centrifugation blood->centrifuge1 prp Platelet-Rich Plasma (PRP) centrifuge1->prp centrifuge2 High-Speed Centrifugation prp->centrifuge2 aggregometer Incubate PRP in Aggregometer (37°C) prp->aggregometer ppp Platelet-Poor Plasma (PPP) centrifuge2->ppp add_compound Add DATS/DPTS or Vehicle aggregometer->add_compound add_agonist Add Platelet Agonist add_compound->add_agonist record Record Light Transmission add_agonist->record analyze Calculate % Inhibition record->analyze ic50 Determine IC50 analyze->ic50

Caption: Experimental workflow for Light Transmission Aggregometry.

Mechanism of Action and Signaling Pathways

The primary proposed mechanism for the anti-platelet effect of DATS is the modification of sulfhydryl (-SH) groups on platelet proteins.[1][2][3] The higher reactivity of DATS with sulfhydryl groups, such as those in glutathione (B108866) (GSH), compared to DPTS, is believed to underlie its superior inhibitory potency.[1][2] This modification can interfere with key signaling pathways involved in platelet activation and aggregation.

DATS has been shown to inhibit the activation of the Akt signaling pathway and suppress intracellular Ca²⁺ mobilization in platelets.[3][9] The inhibition of Ca²⁺ mobilization occurs at a step distal to the formation of inositol-1,4,5-trisphosphate (IP₃).[9]

Signaling_Pathway cluster_activation Platelet Activation cluster_inhibition Inhibition by DATS/DPTS agonist Agonist (Thrombin, Collagen, TXA₂) receptor Receptor agonist->receptor plc PLC Activation receptor->plc akt Akt Activation receptor->akt ip3 IP₃ Formation plc->ip3 ca_mobilization Intracellular Ca²⁺ Mobilization ip3->ca_mobilization aggregation Platelet Aggregation ca_mobilization->aggregation akt->aggregation dats Diallyl Trisulfide (DATS) sh_modification Modification of Sulfhydryl Groups dats->sh_modification High Reactivity dpts This compound (DPTS) dpts->sh_modification Low Reactivity sh_modification->ca_mobilization Inhibition sh_modification->akt Inhibition

Caption: Proposed signaling pathway for DATS/DPTS inhibition.

References

Safety Operating Guide

Proper Disposal of Dipropyl Trisulfide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of dipropyl trisulfide is crucial for maintaining laboratory safety and environmental compliance. As a hazardous chemical, it necessitates a structured disposal plan to mitigate risks to personnel and the environment. This guide provides detailed procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves (e.g., nitrile, neoprene), safety goggles or a face shield, and a lab coat.[1] All handling of this compound, including preparation for disposal, should be conducted within a well-ventilated fume hood to avoid the inhalation of its potent and unpleasant odor.[1][2]

Quantitative Hazard Data

Understanding the hazards associated with this compound is fundamental to its safe disposal. The following table summarizes key quantitative data that informs the necessary safety precautions.

Hazard ClassificationDataReference
Acute Oral Toxicity Harmful if swallowed (Category 4).[3][4]
Flash Point 66°C (150.8°F) - Combustible liquid.[1][1]
Aquatic Toxicity Toxic to aquatic organisms.[1][5][1][6]

Step-by-Step Disposal Protocol

The disposal of this compound waste must be treated as hazardous waste management. Adherence to institutional, local, state, and federal regulations is mandatory.[1][5]

Step 1: Waste Segregation and Collection

Proper segregation is the first step in the disposal process.

  • Dedicated Waste Container : Collect all this compound waste, including contaminated materials, in a dedicated, clearly labeled, and sealed container.[1][2]

  • Labeling : The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound."

  • Container Integrity : Ensure the waste container is in good condition, compatible with the chemical, and kept tightly closed when not in use to prevent leakage and the release of vapors.[4]

Step 2: Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is necessary.

  • Minor Spills : For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[1] Do not use combustible materials like sawdust.[1] Collect the absorbed material and place it into the designated hazardous waste container.[1]

  • Major Spills : For larger spills, evacuate the area and alert your institution's environmental health and safety department.[1]

  • Decontamination : Clean the spill area and contaminated glassware with a dilute bleach (sodium hypochlorite) solution, which can oxidize and neutralize the odorous sulfur compounds.[1][2] Collect all cleaning materials for disposal as hazardous waste.[1] Caution : Do not add bleach directly to a large amount of concentrated this compound, as this may cause a violent reaction.[1]

Step 3: Storage Pending Disposal

Store the sealed hazardous waste container in a designated satellite accumulation area.[7]

  • Location : The storage area should be a cool, dry, and well-ventilated space, away from heat, sparks, and open flames.[1]

  • Incompatibilities : Store this compound waste separately from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

Step 4: Final Disposal

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal facility.

  • Incineration : The preferred method of disposal for many organosulfur compounds is incineration in a specialized facility equipped to prevent the release of sulfur dioxide into the atmosphere.[2][8]

  • Regulatory Compliance : Do not dispose of this compound down the drain or in the regular trash.[1][4] Ensure that the disposal process is in full compliance with all applicable regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposal.

Dipropyl_Trisulfide_Disposal_Workflow start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood start->fume_hood generate_waste Generate Waste fume_hood->generate_waste spill_check Spill Occurs? generate_waste->spill_check minor_spill Minor Spill Procedure: 1. Absorb with Inert Material 2. Collect for Disposal spill_check->minor_spill Yes (Minor) major_spill Major Spill Procedure: 1. Evacuate Area 2. Notify EHS spill_check->major_spill Yes (Major) collect_waste Collect Waste in Labeled, Sealed Container spill_check->collect_waste No minor_spill->collect_waste decontaminate Decontaminate Glassware & Surfaces with Dilute Bleach collect_waste->decontaminate store_waste Store Waste Container in Satellite Accumulation Area decontaminate->store_waste disposal_pickup Arrange for Hazardous Waste Pickup store_waste->disposal_pickup end End: Proper Disposal via Licensed Facility (Incineration) disposal_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Dipropyl trisulfide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Dipropyl trisulfide. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Health Hazard Information

This compound is classified as harmful if swallowed.[1][2][3][4] It is important to handle this chemical with care to avoid exposure. The following table summarizes key hazard information.

Hazard ClassificationDescription
Acute Toxicity (Oral) Category 4: Harmful if swallowed.[2][3][4]
Skin Contact May cause skin irritation. Prolonged or repeated contact may lead to allergic dermatitis.
Eye Contact May cause eye irritation, potentially leading to a heavy secretion of tears.
Inhalation Vapors may cause respiratory irritation.[5]
NFPA 704 Rating Health: 2, Fire: 1, Reactivity: 0.[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.

PPE CategorySpecifications
Eye and Face Protection Use of a face shield and safety glasses is required.[1] Equipment should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Protection Handle with chemical-resistant gloves (e.g., PVC, Neoprene).[5][6] Gloves must be inspected before use and disposed of properly after.[1] A lab coat or overalls should be worn.[6][7]
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood.[5][8] If risk assessment deems it necessary, use a full-face respirator with appropriate cartridges (e.g., type ABEK) or a supplied-air respirator.[1]

Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Avoid contact with skin, eyes, and inhalation of vapors.[1][5]

  • Work in a well-ventilated area, preferably a chemical fume hood.[5]

  • Do not eat, drink, or smoke when using this product.[2][3][4][9]

  • Wash hands thoroughly after handling.[1][2][4][5][9]

  • Keep containers tightly sealed when not in use.[5][8]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][8]

  • Keep containers tightly closed and sealed.[1][5][8]

  • Store away from heat, sparks, open flames, and other ignition sources.[5][8][9]

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

Emergency SituationProcedure
If Swallowed Rinse mouth with water.[1][2][4] Never give anything by mouth to an unconscious person.[1][4] Call a physician or poison control center.[1][2][4][9]
In Case of Skin Contact Wash off with soap and plenty of water.[1][4] Remove contaminated clothing.[6] Consult a physician if irritation occurs.[1][4]
In Case of Eye Contact Flush eyes with water as a precaution.[1][4] Ensure complete irrigation by keeping eyelids apart.[6] Seek medical attention if irritation persists.[5]
If Inhaled Move the person into fresh air.[1][4] If not breathing, give artificial respiration.[1][4] Consult a physician.[1][4]
Fire Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[1] Wear self-contained breathing apparatus for firefighting if necessary.[1]

Spill and Disposal Plan

Spill Cleanup:

  • Minor Spills:

    • Ensure adequate ventilation and wear appropriate PPE.[5]

    • Absorb the spill with an inert material such as sand, earth, or vermiculite.[1][5]

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][5]

  • Major Spills:

    • Evacuate the area and move upwind.[5]

    • Alert emergency responders.[5]

    • Prevent the spill from entering drains or waterways.[1][5][6]

    • Cleanup should only be performed by trained personnel with appropriate protective equipment.[5]

Waste Disposal:

  • Dispose of this compound and contaminated materials as hazardous waste.[1]

  • Do not dispose of down the drain or into the environment.[1][5]

  • All disposal practices must be in accordance with local, state, and federal regulations.[2][5]

G cluster_prep Preparation cluster_handling Handling Procedure cluster_spill Spill Response cluster_disposal Waste Disposal cluster_completion Task Completion A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Dispense this compound C->D E Perform Experiment D->E F No Spill Occurs E->F Success G Spill Occurs E->G Accident N Decontaminate Work Area F->N H Evacuate Area G->H I Notify EH&S H->I J Contain Spill with Inert Material I->J K Collect Waste in Labeled Container J->K L Store Waste in a Sealed Container K->L K->N M Dispose as Hazardous Waste (Follow Regulations) L->M O Remove and Dispose of PPE N->O P Wash Hands Thoroughly O->P

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Dipropyl trisulfide
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。